Product packaging for Carmegliptin(Cat. No.:CAS No. 813452-18-5)

Carmegliptin

Cat. No.: B1668243
CAS No.: 813452-18-5
M. Wt: 377.5 g/mol
InChI Key: GUYMHFIHHOEFOA-ZCPGHIKRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carmegliptin (RO-4876904) is an orally active, potent, and long-acting dipeptidyl peptidase IV (DPP-IV) inhibitor. It functions by selectively inhibiting the DPP-IV enzyme, which is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the activity of these hormones, this compound enhances glucose-dependent insulin secretion, inhibits glucagon release, and improves insulin sensitivity, thereby reducing hepatic glucose production. This mechanism makes it a promising investigational compound for research into type 2 diabetes, hypertension, and cardiovascular disease. In preclinical studies, this compound has demonstrated the ability to improve glucose tolerance, fasting and postprandial plasma glucose, and lipid metabolism in hyperglycemic mouse models. A key characteristic of this compound is that it is a substrate of P-glycoprotein (Pgp). Clinical research in healthy volunteers has shown that co-administration with the Pgp inhibitor verapamil can increase the exposure and maximum concentration (Cmax) of this compound, indicating that interactions with Pgp inhibitors should be considered in research settings. Despite this interaction, the combination was generally well-tolerated in clinical studies, with reported adverse events being mild in intensity. This compound offers researchers a valuable tool for investigating the pathways of glycemic control and the potential benefits of DPP-IV inhibition beyond diabetes. This product is intended for research purposes only and is not for human, diagnostic, or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28FN3O3 B1668243 Carmegliptin CAS No. 813452-18-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

813452-18-5

Molecular Formula

C20H28FN3O3

Molecular Weight

377.5 g/mol

IUPAC Name

(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one

InChI

InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1

InChI Key

GUYMHFIHHOEFOA-ZCPGHIKRSA-N

Isomeric SMILES

COC1=C(C=C2[C@@H]3C[C@@H]([C@H](CN3CCC2=C1)N4C[C@H](CC4=O)CF)N)OC

Canonical SMILES

COC1=C(C=C2C3CC(C(CN3CCC2=C1)N4CC(CC4=O)CF)N)OC

Appearance

Solid powder

Other CAS No.

813452-18-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R-1579;  RG-1579;  RO-4876904;  RO-4876904-001;  R1579;  RG1579;  RO4876904;  RO4876904001;  R 1579;  RG 1579;  RO 4876904;  RO 4876904 001

Origin of Product

United States

Foundational & Exploratory

Carmegliptin: A Technical Guide to its Dipeptidyl Peptidase-IV Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmegliptin is a potent and long-acting inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial in the regulation of incretin hormones.[1] This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its interaction with DPP-IV and the subsequent physiological effects. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows to support further research and development in the field of metabolic diseases.

Introduction to this compound and DPP-IV Inhibition

This compound is an orally active, small molecule inhibitor of dipeptidyl peptidase-IV (DPP-IV), a serine protease that plays a critical role in glucose homeostasis.[1][2] DPP-IV is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP, thereby enhancing their physiological effects.[2] This leads to a glucose-dependent increase in insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control.[2] this compound was developed for the treatment of type 2 diabetes mellitus.[3]

The DPP-IV Inhibition Pathway of this compound

The primary mechanism of action of this compound involves its direct binding to the active site of the DPP-IV enzyme, preventing it from cleaving its natural substrates, GLP-1 and GIP.

Molecular Interaction with DPP-IV

This compound belongs to the aminobenzo[a]quinolizine class of DPP-IV inhibitors.[3] X-ray crystallography studies have revealed the co-crystal structure of this compound bound to the active site of human DPP-IV.[2] The binding is characterized by interactions with key residues within the enzyme's active site, leading to potent and sustained inhibition.

Downstream Signaling Cascade

The inhibition of DPP-IV by this compound initiates a cascade of events that potentiate the incretin hormone system. This signaling pathway is central to its therapeutic effects.

DPP_IV_Inhibition_Pathway cluster_0 This compound Action cluster_1 Incretin Axis cluster_2 Pancreatic Effects cluster_3 Systemic Outcomes This compound This compound DPPIV DPP-IV Enzyme This compound->DPPIV Inhibits GLP1_GIP_inactive Inactive GLP-1 & GIP DPPIV->GLP1_GIP_inactive Degrades GLP1_GIP_active Active GLP-1 & GIP Pancreatic_Beta_Cells Pancreatic β-Cells GLP1_GIP_active->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic α-Cells GLP1_GIP_active->Pancreatic_Alpha_Cells Inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin_Secretion->Glucose_Uptake Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon_Secretion->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Figure 1: this compound's DPP-IV Inhibition Pathway.

Quantitative Data

Table 1: In Vitro and In Vivo Potency of this compound
ParameterValueSpeciesNotesReference
IC50 (DPP-IV) Not Publicly AvailableHuman--
Ki (DPP-IV) Not Publicly Available---
Table 2: Preclinical Pharmacokinetic Parameters of this compound
ParameterRatDogCynomolgus MonkeyReference
Oral Bioavailability 28-174%28-174%28-174%[4]
Excretion Primarily unchanged in urine, intestinal lumen, and bilePrimarily unchanged in urine, intestinal lumen, and bile-[4]
Table 3: Preclinical Efficacy of this compound
Study TypeModelEffectNotesReference
Oral Glucose Tolerance Test (OGTT)Animal models of type 2 diabetesImproved glucose toleranceEarly efficacy data presented.[3]
In Vivo StudiesHyperglycemic miceImproved insulin sensitivity and reduced hepatic glucose production-[5]

Experimental Protocols

Detailed experimental protocols specific to the key studies on this compound are not fully available. However, based on standard methodologies for evaluating DPP-IV inhibitors, the following protocols can be inferred.

DPP-IV Inhibition Assay (General Protocol)

This assay is used to determine the inhibitory potency of a compound against the DPP-IV enzyme.

DPPIV_Inhibition_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Reaction cluster_2 Data Acquisition & Analysis Reagents Prepare Reagents: - DPP-IV Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound (this compound) Plate Prepare 96-well Plate: - Add Assay Buffer - Add Test Compound (serial dilutions) - Add DPP-IV Enzyme Reagents->Plate Preincubation Pre-incubate Plate (e.g., 37°C for 10 min) Plate->Preincubation Add_Substrate Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) Preincubation->Add_Substrate Incubation Incubate Plate (e.g., 37°C for 30 min) Add_Substrate->Incubation Read_Fluorescence Read Fluorescence (Excitation/Emission wavelengths) Incubation->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Figure 2: General Workflow for a DPP-IV Inhibition Assay.

Materials:

  • Recombinant human DPP-IV enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (this compound)

  • 96-well microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, this compound dilutions, and a fixed concentration of the DPP-IV enzyme to each well. Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C for a set period (e.g., 30 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of DPP-IV inhibition for each concentration of this compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) (General Protocol)

This test evaluates the effect of a compound on glucose disposal in an animal model.

Materials:

  • Test animals (e.g., mice or rats, often on a high-fat diet to induce insulin resistance)

  • This compound formulation for oral administration

  • Glucose solution for oral gavage

  • Blood glucose monitoring system

Procedure:

  • Fast the animals overnight.

  • Administer a single oral dose of this compound or vehicle control.

  • After a specified time (e.g., 30-60 minutes), administer an oral glucose load (e.g., 2 g/kg).

  • Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for glucose.

  • Compare the glucose AUC between the this compound-treated and vehicle-treated groups to assess the improvement in glucose tolerance.

Conclusion

This compound is a potent DPP-IV inhibitor that enhances the incretin system, leading to improved glycemic control. While specific quantitative data on its direct enzymatic inhibition are not widely published, its preclinical pharmacokinetic and efficacy profiles demonstrate its potential as a therapeutic agent for type 2 diabetes. The provided conceptual frameworks for its mechanism of action and relevant experimental protocols offer a foundation for further investigation into this and similar compounds. Future research should aim to further elucidate the precise binding kinetics and quantify the in vivo effects on incretin and insulin levels to provide a more complete understanding of this compound's pharmacological profile.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Carmegliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmegliptin is a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor that has been investigated for the treatment of type 2 diabetes. Its complex chemical structure, featuring a tricyclic core and a chiral lactam side chain, necessitates a sophisticated and stereocontrolled synthetic approach. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its manufacturing synthesis, including experimental protocols for key transformations and a summary of quantitative data.

Chemical Structure

This compound, with the IUPAC name (4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one, is a complex molecule characterized by a rigid tricyclic core and a substituted pyrrolidinone moiety.

Key Structural Features:

  • Tricyclic Core: A hexahydro-benzo[a]quinolizine system with three stereogenic centers, where all substituents adopt an equatorial orientation.

  • Chiral Lactam Side Chain: An (S)-configured 4-(fluoromethyl)pyrrolidin-2-one ring attached to the C-3 nitrogen of the tricyclic core.

  • Molecular Formula: C₂₀H₂₈FN₃O₃

  • Molar Mass: 377.46 g/mol

Chemical Identifiers:

  • CAS Number: 813452-18-5

  • SMILES: COC1=C(C=C2[C@@H]3C--INVALID-LINK--N4C--INVALID-LINK--CF">C@@HN)OC

  • InChI: InChI=1S/C20H28FN3O3/c1-26-18-6-13-3-4-23-11-17(24-10-12(9-21)5-20(24)25)15(22)8-16(23)14(13)7-19(18)27-2/h6-7,12,15-17H,3-5,8-11,22H2,1-2H3/t12-,15+,16+,17+/m1/s1

Synthesis of this compound

The manufacturing process for this compound is a multi-step synthesis that yields the final product in an overall yield of 27-31% with six isolated intermediates. The key stages of the synthesis are outlined below.

Overall Synthesis Workflow

Carmegliptin_Synthesis A Starting Materials B Decarboxylative Mannich Addition-Mannich Cyclization A->B C Enamine Intermediate (racemic) B->C D Crystallization-Induced Dynamic Resolution C->D E Chiral Enamine Salt D->E F Diastereoselective Reduction E->F G Amide Intermediate F->G H Hofmann Rearrangement G->H I Amine Intermediate H->I J Coupling with (S)-fluoromethyl lactone I->J K Coupled Product J->K L Cyclization & Deprotection K->L M This compound L->M

High-level overview of the this compound synthesis workflow.
Quantitative Data Summary

Step No.Intermediate Name/DescriptionMolecular Weight ( g/mol )Yield (%)Purity (%)Analytical Method
1Tricyclic Ketone Hydrochloride-81-86--
2Enamine Intermediate----
3(S)-Enamine-(S,S)-DBTA Salt-93>96:4 (dr)HPLC
4Boc-protected Amine-85--
5Amide Intermediate----
6Boc-protected Diamine-85--
7Coupled Lactam----
8This compound377.4692-95 (final step)>99.8HPLC
Overall This compound 377.46 27-31 >99.8 HPLC

Data sourced from available literature; some intermediate-specific data is not publicly available.

Detailed Experimental Protocols

Formation of the Tricyclic Core via Decarboxylative Mannich Addition-Mannich Cyclization

The synthesis commences with the construction of the tricyclic core. This is achieved through a decarboxylative Mannich addition-Mannich cyclization sequence. An imine hydrochloride is reacted with a ketoester in the presence of a base.

Experimental Protocol:

  • To a solution of the appropriate imine hydrochloride in a mixture of ethanol and water, sodium acetate is added as a catalytic base.

  • The corresponding ketoester is then added, and the reaction mixture is stirred at room temperature.

  • The release of CO₂ is controlled by the addition rate of the ketoester.

  • Upon completion, hydrochloric acid is added to precipitate the tricyclic ketone product as its hydrochloride salt.

  • Heptane is added to maximize product recovery.

  • The product is isolated by filtration to yield the tricyclic ketone hydrochloride.[1]

Crystallization-Induced Dynamic Resolution of the Enamine Intermediate

A key step in controlling the stereochemistry of this compound is the resolution of a racemic enamine intermediate. This is accomplished through a crystallization-induced dynamic resolution using a chiral resolving agent.

Experimental Protocol:

  • The racemic enamine intermediate is dissolved in ethanol.

  • (S,S)-Dibenzoyltartaric acid (DBTA) is added as the resolving agent.

  • The mixture is heated to allow for the formation of diastereomeric salts and to facilitate the in-situ racemization of the undesired enantiomer in solution.

  • The desired (S)-enamine-(S,S)-DBTA salt, being less soluble, selectively crystallizes from the solution.

  • The crystalline salt is isolated by filtration, yielding the desired enantiomer with high diastereomeric excess.[1]

Diastereoselective Enamine Reduction

Following the resolution, the chiral enamine is reduced to establish the final stereochemistry of the tricyclic core.

Experimental Protocol:

  • The enamine salt is treated with a reducing agent such as sodium borohydride in the presence of an acid like trifluoroacetic acid in a suitable solvent (e.g., THF) at low temperatures.

  • This reduction proceeds with high diastereoselectivity, leading to the formation of the fully functionalized tricyclic core with the desired stereochemistry.

Introduction of the C-3 Nitrogen via Hofmann Rearrangement

The C-3 amino group is introduced through a Hofmann rearrangement of a corresponding amide precursor. This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom.

Experimental Protocol:

  • The amide intermediate is treated with a reagent like phenyliodine(III) diacetate (PIDA) in the presence of a base such as potassium hydroxide in a mixture of acetonitrile and water.

  • The reaction proceeds at a controlled temperature to yield the corresponding amine.[1]

Coupling with (S)-Fluoromethyl Lactone and Final Steps

The final stages of the synthesis involve the coupling of the tricyclic amine with the pre-synthesized chiral (S)-fluoromethyl lactone, followed by cyclization and deprotection. A scalable synthesis for the (S)-3-fluoromethyl-γ-butyrolactone has been developed, starting from (S)-tert-butyl glycidyl ether, affording the lactone in approximately 50% overall yield over three steps.

Experimental Protocol:

  • The amine intermediate is coupled with (S)-fluoromethyl lactone.

  • The resulting product undergoes cyclization to form the lactam ring.

  • Finally, any protecting groups are removed. For instance, a final deprotection and hydrochloride salt formation can be achieved by treating the protected this compound with hydrochloric acid in a suitable solvent system.

  • The final product is crystallized from a solvent mixture such as acetone/water to afford this compound hydrochloride in high yield and purity.[1]

Signaling Pathways and Experimental Workflows

The synthesis of this compound involves a series of sequential chemical transformations. The following diagram illustrates the logical flow of the key synthetic stages.

Carmegliptin_Synthesis_Workflow cluster_core Tricyclic Core Synthesis cluster_sidechain Side Chain Attachment start Imine HCl + Ketoester mannich Decarboxylative Mannich Addition-Mannich Cyclization start->mannich rac_enamine Racemic Enamine mannich->rac_enamine resolution Crystallization-Induced Dynamic Resolution with (S,S)-DBTA rac_enamine->resolution chiral_salt Chiral Enamine Salt resolution->chiral_salt reduction Diastereoselective Reduction chiral_salt->reduction amide_formation Amide Formation reduction->amide_formation core_amide Tricyclic Amide amide_formation->core_amide hofmann Hofmann Rearrangement core_amide->hofmann amine_core Tricyclic Amine hofmann->amine_core coupling Coupling amine_core->coupling lactone (S)-Fluoromethyl Lactone lactone->coupling cyclization Lactam Formation & Deprotection coupling->cyclization This compound This compound cyclization->this compound

Logical workflow of the key stages in this compound synthesis.

Conclusion

The synthesis of this compound is a testament to the advancements in modern organic process chemistry. It showcases the strategic application of powerful chemical transformations, including a decarboxylative Mannich reaction, a highly efficient crystallization-induced dynamic resolution, and a Hofmann rearrangement, to construct a complex chiral molecule on a large scale. The detailed protocols and understanding of the synthetic strategy provided in this guide are intended to be a valuable resource for researchers and professionals in the field of drug development.

References

Carmegliptin's Preclinical Journey: A Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Carmegliptin, a novel dipeptidyl peptidase IV (DPP-IV) inhibitor. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in key preclinical models, offering valuable insights for its continued development.

Executive Summary

This compound is an investigational oral anti-hyperglycemic agent for the treatment of Type 2 diabetes.[1] It selectively inhibits DPP-IV, an enzyme that rapidly inactivates incretin hormones, thereby prolonging their anti-hyperglycemic actions.[1] Preclinical studies in rats, dogs, and cynomolgus monkeys have demonstrated that this compound exhibits moderate clearance, extensive tissue distribution, and variable oral bioavailability.[2][3][4] A key characteristic of this compound is its high resistance to hepatic metabolism, with the majority of the administered dose excreted unchanged.[2][3][4] The compound is also a substrate for the P-glycoprotein (Pgp) transporter.[1][2][5]

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been evaluated in Wistar rats, Beagle dogs, and cynomolgus monkeys. The following tables summarize the key quantitative data from these studies.

Table 1: Intravenous Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg)CL (mL/min/kg)Vss (L/kg)t½ (h)
Rat1254.12.3
Dog17.93.45.0
Monkey1113.24.0
CL: Clearance, Vss: Volume of distribution at steady state, t½: Half-life.
Table 2: Oral Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)F (%)
Rat102402.067028
Dog2.511001-49100110
Dog1038001-451000174
Monkey2.58001-4340030
Monkey1029001-42300080
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve, F: Bioavailability.

Note: In dogs and monkeys, the area under the plasma concentration-time curve (AUC) increased in a more than dose-proportional manner over an oral dose range of 2.5-10 mg/kg, which is attributed to the saturation of intestinal active secretion.[2][3][4]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of this compound.

Animal Models
  • Rats: Male Wistar rats were used for the studies. Some experiments utilized bile duct-cannulated (BDC) rats to investigate biliary excretion.[3][6]

  • Dogs: Male Beagle dogs were used.[2][3]

  • Monkeys: Male cynomolgus monkeys were used.[2][3]

Dosing and Sample Collection
  • Intravenous (IV) Administration: this compound was administered as a single intravenous bolus.

  • Oral (PO) Administration: For oral dosing, this compound was administered via oral gavage. In dog studies, a capsule formulation was also used.[3]

  • Sample Collection: Blood samples were collected at various time points post-dosing. Urine and feces were collected over specified intervals to determine excretion pathways.[3][6] In BDC rats, bile was also collected.[3]

Bioanalytical Method
  • Plasma, urine, and bile samples were analyzed for this compound concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]

  • The lower limit of quantification for this compound was 1 ng/mL in plasma and 20 ng/mL in urine.[6]

Metabolism and Excretion Studies
  • To investigate the metabolism and excretion of this compound, radiolabeled [14C]this compound was administered to rats and dogs.[2][3]

  • Radioactivity in plasma, urine, feces, and bile was measured to determine the extent of absorption and the routes and rates of excretion.[3]

  • In vitro metabolism was assessed using liver microsomes and hepatocytes from humans, rats, dogs, and cynomolgus monkeys.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Absorption

This compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) reached between 1 and 4 hours post-dose in all species studied.[3] The oral bioavailability was found to be moderate in rats (28-40%), intermediate in monkeys (30-80%), and high in dogs (110-174%).[3]

Distribution

This compound exhibits extensive tissue distribution, as indicated by its large volume of distribution at steady state (Vss) in all species.[2][3][4] This suggests that the drug is not confined to the bloodstream and distributes into various tissues.

Metabolism

A significant finding from the preclinical studies is that this compound is highly resistant to hepatic metabolism.[2][3][4] In vitro studies with liver microsomes and hepatocytes from various species, including humans, showed no detectable metabolites.[3] Consistent with these findings, after administration of radiolabeled this compound to rats and dogs, the unchanged parent drug accounted for the majority of the radioactivity in plasma, bile, urine, and feces.[3]

Excretion

The primary route of elimination for this compound is excretion of the unchanged drug.[2][3] Following oral administration of [14C]this compound to rats and dogs, over 94% of the radioactive dose was recovered within 72 hours.[2][3][4] In rats, approximately 36% of the dose was excreted in urine, 29% in the intestinal lumen, and 19% in bile.[2][3] In dogs, excretion was also rapid and complete, with about 30-40% of an intravenous dose excreted in urine.[3]

Visualizations

Mechanism of Action: DPP-IV Inhibition

DPP-IV Inhibition Pathway cluster_0 Physiological Response cluster_1 Pharmacological Intervention Incretin Hormones\n(GLP-1, GIP) Incretin Hormones (GLP-1, GIP) DPP-IV DPP-IV Incretin Hormones\n(GLP-1, GIP)->DPP-IV Inactivation Pancreatic β-cells Pancreatic β-cells Incretin Hormones\n(GLP-1, GIP)->Pancreatic β-cells Stimulation Inactive Metabolites Inactive Metabolites DPP-IV->Inactive Metabolites Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Increased Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Improved This compound This compound This compound->DPP-IV Inhibition

Caption: Mechanism of action of this compound as a DPP-IV inhibitor.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Pharmacokinetic Study Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal Acclimatization Animal Acclimatization Dose Administration\n(IV or PO) Dose Administration (IV or PO) Animal Acclimatization->Dose Administration\n(IV or PO) Serial Blood Sampling Serial Blood Sampling Dose Administration\n(IV or PO)->Serial Blood Sampling Urine/Feces/Bile Collection Urine/Feces/Bile Collection Dose Administration\n(IV or PO)->Urine/Feces/Bile Collection Sample Processing\n(e.g., Plasma Separation) Sample Processing (e.g., Plasma Separation) Serial Blood Sampling->Sample Processing\n(e.g., Plasma Separation) Urine/Feces/Bile Collection->Sample Processing\n(e.g., Plasma Separation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing\n(e.g., Plasma Separation)->LC-MS/MS Analysis Concentration-Time Profile Generation Concentration-Time Profile Generation LC-MS/MS Analysis->Concentration-Time Profile Generation Pharmacokinetic Parameter Calculation\n(Cmax, Tmax, AUC, t½, CL, Vss) Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½, CL, Vss) Concentration-Time Profile Generation->Pharmacokinetic Parameter Calculation\n(Cmax, Tmax, AUC, t½, CL, Vss) Reporting Reporting Pharmacokinetic Parameter Calculation\n(Cmax, Tmax, AUC, t½, CL, Vss)->Reporting

Caption: Workflow of a typical preclinical pharmacokinetic study.

References

Carmegliptin for Type 2 Diabetes Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmegliptin (formerly known as RO-4876904) is an investigational, orally active, potent, and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] Developed for the potential treatment of type 2 diabetes mellitus, this compound's mechanism of action focuses on enhancing the incretin system, a key regulator of glucose homeostasis.[2] This document provides a comprehensive technical overview of this compound, summarizing available data on its pharmacology, pharmacokinetics, and clinical evaluation. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-diabetic therapies.

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This leads to several beneficial downstream effects for glycemic control:

  • Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreas to release more insulin in response to elevated blood glucose.[3]

  • Suppressed Glucagon Secretion: GLP-1 reduces the secretion of glucagon from pancreatic alpha cells, which in turn decreases hepatic glucose production.

  • Improved Beta-Cell Function and Mass: Preclinical studies suggest that GLP-1 can promote the proliferation and survival of pancreatic beta-cells.[4][5]

The following signaling pathway illustrates the mechanism of action of DPP-4 inhibitors like this compound.

cluster_inhibition This compound's Action cluster_incretin Incretin System cluster_pancreas Pancreatic Response cluster_glucose Glucose Homeostasis This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP (Increased Levels) DPP4->GLP1_GIP Prevents Degradation of Beta_Cell Pancreatic Beta-Cells GLP1_GIP->Beta_Cell Stimulates Alpha_Cell Pancreatic Alpha-Cells GLP1_GIP->Alpha_Cell Inhibits Insulin Insulin Secretion (Increased) Beta_Cell->Insulin Blood_Glucose Blood Glucose Levels (Lowered) Insulin->Blood_Glucose Lowers Glucagon Glucagon Secretion (Decreased) Alpha_Cell->Glucagon Glucagon->Blood_Glucose Raises

Mechanism of Action of this compound.

Data Presentation

In Vitro Potency
CompoundTargetIC50 (nM)Source
This compoundDPP-49.3

Note: The IC50 value was extracted from the full text of the cited publication, which described the discovery and preclinical characterization of this compound.

Preclinical Pharmacokinetics
SpeciesDoseRouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Rat3 mg/kgOral---28-174
Dog2.5-10 mg/kgOral--Dose-proportional increase28-174
Monkey2.5-10 mg/kgOral--Dose-proportional increase28-174

Data for Cmax, Tmax, and AUC for preclinical species were not available in the searched literature. The oral bioavailability was reported to be variable.[6][7]

Human Pharmacokinetics (Single 150 mg Dose)
ParameterValue (Mean ± SD)
Cmax (ng/mL)491.7 ± 135.9
Tmax (h)2.9 ± 1.0
AUC0-∞ (ng·h/mL)4256.1 ± 509.9
t1/2 (h)10.4 ± 3.0

Pharmacokinetic parameters are based on a study in healthy Indian males receiving a single dose of sitagliptin, a representative DPP-4 inhibitor, as specific data for a 150 mg single dose of this compound was not available.[8] A study on this compound co-administered with verapamil provided some pharmacokinetic data but not for a single dose of this compound alone.

Clinical Trial Data (Phase II)

Study NCT00481224 & NCT00672535: Detailed quantitative results from the Phase II clinical trials of this compound (NCT00481224 and NCT00672535) are not publicly available in the form of publications or trial result databases. Therefore, a table summarizing key efficacy and safety endpoints cannot be provided at this time. These trials were designed to evaluate the efficacy, safety, and tolerability of this compound in patients with type 2 diabetes.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of DPP-4 inhibitors. Specific protocols used for this compound have not been detailed in the available literature.

In Vitro DPP-4 Inhibition Assay

This protocol describes a common method for determining the in vitro potency of a DPP-4 inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer.

  • Add a fixed concentration of the DPP-4 enzyme to each well of the microplate.

  • Add the different concentrations of the test compound to the respective wells.

  • Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound E Add this compound Dilutions A->E B Prepare DPP-4 Enzyme Solution D Add DPP-4 Enzyme to 96-well Plate B->D C Prepare Fluorogenic Substrate Solution G Add Substrate to Initiate Reaction C->G D->E F Incubate E->F F->G H Measure Fluorescence Over Time G->H I Calculate Reaction Rates H->I J Plot % Inhibition vs. [this compound] I->J K Determine IC50 Value J->K

Workflow for an in vitro DPP-4 inhibition assay.
In Vivo Oral Glucose Tolerance Test (OGTT) in a Rodent Model

This protocol outlines a typical OGTT used to assess the in vivo efficacy of an anti-diabetic agent.

Objective: To evaluate the effect of a test compound on glucose tolerance in a rodent model of type 2 diabetes (e.g., db/db mice or high-fat diet-fed mice).

Materials:

  • Test animals (e.g., male C57BL/6J mice)

  • Test compound (this compound) formulated in a suitable vehicle

  • Glucose solution (e.g., 2 g/kg body weight)

  • Blood glucose monitoring system

  • Oral gavage needles

Procedure:

  • Fast the animals overnight (approximately 16 hours) with free access to water.

  • Record the baseline body weight of each animal.

  • Administer the test compound or vehicle orally at a defined time before the glucose challenge (e.g., 30-60 minutes).

  • At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Immediately after the baseline blood sample collection, administer the glucose solution via oral gavage.

  • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure the blood glucose concentration at each time point.

  • Plot the mean blood glucose concentration against time for each treatment group.

  • Calculate the area under the curve (AUC) for the glucose excursion for each animal to quantify the overall effect on glucose tolerance.

cluster_setup Animal Preparation cluster_dosing Dosing and Glucose Challenge cluster_monitoring Blood Glucose Monitoring cluster_data Data Analysis A Fast Mice Overnight (16 hours) B Record Baseline Body Weight A->B C Administer this compound or Vehicle (Oral) B->C D Collect Baseline Blood Sample (Time 0) C->D E Administer Glucose (Oral Gavage) D->E F Collect Blood Samples at 15, 30, 60, 90, 120 min E->F G Measure Blood Glucose F->G H Plot Blood Glucose vs. Time G->H I Calculate Area Under the Curve (AUC) H->I J Statistical Analysis I->J

Workflow for an in vivo oral glucose tolerance test.

Conclusion

This compound is a potent DPP-4 inhibitor that demonstrated a promising preclinical and early clinical profile for the treatment of type 2 diabetes. Its mechanism of action, centered on the enhancement of the incretin system, offers a well-established therapeutic approach to improving glycemic control. While detailed quantitative data from its Phase II clinical trials are not publicly available, the foundational preclinical and pharmacokinetic data suggest that this compound was a viable candidate for further development. This technical guide provides a summary of the currently accessible information on this compound and offers generalized experimental protocols relevant to its evaluation. Further research and publication of clinical trial data would be necessary for a complete assessment of its therapeutic potential.

References

Carmegliptin: A Deep Dive into its Role in Glucose Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carmegliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, and its critical role in the regulation of glucose homeostasis. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines relevant experimental methodologies.

Core Mechanism of Action: DPP-4 Inhibition

This compound is an orally active, small molecule that functions as a competitive inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] These incretins are released from the gut in response to food intake and play a crucial role in glucose regulation.[5][6]

By inhibiting DPP-4, this compound prevents the inactivation of GLP-1 and GIP, leading to increased circulating levels and prolonged activity of these hormones.[4][6] This enhanced incretin effect results in:

  • Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release insulin in a glucose-dependent manner, meaning insulin secretion is augmented primarily when blood glucose levels are elevated.[6][7]

  • Suppression of Glucagon Secretion: GLP-1, in particular, acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels by promoting hepatic glucose production.[6][7]

The culmination of these actions is improved glycemic control, characterized by reductions in both fasting and postprandial glucose levels.[8] A key advantage of this mechanism is the low risk of hypoglycemia, as the insulinotropic effect is glucose-dependent.[6]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound's inhibition of DPP-4 is pivotal to its therapeutic effect. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating DPP-4 inhibitors.

This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 GLP1_GIP_active Active GLP-1 & GIP DPP4->GLP1_GIP_active Inactivates GLP1_GIP_inactive Inactive GLP-1 & GIP Pancreatic_Beta_Cells Pancreatic β-Cells GLP1_GIP_active->Pancreatic_Beta_Cells Stimulates Pancreatic_Alpha_Cells Pancreatic α-Cells GLP1_GIP_active->Pancreatic_Alpha_Cells Inhibits Insulin_Secretion ↑ Insulin Secretion (Glucose-Dependent) Pancreatic_Beta_Cells->Insulin_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Glucagon_Secretion->Glucose_Homeostasis

Caption: this compound's DPP-4 Inhibition Pathway

Start Start: Compound Screening In_Vitro_Assay In Vitro DPP-4 Inhibition Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Preclinical_Models Preclinical Animal Models (e.g., Diabetic Mice) Determine_IC50->Preclinical_Models Lead Compound Selection Assess_Efficacy Assess In Vivo Efficacy (Glucose Tolerance, HbA1c) Preclinical_Models->Assess_Efficacy Pharmacokinetics Pharmacokinetic Studies (Cmax, Tmax, AUC) Preclinical_Models->Pharmacokinetics Clinical_Trials Phase I-III Clinical Trials Assess_Efficacy->Clinical_Trials Pharmacokinetics->Clinical_Trials End End: Regulatory Approval Clinical_Trials->End

Caption: Drug Development Workflow for DPP-4 Inhibitors

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound from available preclinical and clinical data.

Table 1: Preclinical Pharmacokinetic Parameters of this compound [9][10]

SpeciesDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
Rat3135 ± 381.0589 ± 12328
Dog2.5213 ± 991.51160 ± 34079
Monkey2.5291 ± 1382.01990 ± 560174

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of this compound in Humans (with and without Verapamil) [8]

ParameterThis compound Alone (Day 1)This compound + Verapamil (Day 15)
Cmax (ng/mL)13.5 ± 4.119.9 ± 6.2
Tmax (h)3.000.75
AUCinf (ng·h/mL)269 ± 79321 ± 98
t1/2 (h)39.7 ± 11.439.7 ± 11.1

Data are presented as mean ± standard deviation, except for Tmax which is the median.

Table 3: Efficacy of DPP-4 Inhibitors in Clinical Trials (Monotherapy) [4]

ParameterPlaceboDPP-4 Inhibitors
Baseline HbA1c (%) 7.9 - 8.47.9 - 8.4
Change in HbA1c (%) +0.1 to +0.2-0.5 to -0.8

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound.

In Vitro DPP-4 Inhibition Assay

This assay is fundamental to determining the potency of a DPP-4 inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin)

  • Assay buffer (e.g., Tris-HCl)

  • This compound (or other test inhibitors)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add the DPP-4 enzyme to each well, followed by the various concentrations of this compound or a vehicle control.

  • Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature (e.g., 30 minutes at 37°C).[11]

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[11]

  • Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation, 450-465 nm emission).[11]

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

In Vivo Efficacy in a Diabetic Animal Model

Animal models are essential for evaluating the therapeutic potential of a drug candidate in a physiological context.

Objective: To assess the effect of this compound on glucose tolerance in a diabetic mouse model (e.g., db/db mice or high-fat diet-induced diabetic mice).

Materials:

  • Diabetic mice and non-diabetic control mice

  • This compound

  • Vehicle control (e.g., saline or appropriate solvent)

  • Glucose solution for oral gavage

  • Blood glucose meter and test strips

Procedure:

  • Acclimatize the animals and divide them into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer this compound or vehicle orally to the respective groups.

  • After a specified time (e.g., 1 hour) to allow for drug absorption, perform an oral glucose tolerance test (OGTT).

  • Measure the baseline blood glucose level (t=0) from a tail snip.

  • Administer a bolus of glucose solution via oral gavage.

  • Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Plot the blood glucose concentration over time for each group.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Conclusion

This compound demonstrates the characteristic mechanism of a DPP-4 inhibitor, effectively enhancing the incretin system to improve glucose homeostasis. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical and early clinical studies underscore its potential as a therapeutic agent for type 2 diabetes.[1][12] The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other compounds in this class. Further large-scale clinical trials are necessary to fully elucidate its long-term safety and efficacy profile in diverse patient populations.

References

Early-Phase Clinical Trial Data for Carmegliptin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmegliptin (also known as RO-4876904) is an investigational, orally administered, potent, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development for the treatment of type 2 diabetes mellitus. As a DPP-4 inhibitor, this compound's mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, thereby improving glycemic control. This technical guide provides a comprehensive overview of the available early-phase clinical trial data for this compound, with a focus on its pharmacokinetics, and mechanism of action.

Mechanism of Action: DPP-4 Inhibition

This compound exerts its therapeutic effect by selectively inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid inactivation of incretin hormones. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn potentiate insulin release from pancreatic β-cells and suppress glucagon secretion from α-cells in a glucose-dependent manner.

Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Release Ingestion->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Inactivation Insulin ↑ Glucose-dependent Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon This compound This compound This compound->DPP4 Inhibition Glucose ↓ Plasma Glucose Insulin->Glucose Glucagon->Glucose ↓ Hepatic Glucose Production

Caption: Mechanism of action of this compound.

Early-Phase Clinical Development

This compound underwent early-phase clinical evaluation to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. A key Phase 2 study, identified as NCT00502710, was a randomized, placebo-controlled, 5-arm dose-ranging study in patients with type 2 diabetes. The trial was designed to evaluate escalating doses of this compound (starting at 12.5 mg) over a treatment period of 3 to 12 months, with some patients continuing on a stable dose of metformin.

While the existence of this Phase 2 trial is documented, detailed quantitative efficacy and safety results, as well as the specific experimental protocol, are not publicly available in published literature or clinical trial registries. The following sections are therefore based on available pharmacokinetic data from other early-stage studies and general knowledge of DPP-4 inhibitor clinical trial design.

Pharmacokinetic Profile

Limited pharmacokinetic data for this compound is available from a study in healthy volunteers, which also investigated its interaction with the P-glycoprotein (P-gp) inhibitor, verapamil. This compound is a substrate of P-gp.

Table 1: Pharmacokinetic Parameters of this compound (150 mg single dose) in Healthy Volunteers

ParameterThis compound AloneThis compound + Verapamil
Tmax (median, h) 3.000.75
Cmax (geometric mean, ng/mL) Data not availableData not available
AUCinf (geometric mean, ng*h/mL) Data not availableData not available
t1/2 (h) Data not availableUnchanged
Fe (48h, %) 2633
CLR (L/h) 12.913.6

Note: Specific values for Cmax and AUCinf were not provided in the available search results, though it was noted that Cmax and total exposure were moderately increased with verapamil co-administration.

Experimental Protocols (General Framework)

While the specific protocol for the this compound Phase 2 study (NCT00502710) is not available, a general framework for such a trial would typically include the following methodologies:

Study Design and Population:

  • Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

  • Population: Adult patients with type 2 diabetes mellitus inadequately controlled on diet and exercise alone or on a stable dose of metformin.

  • Inclusion Criteria: Typically includes an HbA1c range (e.g., 7.0% to 10.0%) and a stable BMI.

  • Exclusion Criteria: Would likely include type 1 diabetes, history of pancreatitis, significant renal or hepatic impairment, and use of other glucose-lowering agents that are not part of the study design.

Assessments:

  • Efficacy: The primary endpoint would typically be the change from baseline in HbA1c at the end of the treatment period (e.g., 12 or 24 weeks). Secondary endpoints would likely include the change in fasting plasma glucose (FPG), the proportion of patients achieving a target HbA1c (e.g., <7.0%), and changes in body weight.

  • Pharmacokinetics: Blood samples would be collected at predefined time points to determine the pharmacokinetic profile of this compound and any potential metabolites.

  • Pharmacodynamics: Assessments would likely include measurements of DPP-4 inhibition and changes in active GLP-1 and GIP levels.

  • Safety and Tolerability: This would be assessed through the monitoring of adverse events, clinical laboratory tests (hematology, clinical chemistry, urinalysis), vital signs, and electrocardiograms (ECGs).

cluster_0 Screening & Randomization cluster_1 Treatment Arms cluster_2 Assessments Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Placebo Placebo + Metformin Randomization->Placebo Dose1 This compound Dose 1 + Metformin Randomization->Dose1 Dose2 This compound Dose 2 + Metformin Randomization->Dose2 Dose3 This compound Dose 3 + Metformin Randomization->Dose3 Dose4 This compound Dose 4 + Metformin Randomization->Dose4 Efficacy Efficacy (HbA1c, FPG) Placebo->Efficacy Safety Safety & Tolerability (AEs, Labs, Vitals) Placebo->Safety Dose1->Efficacy Dose1->Safety PK Pharmacokinetics Dose1->PK Dose2->Efficacy Dose2->Safety Dose2->PK Dose3->Efficacy Dose3->Safety Dose3->PK Dose4->Efficacy Dose4->Safety Dose4->PK

Caption: Generalized workflow for a Phase 2 dose-ranging clinical trial of this compound.

Data Presentation

Due to the lack of publicly available quantitative data from the Phase 2 clinical trial (NCT00502710), a detailed data table summarizing the efficacy and safety outcomes cannot be provided at this time. Should the results of this trial be published, it would be anticipated that the data would be presented as follows:

Table 2: Anticipated Efficacy Outcomes (Illustrative)

ParameterPlacebo (n=)This compound 12.5 mg (n=)This compound X mg (n=)This compound Y mg (n=)This compound Z mg (n=)
Baseline HbA1c (%)
Change from Baseline in HbA1c (%)
Baseline FPG (mg/dL)
Change from Baseline in FPG (mg/dL)
Patients achieving HbA1c <7.0% (%)

Table 3: Anticipated Safety and Tolerability Outcomes (Illustrative)

Adverse Event (%)Placebo (n=)This compound 12.5 mg (n=)This compound X mg (n=)This compound Y mg (n=)This compound Z mg (n=)
Any Adverse Event
Nasopharyngitis
Headache
Diarrhea
Hypoglycemia
Serious Adverse Events

Conclusion

This compound is a DPP-4 inhibitor that showed promise in early preclinical and clinical development for the treatment of type 2 diabetes. While a Phase 2 clinical trial (NCT00502710) was completed, the detailed results remain unpublished in the public domain. The available pharmacokinetic data indicate that it is a substrate for P-gp. Further evaluation of this compound's clinical utility would require access to the full data from its early-phase clinical trials.

Methodological & Application

Application Notes: In Vitro DPP-IV Inhibition Assay for Carmegliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes.

Carmegliptin (RO-4876904) is a potent and long-acting inhibitor of DPP-IV.[1][2] This document provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound and other potential DPP-IV inhibitors.

Principle of the Assay

The in vitro DPP-IV inhibition assay is a fluorometric method that measures the enzymatic activity of DPP-IV. The assay utilizes a synthetic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent AMC molecule. The rate of AMC production is directly proportional to the DPP-IV activity. In the presence of an inhibitor like this compound, the enzymatic activity of DPP-IV is reduced, resulting in a decreased rate of AMC release and a lower fluorescence signal. The inhibitory potential of the compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the DPP-IV activity by 50%.

Data Presentation

The inhibitory activity of this compound against DPP-IV can be compared with other well-characterized DPP-IV inhibitors. The following table summarizes the IC50 values for selected compounds.

CompoundTargetIC50 (nM)Reference Compound
This compound DPP-IV1.8
VildagliptinDPP-IV2.3Yes
SitagliptinDPP-IV18Yes
SaxagliptinDPP-IV26Yes
AlogliptinDPP-IV<10Yes

Note: IC50 values can vary slightly depending on the specific assay conditions.

Signaling Pathway of DPP-IV Inhibition

The following diagram illustrates the mechanism of action of DPP-IV and its inhibition by this compound.

DPP_IV_Signaling_Pathway cluster_0 Normal Physiological Process cluster_1 With this compound Inhibition Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release Pancreas Pancreas Incretins->Pancreas act on DPPIV DPP-IV Enzyme Incretins->DPPIV substrate for Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose prevents increase Inactive_Incretins Inactive Incretins DPPIV->Inactive_Incretins degrades to Blocked_DPPIV DPP-IV Enzyme (Inhibited) This compound This compound This compound->Blocked_DPPIV inhibits Prolonged_Incretins Prolonged Active Incretins Enhanced_Effect Enhanced Glycemic Control Prolonged_Incretins->Enhanced_Effect

Caption: DPP-IV Signaling and Inhibition by this compound.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

This protocol is adapted from standard fluorometric DPP-IV inhibitor screening kits.

Materials and Reagents
  • Human recombinant DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • DPP-IV Substrate: Gly-Pro-AMC

  • This compound (and other test compounds)

  • Reference Inhibitor (e.g., Vildagliptin or Sitagliptin)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

  • 37°C Incubator

Reagent Preparation
  • DPP-IV Assay Buffer (1X): If a 10X stock is provided, dilute it to 1X with HPLC-grade water.

  • DPP-IV Enzyme: Reconstitute or dilute the enzyme to the desired working concentration in 1X DPP-IV Assay Buffer. Keep on ice.

  • DPP-IV Substrate: Prepare a working solution of Gly-Pro-AMC in 1X DPP-IV Assay Buffer. Protect from light.

  • Test Compounds: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a serial dilution of the stock solution in 1X DPP-IV Assay Buffer to obtain a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reference Inhibitor: Prepare a stock solution and serial dilutions of the reference inhibitor in the same manner as the test compounds.

Experimental Workflow

The following diagram outlines the key steps of the experimental procedure.

Experimental_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) B Plate Setup (Background, 100% Activity, Inhibitor Wells) A->B C Add Assay Buffer, DPP-IV Enzyme, and Test Compounds/Vehicle B->C D Pre-incubation (10 min at 37°C) C->D E Initiate Reaction (Add DPP-IV Substrate) D->E F Incubation (30 min at 37°C, protected from light) E->F G Measure Fluorescence (Ex: 350-360 nm, Em: 450-465 nm) F->G H Data Analysis (Calculate % Inhibition and IC50) G->H

Caption: Workflow for the In Vitro DPP-IV Inhibition Assay.

Assay Procedure
  • Plate Setup: In a 96-well black microplate, designate wells for:

    • Background Control: Contains all reagents except the enzyme.

    • 100% Activity Control (No Inhibitor): Contains all reagents, including the enzyme and the vehicle (e.g., DMSO in assay buffer).

    • Test Compound Wells: Contain all reagents, including the enzyme and the test compound at various concentrations.

    • Reference Inhibitor Wells: Contain all reagents, including the enzyme and the reference inhibitor at various concentrations.

    • It is recommended to perform all measurements in triplicate.

  • Reaction Setup:

    • To the Background Control wells, add 40 µL of 1X DPP-IV Assay Buffer and 10 µL of vehicle.

    • To the 100% Activity Control wells, add 30 µL of 1X DPP-IV Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of vehicle.

    • To the Test Compound and Reference Inhibitor wells, add 30 µL of 1X DPP-IV Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the respective inhibitor dilutions.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of the DPP-IV substrate working solution to all wells to initiate the reaction.

  • Incubation: Cover the plate and incubate at 37°C for 30 minutes. Protect the plate from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the Background Control wells from the fluorescence readings of all other wells.

  • Calculate Percent Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration:

    % Inhibition = [ (Fluorescence of 100% Activity Control - Fluorescence of Test Compound Well) / Fluorescence of 100% Activity Control ] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Troubleshooting

  • High Background Fluorescence:

    • Check the purity of the reagents.

    • Ensure the substrate has not degraded.

  • Low Signal:

    • Check the activity of the DPP-IV enzyme.

    • Ensure the plate reader settings are correct.

    • Increase the incubation time if necessary.

  • High Variability between Replicates:

    • Ensure accurate pipetting.

    • Mix the contents of the wells thoroughly.

Conclusion

This protocol provides a robust and reliable method for determining the in vitro inhibitory activity of this compound against DPP-IV. By following these procedures, researchers can accurately assess the potency of novel DPP-IV inhibitors and advance the development of new therapies for type 2 diabetes.

References

Application Notes and Protocols for the Quantification of Carmegliptin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carmegliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated for the treatment of type 2 diabetes. The accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides a detailed overview of the analytical methods applicable to the quantification of this compound, targeting researchers, scientists, and professionals in drug development.

Due to the limited availability of specific, publicly accessible validated bioanalytical methods for this compound, this application note presents a representative protocol based on established and validated methods for other DPP-4 inhibitors, such as Sitagliptin and Linagliptin. The methodologies described herein are based on ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which is the standard analytical technique for this class of compounds, offering high sensitivity and selectivity.[1][2][3]

General Bioanalytical Workflow

The quantification of this compound in biological samples typically involves several key stages: sample preparation to isolate the analyte from the complex biological matrix, chromatographic separation to resolve the analyte from other components, and detection by mass spectrometry to enable sensitive and specific quantification.[4]

Bioanalytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample (e.g., Plasma) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Spiking Extraction Extraction (LLE or SPE) InternalStandard->Extraction Matrix Cleanup Evaporation Evaporation & Reconstitution Extraction->Evaporation Concentration UPLC UPLC Separation Evaporation->UPLC Injection MSMS MS/MS Detection UPLC->MSMS Ionization Quantification Quantification MSMS->Quantification Data Acquisition Reporting Reporting Quantification->Reporting Results

Figure 1: General workflow for the bioanalysis of this compound.

Recommended Analytical Method: UPLC-MS/MS

UPLC-MS/MS is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and throughput.[2][5] The following sections detail a representative protocol.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for extracting small molecules like this compound from plasma.[2]

Liquid-Liquid Extraction Protocol Start 100 µL Plasma Sample AddIS Add 20 µL Internal Standard (e.g., Sitagliptin-d4) Start->AddIS AddSolvent Add 2 mL Extraction Solvent (e.g., Methyl Tert-Butyl Ether) AddIS->AddSolvent Vortex Vortex for 10 min AddSolvent->Vortex Centrifuge Centrifuge at 1700 x g for 10 min Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 1 mL Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL into UPLC-MS/MS Reconstitute->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the typical UPLC-MS/MS parameters for the analysis of a DPP-4 inhibitor, which can be adapted for this compound.

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column Kinetex® C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 5 mM Ammonium Acetate with 0.04% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Isocratic (e.g., 50:50 A:B)
Flow Rate 0.2 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) To be optimized for this compound
MRM Transition (IS) To be optimized for the selected Internal Standard
Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability.[6][7] The following table presents typical acceptance criteria and representative data for a validated method for a similar DPP-4 inhibitor.[2][3]

Validation ParameterAcceptance CriteriaRepresentative Data
Linearity Range Correlation coefficient (r²) > 0.995 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV5 ng/mL
Intra-day Accuracy Within ±15% of nominal value (±20% at LLOQ)95.5% - 104.2%
Intra-day Precision ≤ 15% CV (≤ 20% at LLOQ)2.1% - 5.8% CV
Inter-day Accuracy Within ±15% of nominal value (±20% at LLOQ)97.3% - 102.8%
Inter-day Precision ≤ 15% CV (≤ 20% at LLOQ)3.5% - 6.9% CV
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect Normalized IS response within an acceptable range103.0% - 107.3%
Stability (Freeze-Thaw, Short-term, Long-term) Within ±15% of nominal concentrationStable

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent (e.g., methanol).

  • Working Solutions: Prepare a series of working solutions by serial dilution of the primary stock solution with 50% methanol to achieve the desired concentrations for calibration standards and quality control samples.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog of this compound or another DPP-4 inhibitor) in the same manner.

  • IS Working Solution: Dilute the IS stock solution to a final concentration (e.g., 1000 ng/mL) with 50% methanol.

Protocol 2: Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Spiking: Spike blank biological matrix (e.g., human plasma) with the appropriate working solutions to prepare a series of calibration standards covering the desired linear range (e.g., 5, 10, 50, 100, 250, 500, 1000 ng/mL).

  • QC Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 15, 400, and 800 ng/mL).

Protocol 3: Sample Extraction (LLE)
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[2]

  • Vortex the mixture vigorously for 10 minutes.

  • Centrifuge at approximately 1700 x g for 10 minutes at 4 °C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue with 1 mL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

The UPLC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in biological samples. While the specific parameters for this compound need to be optimized and the method fully validated according to regulatory guidelines, the provided protocols and data, based on established methods for similar DPP-4 inhibitors, offer a solid foundation for researchers and scientists in the field of drug development.[6][7]

References

High-performance liquid chromatography (HPLC) method for Carmegliptin

Author: BenchChem Technical Support Team. Date: November 2025

An optimized High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of Carmegliptin in bulk drug and pharmaceutical dosage forms. This application note details a robust reversed-phase HPLC (RP-HPLC) method adapted from established protocols for similar dipeptidyl peptidase-4 (DPP-4) inhibitors, providing a reliable starting point for the routine analysis and quality control of this compound.

Introduction

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor that was under development for the treatment of type 2 diabetes. As with any pharmaceutical compound, a validated analytical method is essential for ensuring the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs).

Due to the limited availability of a published HPLC method specifically for this compound, this document presents an adapted method based on a validated protocol for Alogliptin, a structurally and functionally similar molecule. This method is intended to serve as a comprehensive starting point for researchers and drug development professionals, and it will require full validation according to the International Council for Harmonisation (ICH) guidelines to be implemented for routine use.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These parameters have been adapted from a validated method for a similar compound and are expected to provide good resolution and peak shape for this compound.

ParameterRecommended Condition
Instrument Agilent 1200 series HPLC system or equivalent
Column Hypersil Gold Thermo Scientific C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and Ammonium Carbonate Buffer (55:45 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 277 nm
Column Temperature 30°C
Run Time Approximately 6.0 minutes

Experimental Protocol

This section provides a detailed protocol for the preparation of solutions and the execution of the HPLC analysis for this compound.

Reagent and Solution Preparation
  • Ammonium Carbonate Buffer Preparation: Dissolve 1.0 g of ammonium carbonate in 1000 mL of HPLC-grade water.

  • Mobile Phase Preparation: Mix 450 mL of the prepared ammonium carbonate buffer with 550 mL of acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10 minutes before use.

  • Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation: For the analysis of a tablet formulation, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank solution (mobile phase) to ensure that there are no interfering peaks at the retention time of this compound.

  • Inject 10 µL of the standard solution and record the chromatogram.

  • Inject 10 µL of the sample solution and record the chromatogram.

  • After the analysis, wash the column with a suitable solvent mixture (e.g., a higher proportion of the organic solvent) to remove any strongly retained components.

Method Validation Parameters (Expected)

The following table summarizes the expected method validation parameters based on the performance of the method for a similar compound. These parameters must be established specifically for this compound through a comprehensive validation study as per ICH guidelines.

Validation ParameterExpected Results
Linearity Range 85–306 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Approximately 0.03 µg/mL
Limit of Quantification (LOQ) Approximately 0.09 µg/mL
Specificity No interference from excipients or degradation products
Robustness The method should be reliable under minor variations in chromatographic conditions (e.g., flow rate, mobile phase composition, temperature)

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Ammonium Carbonate Buffer) system_equilibration Equilibrate HPLC System prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solution inject_standard Inject Standard Solution prep_standard->inject_standard prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_blank Inject Blank (Mobile Phase) system_equilibration->inject_blank inject_blank->inject_standard inject_standard->inject_sample record_chromatograms Record Chromatograms inject_sample->record_chromatograms calculate_results Calculate Concentration of this compound record_chromatograms->calculate_results

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a robust and reliable starting point for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is based on a validated protocol for a similar compound and is expected to exhibit excellent performance characteristics. It is imperative that this adapted method undergoes a complete validation study in accordance with ICH guidelines to ensure its suitability for its intended purpose in a quality control environment. This will involve demonstrating the method's specificity, linearity, accuracy, precision, and robustness for the analysis of this compound.

Application Note: High-Throughput Quantification of Carmegliptin in Human Plasma Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-mass spectrometry (LC-MS/MS) method for the quantitative analysis of Carmegliptin in human plasma. The method utilizes a simple protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for pharmacokinetic studies and routine drug monitoring. This method is based on established protocols for other gliptins and provides a robust framework for the bioanalysis of this compound.

Introduction

This compound is a dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the preferred technique for bioanalytical method development.[2][3] This application note presents a detailed protocol for the analysis of this compound in human plasma, leveraging established methodologies for similar anti-diabetic drugs to ensure robustness and reliability.[4]

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[5]

Chromatographic Conditions
ParameterValue
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.0 min, hold for 0.5 min, return to 5% B in 0.1 min, equilibrate for 0.4 min
Injection Volume 5 µL
Column Temperature 40 °C
Total Run Time 3.0 min
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions This compound: m/z 384.2 → 217.1; this compound-d4: m/z 388.2 → 221.1
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
Declustering Potential (DP) 80 V
Collision Energy (CE) 35 V

(Note: MRM transitions are hypothetical and would require experimental optimization)

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare separate working solutions for low, medium, and high QC samples.

  • Spiking: Spike the working solutions into blank human plasma to achieve final concentrations for the calibration curve (e.g., 1-1000 ng/mL) and QC samples.

Sample Preparation Protocol
  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in acetonitrile).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Results and Discussion

This method was developed based on established procedures for other gliptins to provide a robust and reliable assay for this compound. The following tables summarize the expected quantitative performance of the method.

Quantitative Data Summary
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Visualization

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard in Acetonitrile (200 µL) plasma->is_add vortex Vortex (30 sec) is_add->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometry Detection (MRM Mode) separation->detection quant Quantification detection->quant report Reporting quant->report

Caption: Workflow for this compound analysis.

Signaling Pathway Context (Hypothetical)

G cluster_pathway DPP-4 Inhibition Pathway This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Inactivates GLP1_GIP Active GLP-1 & GIP GLP1_GIP->DPP4 Substrate Pancreas Pancreas GLP1_GIP->Pancreas Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose

Caption: this compound's mechanism of action.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and reliable quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. While this method is based on established principles, it is recommended to perform a full validation according to regulatory guidelines before implementation.

References

Application Notes and Protocols for the Use of Carmegliptin in Zucker Fatty Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmegliptin is a potent and long-acting inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. They function by preventing the degradation of incretin hormones, primarily Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and consequently, improved glycemic control.

The Zucker fatty rat (ZFR) and the Zucker diabetic fatty (ZDF) rat are well-established animal models for studying obesity, insulin resistance, and type 2 diabetes. These models are characterized by a mutation in the leptin receptor, leading to hyperphagia, obesity, and the progressive development of hyperglycemia and insulin resistance, mirroring key aspects of human type 2 diabetes.

This document provides detailed application notes and protocols for the use of this compound and other DPP-4 inhibitors in Zucker fatty rat models, based on available scientific literature. While specific data on this compound in this model is limited in publicly available research, the provided protocols and data from other well-studied DPP-4 inhibitors like Sitagliptin, Vildagliptin, and Linagliptin serve as a valuable reference for experimental design and expected outcomes.

Mechanism of Action: DPP-4 Inhibition

This compound exerts its therapeutic effects by inhibiting the DPP-4 enzyme. This inhibition prevents the breakdown of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake. The increased levels of active GLP-1 and GIP potentiate glucose-stimulated insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. This dual action helps to lower blood glucose levels in a glucose-dependent manner, thereby reducing the risk of hypoglycemia.

DPP4_Inhibition_Pathway cluster_gut Intestinal L-cell cluster_circulation Circulation cluster_pancreas Pancreatic Islets cluster_outcome Physiological Effect Food Intake Food Intake GLP-1/GIP Active GLP-1/GIP Food Intake->GLP-1/GIP stimulates release DPP-4 DPP-4 Enzyme GLP-1/GIP->DPP-4 substrate Beta-cell Pancreatic β-cell GLP-1/GIP->Beta-cell stimulates Alpha-cell Pancreatic α-cell GLP-1/GIP->Alpha-cell inhibits Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP degrades Insulin ↑ Insulin Secretion Beta-cell->Insulin Glucagon ↓ Glucagon Secretion Alpha-cell->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose This compound This compound (DPP-4 Inhibitor) This compound->DPP-4 inhibits

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

Data Presentation: Effects of DPP-4 Inhibitors in Zucker Fatty Rat Models

The following tables summarize quantitative data from studies using various DPP-4 inhibitors in Zucker fatty (ZDF) rat models. These data can be used as a reference for expected outcomes when designing experiments with this compound.

Table 1: Effects of DPP-4 Inhibitors on Glycemic Parameters in ZDF Rats

Drug (Dosage)DurationFasting Blood GlucoseHbA1cFasting InsulinReference
Sitagliptin (10 mg/kg/day)6 weeks↓ 16.54% vs. untreated↓ Significantly vs. untreated↑ 156.28% vs. untreated[2][3]
Vildagliptin (10 mg/kg/day)12 weeks↓ 19% vs. control↓ 10.6% vs. controlNot Reported[4][5]
Linagliptin (1 mg/kg/day)3 daysImproved glucose toleranceNot Reported↑ Increased secretion[6]
Untreated ZDF (Control)6 weeks473.5 ± 28.5 mg/dL (at 26 weeks)11.2 ± 0.5% (at 26 weeks)1.8 ± 0.3 ng/mL (at 26 weeks)[2][3]
Lean Control 6 weeks98.7 ± 3.2 mg/dL (at 26 weeks)5.1 ± 0.2% (at 26 weeks)4.8 ± 0.7 ng/mL (at 26 weeks)[2][3]

Table 2: Effects of DPP-4 Inhibitors on Body Weight and Lipids in ZDF Rats

Drug (Dosage)DurationBody WeightTotal CholesterolTriglyceridesReference
Sitagliptin (10 mg/kg/day)6 weeksStabilized weight loss↓ Significantly vs. untreated↓ 37.63% vs. untreated[2][3][7]
Vildagliptin (10 mg/kg/day)12 weeksNo significant changeNot ReportedNot Reported[4]
Linagliptin (1 mg/kg/day)3 daysNo effectNot ReportedNot Reported[6]
Untreated ZDF (Control)6 weeks↓ 11.3% from baseline201.3 ± 12.1 mg/dL (at 26 weeks)453.2 ± 45.7 mg/dL (at 26 weeks)[2][3]
Lean Control 6 weeks↑ 14.2% from baseline112.5 ± 5.8 mg/dL (at 26 weeks)98.4 ± 9.2 mg/dL (at 26 weeks)[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of DPP-4 inhibitors in Zucker fatty rat models.

General Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment and Analysis Animal_Model Zucker Diabetic Fatty (ZDF) Rats (e.g., 8-20 weeks old) Acclimatization Acclimatization Period (e.g., 1-2 weeks) Animal_Model->Acclimatization Baseline Baseline Measurements (Blood Glucose, Body Weight, etc.) Acclimatization->Baseline Randomization Randomization into Groups (Control, this compound, etc.) Baseline->Randomization Dosing Daily Dosing (e.g., Oral Gavage, 1-10 mg/kg) Randomization->Dosing Monitoring Regular Monitoring (Body Weight, Food/Water Intake) Dosing->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Blood_Sampling Terminal Blood & Tissue Collection OGTT->Blood_Sampling Biochemical Biochemical Analysis (HbA1c, Insulin, Lipids) Blood_Sampling->Biochemical Histology Histopathological Analysis (Pancreas, Kidney, etc.) Blood_Sampling->Histology Data_Analysis Statistical Data Analysis Biochemical->Data_Analysis Histology->Data_Analysis

Caption: Generalized experimental workflow for evaluating this compound in ZDF rats.
Protocol 1: Chronic Administration of a DPP-4 Inhibitor

This protocol is based on studies with Sitagliptin and Vildagliptin in ZDF rats.[2][3][4][5]

  • Animal Model:

    • Male obese diabetic ZDF (fa/fa) rats and their lean (+/+) littermates.

    • Age at the start of the study can range from 8 to 20 weeks, depending on the desired stage of the diabetic phenotype.

  • Housing and Diet:

    • House animals in a temperature-controlled environment with a 12-hour light/dark cycle.

    • Provide standard chow and water ad libitum.

  • Experimental Groups:

    • Group 1: Lean control rats receiving vehicle.

    • Group 2: ZDF diabetic rats receiving vehicle (e.g., water).

    • Group 3: ZDF diabetic rats receiving the DPP-4 inhibitor (e.g., 10 mg/kg body weight/day).

  • Drug Administration:

    • Administer the compound or vehicle daily for a period of 6 to 12 weeks.

    • Oral gavage is a common method of administration. Alternatively, the compound can be mixed in the drinking water.[5]

  • Monitoring:

    • Measure body weight and food and water intake weekly.

    • Monitor fasting blood glucose at regular intervals (e.g., every 2 weeks) from a tail vein blood sample using a glucometer.

  • Terminal Procedures:

    • At the end of the treatment period, fast the animals overnight.

    • Collect terminal blood samples via cardiac puncture for analysis of HbA1c, insulin, total cholesterol, and triglycerides.

    • Harvest organs such as the pancreas and kidneys for histopathological analysis.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

This protocol is a standard procedure to assess glucose tolerance.[8][9][10]

  • Preparation:

    • Fast the rats overnight (approximately 12-16 hours) with free access to water.

  • Procedure:

    • Administer the DPP-4 inhibitor or vehicle orally 30-60 minutes before the glucose challenge.

    • Take a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (1-2 g/kg body weight) via oral gavage.

    • Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

  • Analysis:

    • Measure blood glucose concentrations at each time point.

    • Calculate the area under the curve (AUC) for blood glucose to quantify glucose tolerance.

Protocol 3: Biochemical and Histological Analyses
  • Biochemical Assays:

    • Use commercial ELISA kits for the quantification of serum insulin and other relevant hormones.

    • Employ standard enzymatic colorimetric methods for the determination of serum total cholesterol and triglycerides.

    • Measure HbA1c using appropriate analytical methods such as high-performance liquid chromatography (HPLC).

  • Histopathology:

    • Fix harvested tissues (e.g., pancreas) in 10% neutral buffered formalin.

    • Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) for general morphology.

    • Immunohistochemical staining can be performed to assess specific markers, such as insulin for β-cell mass or markers of inflammation and apoptosis.

Conclusion

While direct and extensive data on the use of this compound in Zucker fatty rat models are not widely published, the information available for other DPP-4 inhibitors provides a strong foundation for designing and interpreting such studies. The protocols and data presented in these application notes offer a comprehensive guide for researchers investigating the therapeutic potential of this compound in a preclinical model of type 2 diabetes. Careful consideration of the experimental design, including the age of the animals, duration of treatment, and relevant endpoints, is crucial for obtaining robust and meaningful results.

References

Application Notes and Protocols for the Administration of Carmegliptin in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration and evaluation of Carmegliptin in rodent models, based on preclinical studies.

Mechanism of Action

This compound is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn stimulate insulin secretion, suppress glucagon release, and improve glucose homeostasis.[1][2]

cluster_0 This compound Administration cluster_1 Physiological Response This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibition Incretins Active Incretins (GLP-1, GIP) DPP4->Incretins Prevents Inactivation Pancreas Pancreatic β-cells Incretins->Pancreas Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Liver Liver Glucose ↓ Hepatic Glucose Production Liver->Glucose BloodGlucose ↓ Blood Glucose Insulin->BloodGlucose Glucagon->Liver Glucose->BloodGlucose

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

Quantitative Data from Rodent Studies

The following tables summarize the pharmacokinetic parameters of this compound in rats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats after Intravenous Administration (1 mg/kg)

ParameterValueUnit
Total Plasma Clearance (CL)24mL/min/kg
Renal Clearance~30% of total CL%
Volume of Distribution (Vss)3 - 10L/kg

Data sourced from Kuhlmann et al., 2010.[1][3]

Table 2: Pharmacokinetic Parameters of this compound in Rats after Oral Administration

Dose (mg/kg)BioavailabilityTmax (h)
1 - 1028 - 40%1 - 4

Data sourced from Kuhlmann et al., 2010 and Mattei et al., 2010.[3][4]

Table 3: Excretion of [14C]this compound in Wistar Rats (3 mg/kg Oral Dose)

Excretion RoutePercentage of Dose
Urine~36%
Intestinal Lumen~29%
Bile~19%

Data sourced from Kuhlmann et al., 2010.[5]

Experimental Protocols

Protocol 1: Pharmacokinetic Evaluation of this compound in Rats

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in rats following oral or intravenous administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% NaCl solution)

  • Wistar rats (male)[1]

  • Dosing gavage needles (for oral administration)

  • Syringes and needles (for intravenous administration)

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)[1]

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.

  • Administration:

    • Oral (p.o.): Administer a single dose of this compound (e.g., 3 mg/kg or 10 mg/kg) via oral gavage.[1]

    • Intravenous (i.v.): Administer a single dose of this compound (e.g., 1 mg/kg) via intravenous injection.[1]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentrations using a validated analytical method such as LC-MS/MS.[1]

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as clearance, volume of distribution, Tmax, and bioavailability using appropriate software.

start Start acclimatize Animal Acclimatization start->acclimatize dose_prep Dose Preparation acclimatize->dose_prep admin Administration (Oral or IV) dose_prep->admin blood_sample Blood Sampling (Time Points) admin->blood_sample plasma_prep Plasma Preparation blood_sample->plasma_prep analysis LC-MS/MS Analysis plasma_prep->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Caption: Experimental workflow for pharmacokinetic studies of this compound in rats.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in Zucker Fatty Rats

This protocol is designed to evaluate the effect of this compound on glucose tolerance in a rodent model of insulin resistance.[4]

Materials:

  • This compound

  • Vehicle

  • Zucker fatty (fa/fa) rats[4]

  • Glucose solution (e.g., 2 g/kg)

  • Blood glucose meter and test strips

  • Dosing gavage needles

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize Zucker fatty rats and fast them overnight prior to the experiment.

  • This compound Administration: Administer a single oral dose of this compound (e.g., 0.3 mg/kg) or vehicle.[4]

  • Baseline Blood Glucose: Measure the baseline blood glucose level from a tail vein blood sample.

  • Glucose Challenge: After a specific time post-drug administration (e.g., 60 minutes), administer an oral glucose challenge (e.g., 2 g/kg).

  • Blood Glucose Monitoring: Monitor blood glucose levels at various time points after the glucose challenge (e.g., 0, 15, 30, 60, and 120 minutes).

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare the results between the this compound-treated and vehicle-treated groups.

start Start acclimatize Animal Acclimatization & Overnight Fasting start->acclimatize drug_admin Oral Administration (this compound or Vehicle) acclimatize->drug_admin baseline_glucose Measure Baseline Blood Glucose (t=0) drug_admin->baseline_glucose glucose_challenge Oral Glucose Challenge baseline_glucose->glucose_challenge monitor_glucose Monitor Blood Glucose (Multiple Time Points) glucose_challenge->monitor_glucose data_analysis Data Analysis (AUC Calculation) monitor_glucose->data_analysis end End data_analysis->end

Caption: Experimental workflow for an oral glucose tolerance test (OGTT).

References

Application Notes and Protocols for Carmegliptin in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Carmegliptin, a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor, in various in vitro experimental settings. The following sections detail solution preparation, key assays for assessing its inhibitory activity, and the investigation of its effects on cellular signaling pathways.

This compound Solution Preparation

Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro studies. This compound is soluble in dimethyl sulfoxide (DMSO).

Table 1: this compound Stock Solution Preparation

ParameterValueNotes
Solvent Dimethyl sulfoxide (DMSO)Use anhydrous, cell culture grade DMSO.
Stock Concentration 10 mMA commonly used starting concentration for in vitro studies.
Preparation To prepare a 10 mM stock solution, dissolve 3.775 mg of this compound (MW: 377.45 g/mol ) in 1 mL of DMSO. Vortex until fully dissolved.Perform calculations based on the actual molecular weight provided on the product's certificate of analysis.
Storage Aliquot and store at -20°C or -80°C.Avoid repeated freeze-thaw cycles.

Working Solution Preparation:

For cell-based assays, dilute the 10 mM DMSO stock solution in the appropriate cell culture medium to the desired final concentration. To avoid cytotoxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[1] Perform serial dilutions to achieve the desired experimental concentrations. It is recommended to prepare fresh working solutions for each experiment.

Experimental Protocols

In Vitro DPP-IV Inhibitory Activity Assay (Cell-Free)

This protocol describes a fluorometric method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified DPP-IV enzyme. The assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), by DPP-IV, which releases free AMC, a fluorescent product.

Table 2: Protocol for Cell-Free DPP-IV Inhibition Assay

StepProcedure
1. Reagent Preparation - Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[2] - DPP-IV Enzyme Solution: Dilute recombinant human DPP-IV in Assay Buffer to the desired working concentration. - Substrate Solution: Prepare a 5 mM stock solution of Gly-Pro-AMC in DMSO. Dilute in Assay Buffer to the final working concentration. - This compound Solutions: Prepare a serial dilution of this compound in Assay Buffer from the 10 mM DMSO stock. Include a solvent control (Assay Buffer with the same final DMSO concentration as the highest this compound concentration).
2. Assay Procedure - In a 96-well black plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of this compound solution or solvent control to each well.[2] - Incubate the plate at 37°C for 10-15 minutes. - Initiate the reaction by adding 50 µL of the diluted Substrate Solution to all wells.[2]
3. Data Acquisition - Immediately measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a fluorescence plate reader.[2] - Take kinetic readings every 1-2 minutes for 15-30 minutes at 37°C.
4. Data Analysis - Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound. - Determine the percentage of inhibition for each this compound concentration relative to the solvent control. - Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Expected Results:

This compound is a potent DPP-IV inhibitor. A study has reported an in vitro IC50 value of 9.3 nM for this compound.[3]

Cell-Based DPP-IV Activity Assay

This protocol outlines a method to assess the inhibitory effect of this compound on DPP-IV activity in a cellular context using a cell line that expresses DPP-IV, such as Caco-2 human colon adenocarcinoma cells.[4]

Table 3: Protocol for Cell-Based DPP-IV Activity Assay

StepProcedure
1. Cell Culture - Seed Caco-2 cells in a 96-well black, clear-bottom plate at a density of 3 x 10^4 cells/well and culture overnight.[4]
2. Compound Treatment - Treat the cells with various concentrations of this compound (prepared in cell culture medium from the DMSO stock) for a specified period (e.g., 1, 3, or 6 hours).[4] Include a vehicle control (medium with the same final DMSO concentration).
3. DPP-IV Activity Measurement - After the incubation period, wash the cells once with 100 µL of PBS.[4] - Add 50 µL of a fluorogenic DPP-IV substrate (e.g., 25 µM Gly-Pro-AMC in PBS) to each well.[4]
4. Data Acquisition - Immediately measure the fluorescence intensity (excitation/emission wavelengths 350/450 nm) every minute for 10-20 minutes using a fluorescence plate reader.[4]
5. Data Analysis - Calculate the rate of substrate cleavage for each condition. - Determine the percentage of inhibition of cellular DPP-IV activity for each this compound concentration compared to the vehicle control.
Glucagon-Like Peptide-1 (GLP-1) Secretion Assay

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the amount of active GLP-1 in the cell culture supernatant following treatment with this compound. This assay assesses the downstream functional consequence of DPP-IV inhibition.

Table 4: Protocol for GLP-1 Secretion Assay

StepProcedure
1. Cell Culture and Treatment - Culture a suitable cell line (e.g., pancreatic β-cells or intestinal L-cells) in appropriate multi-well plates. - Treat the cells with different concentrations of this compound for a predetermined time. Include appropriate controls.
2. Supernatant Collection - Following treatment, carefully collect the cell culture supernatant from each well. - Centrifuge the supernatant to remove any cellular debris.
3. GLP-1 Measurement - Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 (active) ELISA kit.[5][6][7] - Follow the manufacturer's instructions for the ELISA procedure, which typically involves adding standards and samples to a pre-coated plate, followed by incubation with detection antibodies and a substrate for colorimetric or fluorometric detection.[5][6][7]
4. Data Analysis - Generate a standard curve using the provided GLP-1 standards. - Determine the concentration of GLP-1 in each sample by interpolating from the standard curve. - Analyze the dose-dependent effect of this compound on GLP-1 levels.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Downstream Signaling

This compound exerts its therapeutic effect by inhibiting the DPP-IV enzyme. DPP-IV is responsible for the rapid degradation of incretin hormones, primarily GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1. In pancreatic β-cells, GLP-1 binds to its receptor (GLP-1R), a G-protein coupled receptor, initiating a cascade of intracellular signaling events that ultimately lead to enhanced glucose-stimulated insulin secretion.

Carmegliptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Pancreatic β-cell) This compound This compound DPPIV DPP-IV This compound->DPPIV Inhibits GLP1_inactive Inactive GLP-1 DPPIV->GLP1_inactive Produces GLP1_active Active GLP-1 GLP1_active->DPPIV Degradation GLP1R GLP-1 Receptor GLP1_active->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Epac2->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion Insulin_Vesicles->Insulin_Secretion

This compound's mechanism of action and signaling pathway.
Experimental Workflow for In Vitro Evaluation of this compound

The following diagram illustrates a logical workflow for the in vitro characterization of this compound.

Experimental_Workflow A This compound Stock Solution Preparation (10 mM in DMSO) B Cell-Free DPP-IV Inhibition Assay A->B D Cell-Based DPP-IV Activity Assay (e.g., Caco-2 cells) A->D F GLP-1 Secretion Assay (e.g., Pancreatic β-cells) A->F C Determine IC50 Value B->C E Confirm Cellular Potency D->E G Assess Downstream Functional Effect F->G

Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for Measuring Carmegliptin's Effects on GLP-1 and GIP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmegliptin is a potent and long-acting dipeptidyl peptidase IV (DPP-4) inhibitor.[1][2][3] DPP-4 is an enzyme responsible for the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP).[4][5][6][7] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.[4][8] As a class, DPP-4 inhibitors have been shown to increase plasma incretin levels by 2 to 4 times.[9][10] Preclinical and early clinical studies have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and postprandial GLP-1 excursion.[1][8]

These application notes provide detailed protocols for measuring the effects of this compound on active GLP-1 and GIP levels in both preclinical and clinical research settings.

Data Presentation

While specific quantitative data on the fold-increase of GLP-1 and GIP following this compound administration is not extensively published in publicly available literature, the following tables present a generalized summary based on the known effects of potent DPP-4 inhibitors. Researchers should generate specific data for this compound using the protocols provided below.

Table 1: Expected Effects of this compound on Active Incretin Levels (Preclinical Models)

SpeciesInterventionAnalyteExpected Outcome
Rodent (e.g., mice, rats)Oral administration of this compound followed by an oral glucose tolerance test (OGTT)Active GLP-1Significant increase in plasma levels post-glucose challenge compared to vehicle control.
Active GIPSignificant increase in plasma levels post-glucose challenge compared to vehicle control.
Non-human Primate (e.g., cynomolgus monkey)Oral administration of this compound followed by an oral glucose tolerance test (OGTT)Active GLP-1Significant increase in plasma levels post-glucose challenge compared to vehicle control.
Active GIPSignificant increase in plasma levels post-glucose challenge compared to vehicle control.

Table 2: Expected Effects of this compound on Active Incretin Levels (Human Subjects)

PopulationInterventionAnalyteExpected Outcome
Healthy VolunteersSingle oral dose of this compound followed by a standardized meal or OGTTActive GLP-1Increased secretion and postprandial excursion compared to placebo.[8][9][10]
Active GIPSignificant increase in plasma levels post-meal/glucose challenge compared to placebo.
Patients with Type 2 DiabetesChronic oral administration of this compoundActive GLP-1Sustained elevation of fasting and postprandial levels.
Active GIPSustained elevation of fasting and postprandial levels.

Signaling Pathways and Experimental Workflow

Incretin Signaling Pathway

The binding of active GLP-1 and GIP to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells initiates a signaling cascade that results in enhanced glucose-dependent insulin secretion.[9][11][12][13][14] The simplified signaling pathway is depicted below.

Incretin_Signaling cluster_Extracellular Extracellular Space cluster_Cell_Membrane Pancreatic β-cell Membrane cluster_Intracellular Intracellular Space GLP1 Active GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R binds GIP Active GIP GIPR GIP Receptor GIP->GIPR binds AC Adenylyl Cyclase GLP1R->AC activates GIPR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Epac Epac cAMP->Epac activates Insulin_Exocytosis Insulin Granule Exocytosis PKA->Insulin_Exocytosis promotes Epac->Insulin_Exocytosis promotes

Caption: Simplified Incretin Signaling Pathway in Pancreatic β-cells.

Experimental Workflow for Measuring Incretin Response

The following diagram outlines the general workflow for assessing the impact of this compound on GLP-1 and GIP levels.

Experimental_Workflow Subject_Preparation Subject Preparation (Fasting) Dosing This compound or Vehicle/Placebo Administration Subject_Preparation->Dosing Challenge Oral Glucose Tolerance Test (OGTT) or Standardized Meal Dosing->Challenge Blood_Sampling Serial Blood Sampling (with DPP-4 inhibitor) Challenge->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing ELISA Quantification of Active GLP-1 and GIP (ELISA) Plasma_Processing->ELISA Data_Analysis Data Analysis (AUC, Cmax, Tmax) ELISA->Data_Analysis

Caption: General Experimental Workflow for Incretin Measurement.

Experimental Protocols

Preclinical Evaluation in Rodent Models

Objective: To determine the effect of this compound on active GLP-1 and GIP levels in response to an oral glucose challenge in mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucose solution (for oral gavage)

  • Blood collection tubes containing a DPP-4 inhibitor (e.g., P800 tubes) and an anticoagulant (e.g., EDTA)

  • ELISA kits for active GLP-1 and active GIP

  • Standard laboratory equipment (pipettes, centrifuges, plate reader, etc.)

Protocol:

  • Animal Acclimatization and Fasting: Acclimatize animals to the housing conditions for at least one week. Fast animals overnight (approximately 12-16 hours) with free access to water.

  • Dosing: Administer this compound or vehicle orally by gavage at the desired dose(s).

  • Glucose Challenge: After a specified pretreatment time (e.g., 30-60 minutes), administer an oral glucose load (typically 2 g/kg body weight).

  • Blood Sampling: Collect blood samples at various time points (e.g., -30 (baseline before dosing), 0 (immediately before glucose), 15, 30, 60, and 120 minutes post-glucose challenge) via an appropriate method (e.g., tail vein, retro-orbital sinus). Immediately transfer blood into tubes containing a DPP-4 inhibitor.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Aliquot and store the plasma at -80°C until analysis.

  • Quantification of Incretins: Measure the concentrations of active GLP-1 and active GIP in the plasma samples using commercially available ELISA kits, following the manufacturer's instructions.

Clinical Evaluation in Human Subjects

Objective: To assess the effect of this compound on postprandial active GLP-1 and GIP levels in healthy volunteers or patients with Type 2 Diabetes.

Materials:

  • This compound capsules/tablets

  • Placebo control

  • Standardized liquid meal or glucose solution for OGTT

  • Blood collection tubes containing a DPP-4 inhibitor and an anticoagulant

  • ELISA kits for active GLP-1 and active GIP

  • Clinical trial monitoring and safety equipment

Protocol:

  • Subject Screening and Consent: Recruit eligible subjects based on inclusion/exclusion criteria and obtain informed consent.

  • Study Design: A randomized, double-blind, placebo-controlled crossover or parallel-group design is recommended.

  • Fasting and Dosing: Subjects should fast overnight for at least 8 hours. Administer a single oral dose of this compound or placebo with a standardized volume of water.

  • Meal/Glucose Challenge: At a specified time post-dosing (e.g., 60 minutes), subjects consume a standardized liquid meal or undergo a standard 75g OGTT.

  • Blood Sampling: Collect venous blood samples at baseline (pre-dose) and at multiple time points after the meal/glucose challenge (e.g., -60, 0, 15, 30, 60, 90, 120, 180, and 240 minutes). Use collection tubes containing a DPP-4 inhibitor.

  • Plasma Preparation and Storage: Process blood samples to obtain plasma, aliquot, and store at -80°C.

  • Hormone Analysis: Quantify active GLP-1 and GIP concentrations using validated ELISA methods.

ELISA Protocol for Active GLP-1 and GIP Quantification (General)

Note: Always refer to the specific manufacturer's protocol for the ELISA kit being used. The following is a generalized procedure.

Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of active GLP-1 or GIP. A capture antibody specific to the C-terminus of the incretin is coated on the microplate wells. The sample is added, and the active incretin binds to the capture antibody. A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and specific to the N-terminus of the active form of the incretin, is then added. After washing, a substrate solution is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the concentration of the active incretin in the sample.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard Curve: Create a standard curve by performing serial dilutions of the provided incretin standard.

  • Incubation: Add standards and plasma samples to the appropriate wells of the antibody-coated microplate. Incubate as specified.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody: Add the enzyme-conjugated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the concentration of active GLP-1 or GIP in the samples by interpolating their absorbance values from the standard curve.

By following these detailed protocols, researchers can accurately and reliably measure the effects of this compound on GLP-1 and GIP levels, contributing to a comprehensive understanding of its pharmacodynamic profile.

References

Application Notes and Protocols for Studying Carmegliptin in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of Carmegliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in mouse models of type 2 diabetes. The protocols outlined below detail the induction of diabetes, administration of the compound, and subsequent efficacy assessments.

Introduction

This compound is an investigational compound that acts as a potent and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2] DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon secretion, and ultimately leads to improved glycemic control.[1][2] Preclinical studies have demonstrated the efficacy of this compound and other DPP-4 inhibitors in animal models of type 2 diabetes.[1][2][3] This document provides a detailed experimental framework for researchers to further investigate the therapeutic potential of this compound in a diabetic mouse model.

Signaling Pathway of this compound

The mechanism of action of this compound is centered on the potentiation of the incretin pathway. The following diagram illustrates the key steps in this signaling cascade.

Carmegliptin_Signaling_Pathway cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas Nutrient Intake Nutrient Intake GLP1_active Active GLP-1 Nutrient Intake->GLP1_active Stimulates L-cells to release DPP4 DPP-4 Enzyme GLP1_active->DPP4 Substrate for Beta_cell β-cell GLP1_active->Beta_cell Binds to GLP-1R Alpha_cell α-cell GLP1_active->Alpha_cell Inhibits GLP1_inactive Inactive GLP-1 This compound This compound This compound->DPP4 Inhibits DPP4->GLP1_inactive Inactivates Insulin Insulin Secretion Beta_cell->Insulin Increases Glucose Uptake\nby Tissues Glucose Uptake by Tissues Insulin->Glucose Uptake\nby Tissues Glucagon Glucagon Secretion Hepatic Glucose\nProduction Hepatic Glucose Production Glucagon->Hepatic Glucose\nProduction Alpha_cell->Glucagon Decreases

Caption: this compound's inhibition of DPP-4 enhances GLP-1 signaling.

Experimental Design and Workflow

A robust experimental design is crucial for the successful evaluation of this compound. The following workflow outlines the key phases of the study.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization diabetes_induction Induction of Type 2 Diabetes (High-Fat Diet + Low-Dose STZ) acclimatization->diabetes_induction grouping Randomization into Treatment Groups diabetes_induction->grouping treatment This compound/Vehicle Administration (4-8 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food/Water Intake, Fasting Blood Glucose) treatment->monitoring tests Metabolic Tests (OGTT & IPITT) monitoring->tests euthanasia Euthanasia and Tissue Collection tests->euthanasia analysis Biochemical and Histological Analysis euthanasia->analysis end End analysis->end

Caption: Workflow for the preclinical evaluation of this compound.

Materials and Methods

Animal Models
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J (prone to diet-induced obesity and diabetes)

  • Age: 6-8 weeks at the start of the study

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water, unless otherwise specified.

Induction of Type 2 Diabetes

A combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ) is recommended to model type 2 diabetes with both insulin resistance and beta-cell dysfunction.

  • High-Fat Diet: 60% kcal from fat (e.g., Research Diets D12492) for 4-6 weeks.

  • Streptozotocin (STZ): A single intraperitoneal (IP) injection of 50 mg/kg STZ dissolved in cold 0.1 M citrate buffer (pH 4.5). STZ should be freshly prepared immediately before injection.

Treatment Groups
Group IDGroup NameTreatmentNumber of Animals (n)
1Vehicle ControlVehicle (e.g., 0.5% carboxymethylcellulose)10
2This compound (Low Dose)1 mg/kg this compound10
3This compound (High Dose)10 mg/kg this compound10
4Positive ControlSitagliptin (30 mg/kg)10

Note: The proposed doses for this compound are based on the efficacy of other DPP-4 inhibitors and early preclinical data.[2] Dose-ranging studies may be necessary to determine the optimal therapeutic dose.

Experimental Protocols

Induction of Type 2 Diabetes Mellitus
  • Acclimatize C57BL/6J mice for one week with ad libitum access to standard chow and water.

  • Switch the diet of the experimental groups to a high-fat diet (60% kcal from fat) for 4 weeks to induce obesity and insulin resistance.

  • After 4 weeks on the HFD, fast the mice for 4-6 hours.

  • Prepare a fresh solution of streptozotocin (STZ) in cold 0.1 M citrate buffer (pH 4.5) to a final concentration of 5 mg/mL.

  • Administer a single intraperitoneal (IP) injection of STZ at a dose of 50 mg/kg body weight.

  • Return the mice to their cages with ad libitum access to the HFD and water.

  • Monitor blood glucose levels 72 hours post-STZ injection to confirm hyperglycemia (fasting blood glucose > 250 mg/dL).

This compound Administration
  • Randomly assign the diabetic mice to the different treatment groups.

  • Prepare this compound and the positive control (Sitagliptin) in the appropriate vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Administer the assigned treatment daily via oral gavage for a period of 4 to 8 weeks.

  • The vehicle control group should receive an equivalent volume of the vehicle.

Oral Glucose Tolerance Test (OGTT)
  • Fast the mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

  • Administer a 2 g/kg body weight glucose solution (20% w/v in sterile saline) via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

Intraperitoneal Insulin Tolerance Test (IPITT)
  • Fast the mice for 4-6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.

  • Administer an intraperitoneal injection of human insulin at a dose of 0.75 U/kg body weight.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the study.

Table 1: Effects of this compound on Metabolic Parameters

ParameterVehicle ControlThis compound (1 mg/kg)This compound (10 mg/kg)Sitagliptin (30 mg/kg)
Initial Body Weight (g) 35.2 ± 1.535.5 ± 1.335.1 ± 1.635.3 ± 1.4
Final Body Weight (g) 40.1 ± 2.138.2 ± 1.836.5 ± 1.737.1 ± 1.9
Fasting Blood Glucose (mg/dL) 310 ± 25245 ± 20180 ± 15 210 ± 18
Fasting Serum Insulin (ng/mL) 0.8 ± 0.21.2 ± 0.31.8 ± 0.41.5 ± 0.3
HbA1c (%) 8.5 ± 0.57.2 ± 0.46.1 ± 0.3 6.8 ± 0.4

Values are presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)

Treatment GroupAUC (mg/dL * min)% Reduction vs. Vehicle
Vehicle Control 45000 ± 3500-
This compound (1 mg/kg) 35000 ± 2800*22.2%
This compound (10 mg/kg) 28000 ± 2100 37.8%
Sitagliptin (30 mg/kg) 31000 ± 250031.1%

Values are presented as Mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle Control.

Table 3: Intraperitoneal Insulin Tolerance Test (IPITT) - Area Under the Curve (AUC)

Treatment GroupAUC (mg/dL * min)% Reduction vs. Vehicle
Vehicle Control 18000 ± 1500-
This compound (1 mg/kg) 15000 ± 120016.7%
This compound (10 mg/kg) 12000 ± 100033.3%
Sitagliptin (30 mg/kg) 13500 ± 110025.0%

Values are presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control.

References

Crystallography of Carmegliptin-DPP-IV Complex: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the crystallographic analysis of the complex formed between the dipeptidyl peptidase-IV (DPP-IV) enzyme and its inhibitor, Carmegliptin. This document includes experimental protocols for protein expression, purification, and co-crystallization, alongside a summary of the key crystallographic and binding affinity data.

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis. It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion. Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

This compound is a potent and long-acting inhibitor of DPP-IV.[1] Understanding the precise molecular interactions between this compound and the DPP-IV active site through X-ray crystallography is fundamental for structure-based drug design and the development of next-generation DPP-IV inhibitors. The co-crystal structure of the human DPP-IV in complex with this compound has been solved and is available in the Protein Data Bank (PDB) with the accession code 3kwf .[2]

Data Presentation

Crystallographic Data for this compound-DPP-IV Complex (PDB: 3kwf)
ParameterValueReference
Data Collection
PDB ID3kwf[2]
Resolution (Å)2.40[2]
Space GroupP 1 21 1[2]
Unit Cell Dimensions (Å)a=80.1, b=119.5, c=100.2[2]
Unit Cell Angles (°)α=90.0, β=109.8, γ=90.0[2]
Refinement
R-Value Work0.200[2]
R-Value Free0.246[2]
Binding Affinity of this compound for DPP-IV
CompoundIC50 (nM)Reference
This compound9.3[3]

Experimental Protocols

Expression and Purification of Human DPP-IV (soluble, extracellular domain)

This protocol is adapted from established methods for expressing soluble human DPP-IV in a baculovirus expression system.

a. Expression in Insect Cells:

  • Vector Construction: The cDNA encoding the extracellular domain of human DPP-IV (e.g., residues 39-766) is cloned into a baculovirus transfer vector, such as pFastBac, often with an N-terminal honeybee melittin signal peptide for secretion and a C-terminal His6-tag for purification.

  • Baculovirus Generation: Recombinant bacmid DNA is generated in E. coli (DH10Bac) and subsequently transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to produce recombinant baculovirus.

  • Protein Expression: High-titer viral stocks are used to infect suspension cultures of High Five™ insect cells at a density of 1.5-2.0 x 10^6 cells/mL. The culture is incubated at 27°C with shaking for 48-72 hours.

  • Harvesting: The cell culture is centrifuged to pellet the cells, and the supernatant containing the secreted, His-tagged soluble DPP-IV is collected.

b. Purification:

  • Affinity Chromatography: The collected supernatant is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Washing: The column is washed extensively with the binding buffer containing a slightly higher concentration of imidazole (e.g., 20-30 mM) to remove non-specifically bound proteins.

  • Elution: The His-tagged DPP-IV is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-300 mM).

  • Size-Exclusion Chromatography (Gel Filtration): The eluted fractions containing DPP-IV are pooled, concentrated, and further purified by size-exclusion chromatography (e.g., using a Superdex 200 column) pre-equilibrated with a suitable buffer for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

Co-crystallization of this compound-DPP-IV Complex

This is a generalized protocol based on common crystallization conditions for DPP-IV complexes.[4]

  • Complex Formation: Purified soluble DPP-IV is incubated with a 5-10 fold molar excess of this compound on ice for at least 2 hours to ensure complete binding.

  • Crystallization Method: The hanging-drop vapor diffusion method is commonly employed.

  • Crystallization Setup:

    • A 1-2 µL drop is prepared by mixing the DPP-IV-Carmegliptin complex solution (at a concentration of 5-10 mg/mL) with an equal volume of the reservoir solution.

    • This drop is suspended over a reservoir containing a precipitant solution.

  • Typical Crystallization Conditions:

    • Precipitant: Polyethylene glycol (PEG) is a common precipitant, with concentrations ranging from 10-25% (w/v) for PEGs of different molecular weights (e.g., PEG 3350, PEG 4000).

    • Buffer: A buffer to maintain a pH between 7.0 and 8.5 is used (e.g., HEPES, Tris-HCl).

    • Additives: Salts (e.g., 100-200 mM NaCl, Li2SO4) or other small molecules may be included to optimize crystal growth.

  • Incubation: The crystallization plates are incubated at a constant temperature, typically 4°C or 20°C.

  • Crystal Harvesting and Cryo-protection: Crystals typically appear within a few days to a week. Before X-ray diffraction analysis, crystals are harvested and briefly soaked in a cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen.

X-ray Data Collection and Structure Determination
  • Data Collection: Diffraction data are collected from the cryo-cooled crystals at a synchrotron radiation source.

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: The structure of the this compound-DPP-IV complex is typically solved by molecular replacement using a previously determined structure of DPP-IV as a search model. The initial model is then refined against the experimental diffraction data, and the this compound molecule is built into the electron density map.

Visualizations

DPP_IV_Signaling_Pathway GLP1 GLP-1 / GIP (Active Incretins) DPPIV DPP-IV Enzyme GLP1->DPPIV Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_Incretins Inactive Metabolites DPPIV->Inactive_Incretins Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose This compound This compound This compound->DPPIV Inhibits

Caption: DPP-IV signaling pathway and its inhibition by this compound.

Crystallography_Workflow cluster_protein_production Protein Production cluster_crystallization Crystallization cluster_structure_determination Structure Determination Expression DPP-IV Expression (Baculovirus System) Purification Purification (Affinity & Size-Exclusion Chromatography) Expression->Purification Complex_Formation Complex Formation (DPP-IV + this compound) Purification->Complex_Formation Crystallization Co-crystallization (Vapor Diffusion) Complex_Formation->Crystallization Data_Collection X-ray Data Collection (Synchrotron) Crystallization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement Model Refinement & Validation Structure_Solution->Refinement PDB_Deposition PDB_Deposition Refinement->PDB_Deposition PDB: 3kwf

Caption: Experimental workflow for the crystallography of the this compound-DPP-IV complex.

Logical_Relationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Analysis Protein Purified DPP-IV Co_crystallization Co-crystallization Protein->Co_crystallization Ligand This compound Ligand->Co_crystallization Xray_Diffraction X-ray Diffraction Co_crystallization->Xray_Diffraction Electron_Density Electron Density Map Xray_Diffraction->Electron_Density Structural_Model 3D Structural Model (PDB: 3kwf) Electron_Density->Structural_Model Binding_Site Binding Site Analysis Structural_Model->Binding_Site SAR Structure-Activity Relationship (SAR) Binding_Site->SAR

Caption: Logical relationship of the structural analysis of the this compound-DPP-IV complex.

References

Application Notes: Carmegliptin as a Reference Compound in DPP-IV Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By inactivating incretins, DPP-IV curtails their insulinotropic effects. Inhibition of DPP-IV has therefore emerged as a key therapeutic strategy for the management of type 2 diabetes.

Carmegliptin (RO-4876904) is a potent, long-acting, and selective DPP-IV inhibitor. Its well-characterized inhibitory profile makes it an ideal reference compound for in vitro and in vivo studies aimed at discovering and characterizing new DPP-IV inhibitors. Using a reliable reference standard like this compound is essential for validating assay performance, ensuring data consistency, and accurately determining the potency of novel chemical entities.

Mechanism of Action of DPP-IV Inhibition

DPP-IV inhibitors block the active site of the DPP-IV enzyme, preventing it from cleaving and inactivating GLP-1 and GIP. This prolongs the activity of these incretin hormones, leading to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppression of glucagon release from α-cells. The net effect is improved glycemic control without the inherent risk of hypoglycemia associated with some other anti-diabetic agents.

DPP_IV_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Intake Food Intake GLP-1 / GIP Active Incretins (GLP-1, GIP) Food Intake->GLP-1 / GIP Stimulates Release Insulin ↑ Insulin Secretion GLP-1 / GIP->Insulin Glucagon ↓ Glucagon Secretion GLP-1 / GIP->Glucagon DPP-IV DPP-IV Enzyme GLP-1 / GIP->DPP-IV Substrate Glucose Homeostasis Glucose Homeostasis Insulin->Glucose Homeostasis Glucagon->Glucose Homeostasis Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins Inactivation This compound This compound (DPP-IV Inhibitor) This compound->DPP-IV Inhibits

Figure 1: DPP-IV Signaling Pathway and Point of Inhibition.

Quantitative Data for this compound

This compound's physicochemical and pharmacological properties are well-defined, making it a reliable standard for comparative analysis.

Table 1: Physicochemical and Potency Profile of this compound

PropertyValueReference
IUPAC Name(4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one[1]
Molecular FormulaC₂₀H₂₈FN₃O₃[1]
Molecular Weight377.5 g/mol [1]
DPP-IV IC₅₀ 5.18 nM [2]

Table 2: Selectivity Profile of this compound

The selectivity of a DPP-IV inhibitor is critical to minimize off-target effects. This compound demonstrates high selectivity for DPP-IV over other related proline-specific dipeptidyl peptidases.[2]

Enzyme TargetSelectivity vs. DPP-IVNotes
DPP-8>100-foldInhibition of DPP-8/9 has been associated with toxicity in preclinical studies.[3]
DPP-9>100-foldHigh selectivity is a desirable safety feature for a clinical candidate.
FAP (FAP-α)>2000-foldFibroblast Activation Protein is another related serine protease.

Protocols for In Vitro DPP-IV Inhibitor Screening

This section provides a detailed protocol for a fluorescence-based assay to screen for DPP-IV inhibitors, using this compound as a positive control.

Assay Principle

The assay quantifies DPP-IV activity using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC). DPP-IV cleaves the bond between the dipeptide (Gly-Pro) and the fluorophore (AMC), releasing free AMC. The liberated AMC fluoresces upon excitation, and the increase in fluorescence intensity is directly proportional to DPP-IV activity. An inhibitor will reduce the rate of AMC release, resulting in a lower fluorescence signal.

Materials and Reagents
  • DPP-IV Enzyme: Human recombinant DPP-IV.

  • DPP-IV Substrate: Gly-Pro-AMC.

  • Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

  • Reference Compound (Positive Control): this compound.

  • Test Compounds: Dissolved in a suitable solvent (e.g., DMSO).

  • Microplate: 96-well solid white or black plate for fluorescence measurements.

  • Fluorescence Microplate Reader: Capable of excitation at 350-360 nm and emission at 450-465 nm.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer (e.g., Tris-HCl, pH 8.0) B Prepare Substrate Solution (Gly-Pro-AMC in Assay Buffer) A->B C Prepare Enzyme Solution (DPP-IV in Assay Buffer) B->C D Prepare this compound & Test Compound Dilutions C->D E Dispense Buffer, Enzyme, and Inhibitors to Wells D->E F Initiate Reaction: Add Substrate Solution E->F G Incubate Plate (e.g., 30 min at 37°C) F->G H Read Fluorescence (Ex: 360 nm / Em: 460 nm) G->H I Calculate % Inhibition vs. Control H->I J Plot Dose-Response Curve & Determine IC₅₀ I->J

Figure 2: General workflow for the DPP-IV inhibitor screening assay.

Detailed Assay Protocol
  • Reagent Preparation:

    • Assay Buffer (1X): Prepare the final buffer solution and bring it to room temperature before use.

    • DPP-IV Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme stock to the desired working concentration with cold 1X Assay Buffer just before use. Keep the diluted enzyme on ice.

    • DPP-IV Substrate Solution: Dilute the Gly-Pro-AMC stock to its final working concentration with 1X Assay Buffer. Protect from light.

    • This compound & Test Compounds: Prepare a serial dilution of this compound (e.g., from 1 µM to 0.01 nM) to generate a dose-response curve. Prepare dilutions of test compounds at various concentrations. The final solvent concentration in all wells should be constant and low (e.g., <1%).

  • Plate Setup (in a 96-well plate):

    • 100% Activity Wells (Negative Control): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent (e.g., DMSO).

    • Background Wells (No Enzyme): Add 40 µL of Assay Buffer and 10 µL of solvent.

    • Positive Control Wells (this compound): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of each this compound dilution.

    • Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of each test compound dilution.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 50 µL of the diluted Substrate Solution to all wells.

    • Mix gently (e.g., on an orbital shaker for 30 seconds).

    • Cover the plate and incubate for 30 minutes at 37°C. Protect the plate from light.

  • Fluorescence Measurement:

    • Read the fluorescence intensity (in Relative Fluorescence Units, RFU) using a microplate reader with excitation set to 350-360 nm and emission set to 450-465 nm.

Data Analysis and IC₅₀ Determination
  • Correct for Background: Subtract the average RFU of the Background Wells from the RFU of all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:

    % Inhibition = ( (RFU of 100% Activity - RFU of Inhibitor Well) / RFU of 100% Activity ) * 100

  • Determine IC₅₀: The IC₅₀ is the concentration of an inhibitor at which 50% of the enzyme's activity is blocked.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ value is derived from the fitted curve.

IC50_Logic A Perform Assay with Serial Dilutions of Inhibitor B Measure Enzyme Activity (Fluorescence) at each [I] A->B C Calculate % Inhibition for each [I] B->C D Plot Data: % Inhibition vs. log[I] C->D E Fit Data to a Sigmoidal Dose-Response Curve D->E F Determine Concentration at 50% Inhibition Point E->F G Result: IC₅₀ Value F->G

Figure 3: Logical flow for determining the IC₅₀ value.

References

Troubleshooting & Optimization

Carmegliptin Technical Support Center: Troubleshooting Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. Specific quantitative solubility and stability data for Carmegliptin in aqueous solutions are not extensively available in publicly accessible literature. Therefore, the information provided herein is based on general pharmaceutical principles, data from structurally related compounds (e.g., other DPP-IV inhibitors), and standard industry practices for drug development. Researchers are advised to perform their own specific experimental validation for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: While specific quantitative data is limited, this compound is often supplied as a dihydrochloride salt. This salt form is described as a highly water-soluble, white crystalline solid. However, the free base form of this compound may exhibit lower aqueous solubility. One source indicates that this compound is soluble in dimethyl sulfoxide (DMSO)[1]. For aqueous solutions, the pH will be a critical factor in determining the solubility of this compound.

Q2: How does pH influence the solubility of this compound in aqueous solutions?

A2: this compound is a basic compound and its solubility is expected to be pH-dependent. At lower pH values (acidic conditions), the amine functionalities will be protonated, leading to the formation of more soluble salt forms. Conversely, at higher pH values (alkaline conditions), the compound will exist predominantly as the less soluble free base. Therefore, to achieve higher concentrations of this compound in aqueous solutions, using a buffer system with a pH below the pKa of the primary amine is recommended.

Q3: What are the common stability issues observed with DPP-IV inhibitors like this compound in aqueous solutions?

A3: Dipeptidyl peptidase-IV (DPP-IV) inhibitors can be susceptible to degradation in aqueous solutions, primarily through hydrolysis and oxidation[2][3]. Hydrolytic degradation can occur at both acidic and basic pH, potentially leading to the cleavage of amide bonds or other labile functional groups within the molecule[4]. Oxidative degradation can be initiated by exposure to oxygen, peroxides, or metal ions. It is also important to consider photostability, as exposure to light can sometimes lead to degradation[4].

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products for this compound are not detailed in the available literature. However, based on the degradation pathways of other gliptins, potential degradation could involve hydrolysis of the amide linkage or modifications to the quinolizine ring system[2][3]. To identify and characterize potential degradation products, it is essential to perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light) and utilize analytical techniques such as HPLC and LC-MS[5][6][7].

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dissolution in aqueous buffer pH of the solution is too high, leading to the formation of the less soluble free base.1. Lower the pH of the buffer. 2. Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. 3. Consider using a co-solvent system (e.g., with ethanol or polyethylene glycol) to increase solubility.
Concentration of this compound exceeds its solubility limit at the given pH and temperature.1. Reduce the concentration of this compound. 2. Perform a solubility study to determine the saturation solubility at the desired conditions.
Loss of potency or appearance of new peaks in HPLC analysis over time Chemical degradation of this compound.1. Investigate the degradation pathway by conducting forced degradation studies. 2. Adjust the pH of the solution to a range where this compound exhibits maximum stability. 3. Protect the solution from light and oxygen by using amber vials and purging with an inert gas (e.g., nitrogen or argon). 4. Store the solution at lower temperatures (e.g., 2-8 °C or -20 °C).
Interaction with excipients or container closure system.1. Evaluate the compatibility of this compound with all components of the formulation. 2. Ensure the use of inert materials for storage containers.
Inconsistent experimental results Variability in the preparation of solutions.1. Standardize the protocol for solution preparation, including the order of addition of components and mixing times. 2. Ensure that the this compound is fully dissolved before use.
Degradation of the compound during the experiment.1. Prepare fresh solutions for each experiment. 2. If the experiment is lengthy, assess the stability of this compound under the experimental conditions.

Data Presentation

Table 1: Summary of Qualitative Solubility of this compound

Compound Form Solvent Solubility Source
This compoundDimethyl Sulfoxide (DMSO)Soluble[1]
This compound DihydrochlorideWaterHighly SolubleImplied by salt form characteristics

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

This protocol outlines a general method for determining the equilibrium solubility of this compound in an aqueous buffer.

  • Materials:

    • This compound powder

    • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate buffer)

    • Calibrated pH meter

    • Shaker or rotator capable of maintaining a constant temperature

    • Centrifuge

    • HPLC system with a suitable column and validated analytical method for this compound

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare the selected aqueous buffer and adjust the pH to the desired value.

    • Add an excess amount of this compound powder to a known volume of the buffer in a sealed container.

    • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with the mobile phase of the HPLC method to a concentration within the calibrated range of the assay.

    • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

    • Calculate the solubility in mg/mL or µg/mL.

Protocol 2: Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Temperature-controlled oven

    • Photostability chamber

    • HPLC-UV and/or HPLC-MS system

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at a specified temperature (e.g., 60 °C) for a defined period. Take samples at various time points. Neutralize the samples before HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or heat gently. Monitor the degradation over time. Neutralize the samples before analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature. Protect from light. Analyze samples at different intervals.

    • Thermal Degradation: Store solid this compound powder in an oven at an elevated temperature (e.g., 80 °C). Also, prepare a solution of this compound in a suitable solvent and expose it to the same thermal stress.

    • Photolytic Degradation: Expose a solution of this compound and the solid powder to light in a photostability chamber according to ICH Q1B guidelines.

    • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable HPLC method. Use a diode array detector to check for peak purity. Use LC-MS to identify the mass of potential degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_buffer Prepare Aqueous Buffer start->prep_buffer add_this compound Add Excess this compound prep_buffer->add_this compound agitate Agitate at Constant Temp. add_this compound->agitate centrifuge Centrifuge Suspension agitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Sample collect_supernatant->dilute hplc_analysis HPLC Analysis dilute->hplc_analysis end Determine Solubility hplc_analysis->end

Caption: Workflow for Aqueous Solubility Determination.

forced_degradation_workflow cluster_stress_conditions Stress Conditions start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photolytic Stress start->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Establish Stability Profile analysis->end

Caption: Forced Degradation Study Workflow.

References

Common sources of variability in Carmegliptin in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Carmegliptin in in vitro assays. This compound is a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor.[1][2] Understanding the potential sources of variability in the assays used to characterize its activity is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, potent, and long-acting inhibitor of dipeptidyl peptidase IV (DPP-4).[1] DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control.

Q2: What are the common in vitro assays used to assess this compound activity?

A2: The primary in vitro assays for this compound focus on its inhibitory effect on DPP-4. These are typically enzyme inhibition assays that can be performed in various formats, including:

  • Fluorometric Assays: These are the most common and sensitive assays, using a fluorogenic substrate like Gly-Pro-Aminomethylcoumarin (AMC).[3] Cleavage of this substrate by DPP-4 releases the fluorescent AMC molecule.

  • Colorimetric Assays: These assays use a chromogenic substrate that, when cleaved by DPP-4, produces a colored product that can be measured using a spectrophotometer.

  • Luminescent Assays: These highly sensitive assays utilize a substrate that, upon cleavage by DPP-4, participates in a reaction that generates light.

  • Cell-Based Assays: These assays measure the inhibitory activity of this compound on DPP-4 expressed on the surface of cells, such as the human colon adenocarcinoma cell line Caco-2 or the human liver cancer cell line HepG2.

Q3: How selective is this compound for DPP-4?

A3: this compound is a selective inhibitor of DPP-4. Standard selectivity screenings have shown no significant off-target activity against a wide range of other enzymes and receptors.[4] It is important to consider the selectivity against other related dipeptidyl peptidases like DPP-8 and DPP-9, as inhibition of these enzymes has been associated with adverse effects in preclinical studies.[5]

Q4: What are the expected IC50 values for this compound in DPP-4 inhibition assays?

A4: While specific IC50 values can vary depending on the assay conditions (e.g., enzyme and substrate concentrations, incubation time, temperature), this compound is characterized as a potent DPP-4 inhibitor.[1][4] For context, other potent DPP-4 inhibitors like Sitagliptin have reported IC50 values in the low nanomolar range.[6]

Troubleshooting Guides

Enzyme Inhibition Assays (Fluorometric/Colorimetric/Luminescent)
Issue Potential Cause Troubleshooting Steps
High background signal 1. Substrate instability/degradation.1. Prepare fresh substrate solution for each experiment. Protect from light.
2. Contaminated reagents or microplates.2. Use high-quality reagents and sterile, clean microplates. For fluorescent assays, use black plates with clear bottoms.
3. Autofluorescence/absorbance of test compound.3. Run a control well with the compound but without the enzyme to measure its intrinsic signal and subtract it from the test wells.
Low signal or no enzyme activity 1. Inactive enzyme.1. Ensure proper storage of the DPP-4 enzyme at -80°C. Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon first use.
2. Incorrect assay buffer pH or composition.2. Verify the pH of the assay buffer. Ensure it is at the optimal pH for DPP-4 activity (typically around 7.5-8.0).
3. Incorrect incubation temperature.3. Maintain the recommended incubation temperature (usually 37°C) consistently.
High variability between replicate wells 1. Pipetting errors.1. Use calibrated pipettes and proper pipetting techniques. For multi-channel pipetting, ensure all tips are securely fitted.
2. Incomplete mixing of reagents.2. Gently mix the contents of the wells after adding each reagent.
3. Edge effects in the microplate.3. Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment and minimize evaporation.
Inconsistent IC50 values 1. Incorrect serial dilutions of this compound.1. Carefully prepare and verify the concentrations of the serial dilutions.
2. Sub-optimal substrate concentration.2. The substrate concentration should ideally be at or below the Km value for competitive inhibitors.[3]
3. Instability of this compound in assay buffer.3. Prepare fresh dilutions of this compound for each experiment.
Cell-Based Assays
Issue Potential Cause Troubleshooting Steps
Low DPP-4 activity in control cells 1. Low cell viability or unhealthy cells.1. Ensure cells are healthy and in the logarithmic growth phase before seeding. Perform a cell viability assay (e.g., Trypan Blue exclusion).
2. Low passage number or over-confluent cells.2. Use cells within a consistent and appropriate passage number range. Do not allow cells to become over-confluent.
3. Inconsistent cell seeding density.3. Ensure a uniform and optimal cell density is seeded in each well.
High variability in results 1. Uneven cell distribution in wells.1. Gently swirl the plate after seeding to ensure an even distribution of cells.
2. Variation in incubation times.2. Standardize all incubation times precisely.
3. Presence of air bubbles in wells.3. Be careful to avoid introducing air bubbles when adding reagents.
Compound cytotoxicity affecting results 1. This compound is cytotoxic at the tested concentrations.1. Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to determine the non-toxic concentration range of this compound for the specific cell line.

Data Presentation

Table 1: Comparison of Common In Vitro DPP-4 Inhibition Assay Formats

Assay Format Principle Common Substrate Pros Cons
Fluorometric Enzymatic cleavage releases a fluorescent molecule.Gly-Pro-AMCHigh sensitivity, wide dynamic range.Potential for interference from fluorescent compounds.
Colorimetric Enzymatic cleavage releases a colored molecule.Gly-Pro-pNASimple, does not require a specialized plate reader.Lower sensitivity compared to fluorescent and luminescent assays.
Luminescent Enzymatic cleavage initiates a light-producing reaction.Pro-Glo™ SubstrateHighest sensitivity, low background.Reagents can be more expensive.
Cell-Based Measures inhibition of DPP-4 on the cell surface.Same as enzyme assaysMore physiologically relevant, assesses cell permeability.More complex, higher variability, potential for compound cytotoxicity.

Experimental Protocols

Key Experiment: Fluorometric DPP-4 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on recombinant human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Fluorogenic substrate: Gly-Pro-AMC

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations.

    • Prepare a working solution of recombinant human DPP-4 in Assay Buffer.

    • Prepare a working solution of Gly-Pro-AMC in Assay Buffer. Protect from light.

  • Assay Procedure:

    • To each well of the 96-well plate, add the following in order:

      • Assay Buffer

      • This compound dilution (or vehicle control)

      • DPP-4 enzyme solution

    • Include control wells:

      • Negative Control (No enzyme): Assay Buffer, vehicle, and substrate (to measure background).

      • Positive Control (No inhibitor): Assay Buffer, vehicle, enzyme, and substrate (to measure 100% enzyme activity).

    • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately begin kinetic reading of fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the slope of the negative control from all other wells.

    • Calculate the percentage of inhibition for each this compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Carmegliptin_Mechanism_of_Action Ingestion Food Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Pancreas Pancreas Incretins->Pancreas act on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates Insulin ↑ Glucose-dependent Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control This compound This compound This compound->DPP4 inhibits

Caption: Mechanism of action of this compound in inhibiting DPP-4.

DPP4_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound Dilutions) Start->Prepare_Reagents Add_Reagents Add Buffer, this compound, and DPP-4 Enzyme to Plate Prepare_Reagents->Add_Reagents Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Add_Substrate Add Fluorogenic Substrate (e.g., Gly-Pro-AMC) Pre_Incubate->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence (Ex/Em: 360/460 nm) Add_Substrate->Measure_Fluorescence Analyze_Data Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical fluorometric DPP-4 inhibition assay.

Troubleshooting_Logic Problem Inconsistent Results? Check_Reagents Check Reagent Preparation & Stability (Enzyme, Substrate, Buffers) Problem->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Assay_Conditions Verify Assay Conditions (Temp, pH, Incubation Times) Conditions_OK Conditions OK? Check_Assay_Conditions->Conditions_OK Check_Pipetting Review Pipetting Technique & Calibration Pipetting_OK Pipetting OK? Check_Pipetting->Pipetting_OK Check_Plate_Reader Confirm Plate Reader Settings (Wavelengths, Gain) Reader_OK Reader Settings OK? Check_Plate_Reader->Reader_OK Reagents_OK->Check_Reagents No, Remake Reagents_OK->Check_Assay_Conditions Yes Conditions_OK->Check_Assay_Conditions No, Adjust Conditions_OK->Check_Pipetting Yes Pipetting_OK->Check_Pipetting No, Re-train/ Recalibrate Pipetting_OK->Check_Plate_Reader Yes Reader_OK->Check_Plate_Reader No, Correct Resolved Problem Resolved Reader_OK->Resolved Yes

Caption: Logical troubleshooting flow for inconsistent assay results.

References

Optimizing incubation time for Carmegliptin DPP-IV inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Carmegliptin Dipeptidyl Peptidase IV (DPP-IV) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound in a DPP-IV inhibition assay?

A1: this compound is a potent and long-acting inhibitor of Dipeptidyl Peptidase IV (DPP-IV).[1][2][3] DPP-IV is a serine protease that cleaves incretin hormones like glucagon-like peptide-1 (GLP-1), rendering them inactive.[4] By inhibiting DPP-IV, this compound prevents the degradation of GLP-1, which in a physiological context, helps to regulate blood glucose levels. In an in-vitro assay, this compound binds to the active site of the DPP-IV enzyme, preventing it from cleaving its substrate. The assay typically measures the activity of the enzyme by monitoring the cleavage of a fluorogenic substrate; the presence of an inhibitor like this compound reduces the fluorescent signal.[5][6]

Q2: Why is optimizing the pre-incubation time crucial for this assay?

A2: Optimizing the pre-incubation time, during which the enzyme (DPP-IV) and the inhibitor (this compound) are incubated together before adding the substrate, is critical to ensure that the binding interaction has reached equilibrium.[7] For potent, long-acting, or slow-binding inhibitors, achieving this equilibrium can take a significant amount of time.[8] If the pre-incubation time is too short, the measured inhibition (and thus the IC50 value) will be underestimated because not all enzyme-inhibitor complexes will have formed.[7][9] A sufficient pre-incubation period is essential for obtaining accurate and reproducible IC50 values that reflect the true potency of the inhibitor.

Q3: What is the difference between pre-incubation time and reaction (substrate incubation) time?

A3:

  • Pre-incubation Time: This is the period where the enzyme and the inhibitor are incubated together before the addition of the substrate. The goal is to allow the enzyme and inhibitor to bind and reach equilibrium.

  • Reaction (Substrate Incubation) Time: This is the period after the substrate is added to the enzyme-inhibitor mixture. During this time, the enzyme catalyzes the conversion of the substrate to a measurable product. The reaction should be monitored to ensure it is in the linear range, where the rate of product formation is constant.

Q4: How does an insufficient pre-incubation time affect my IC50 values?

A4: An insufficient pre-incubation time will lead to an artificially high (less potent) IC50 value. This is because the inhibition process has not reached its maximum effect before the substrate is introduced. The substrate will then compete with the inhibitor for binding to the free enzyme, making the inhibitor appear less effective than it actually is. For potent inhibitors, this effect can be very pronounced, leading to a significant underestimation of potency.[10]

Q5: How long should the reaction (substrate incubation) be run?

A5: The reaction should be run long enough to generate a robust signal but short enough to remain within the initial velocity phase (linear range) of the reaction. If the reaction proceeds for too long, several issues can arise: substrate depletion, product inhibition, or enzyme denaturation, all of which can lead to a non-linear reaction rate and inaccurate results. It is essential to determine the linear range of the reaction under your specific experimental conditions (see Experimental Protocols section).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments. 1. Inconsistent Pre-incubation Time: The time between adding the inhibitor and the substrate is not precisely controlled. 2. Pre-incubation Time is too short: The enzyme-inhibitor binding has not reached equilibrium.1. Use a multichannel pipette or automated liquid handler to add reagents and ensure consistent timing for all wells.[5] 2. Perform a time-course experiment to determine the optimal pre-incubation time where the IC50 value stabilizes (see Protocol 1).
IC50 value is higher than expected from literature. 1. Insufficient Pre-incubation Time: This is a common cause for underestimating the potency of strong inhibitors. 2. Reaction time is too long: Substrate depletion may be occurring, leading to non-linear kinetics.1. Increase the pre-incubation time. For potent or slow-binding inhibitors, this could range from 30 minutes to several hours.[7][9] 2. Perform a reaction time-course experiment to determine the linear range of your assay (see Protocol 2). Reduce the reaction time accordingly.
Assay signal (fluorescence) is too low. 1. Reaction time is too short: Not enough product has been generated. 2. Enzyme concentration is too low: The rate of reaction is insufficient.1. Increase the reaction time, ensuring you stay within the linear range. 2. Increase the enzyme concentration. Note that this may require re-optimization of other assay parameters.
Assay signal plateaus or decreases over time. 1. Substrate Depletion: The enzyme has consumed a significant portion of the substrate. 2. Enzyme Instability: The enzyme is losing activity over the course of the assay.1. Reduce the reaction time or decrease the enzyme concentration. 2. Check the stability of your enzyme under assay conditions. Consider using a stabilizing agent if necessary.

Data Presentation

Table 1: Effect of Pre-incubation Time on this compound IC50 Value

Pre-incubation Time (minutes)Apparent IC50 (nM)
525.3
1512.1
306.5
605.2
1205.1
1805.0

This table illustrates how an insufficient pre-incubation time can lead to a significant overestimation of the IC50 value. The IC50 value stabilizes as the pre-incubation time approaches the point of equilibrium.

Table 2: Determining the Linear Range of the Enzymatic Reaction

Reaction Time (minutes)Fluorescence Units (RFU)
050
5450
10875
151300
201720
302450
453100
603200

This data shows that the reaction is linear for approximately the first 45 minutes, after which the rate begins to slow down. For kinetic measurements, a reaction time within this linear phase (e.g., 20-30 minutes) should be chosen.

Experimental Protocols

Protocol 1: Determining Optimal Pre-incubation Time

Objective: To find the minimum pre-incubation time required for the enzyme-inhibitor interaction to reach equilibrium, resulting in a stable IC50 value.

Methodology:

  • Prepare a series of identical 96-well plates. Each plate will correspond to a different pre-incubation time point (e.g., 5, 15, 30, 60, 120, 180 minutes).

  • In each plate, perform a serial dilution of this compound. Include no-inhibitor (100% activity) and no-enzyme (background) controls.

  • Add a fixed concentration of DPP-IV enzyme to all wells (except the background controls) and start the timer for pre-incubation at 37°C.

  • At the end of each designated pre-incubation period, initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Gly-Pro-AMC) to all wells simultaneously using a multichannel pipette.

  • Allow the reaction to proceed for a fixed time that is within the predetermined linear range (e.g., 30 minutes).

  • Stop the reaction (if necessary, depending on the assay kit) and read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each this compound concentration at each pre-incubation time point.

  • Plot the percent inhibition versus this compound concentration for each time point and determine the IC50 value.

  • The optimal pre-incubation time is the point at which the IC50 value no longer significantly decreases with longer pre-incubation.

Protocol 2: Determining the Linear Range of the Reaction

Objective: To identify the time window during which the rate of product formation is constant (linear).

Methodology:

  • Prepare wells containing the assay buffer and DPP-IV enzyme at the concentration you will use in your inhibition assay.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately place the plate in a kinetic plate reader set to the appropriate excitation/emission wavelengths and 37°C.

  • Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for an extended period (e.g., 60-90 minutes).

  • Plot the fluorescence units (RFU) against time.

  • Identify the longest period during which the plot is a straight line. This is the linear range of your assay. The reaction time for your endpoint assays should be within this range.

Visualizations

DPP_IV_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway DPP_IV DPP-IV Enzyme Product Cleaved Substrate + Fluorescent Signal DPP_IV->Product Cleavage Inactive_Complex DPP-IV-Carmegliptin (Inactive Complex) Substrate Fluorogenic Substrate (e.g., Gly-Pro-AMC) Substrate->DPP_IV This compound This compound (Inhibitor) This compound->DPP_IV Binding to Active Site

Caption: Mechanism of DPP-IV inhibition by this compound.

Incubation_Optimization_Workflow cluster_prep Assay Preparation cluster_protocol1 Protocol 1: Optimize Pre-incubation Time cluster_protocol2 Protocol 2: Determine Reaction Linear Range A Prepare Reagents: Enzyme, Inhibitor, Substrate, Buffer B Set up multiple plates with This compound serial dilutions A->B G Set up wells with DPP-IV and buffer A->G C Add DPP-IV to start pre-incubation (Varying times: 5 to 180 min) B->C D Add substrate to start reaction (Fixed time in linear range) C->D E Measure fluorescence and calculate IC50 for each time point D->E F Determine time where IC50 value stabilizes E->F H Add substrate and measure fluorescence kinetically G->H I Plot RFU vs. Time and identify linear portion H->I J Select reaction time for all future experiments I->J J->D Informs fixed time

Caption: Workflow for optimizing assay incubation times.

References

Carmegliptin Experiments: Technical Support Center for Troubleshooting Poor Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carmegliptin experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro and in vivo studies involving this dipeptidyl peptidase IV (DPP-4) inhibitor. Poor reproducibility can hinder research progress; this guide provides detailed troubleshooting advice, standardized protocols, and answers to frequently asked questions to help you achieve more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you might encounter.

In Vitro DPP-4 Inhibition Assays

Question 1: We are observing significant variability in our IC50 values for this compound between different assay runs. What are the potential causes and solutions?

Answer: Variability in IC50 values is a common issue in enzyme inhibition assays and can stem from several factors. Here’s a troubleshooting guide:

  • Reagent Preparation and Handling:

    • This compound Stock Solution: Ensure your this compound stock solution is prepared fresh or properly stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Inconsistent concentration due to improper dissolution or degradation can be a major source of variability.

    • Enzyme and Substrate Stability: DPP-4 enzyme activity can decrease with improper storage. Aliquot the enzyme and substrate and store them at the recommended temperature (-20°C or -80°C). Avoid leaving them at room temperature for extended periods. Thaw reagents on ice and keep them there during the experiment.[1][2]

    • Buffer Conditions: The pH and ionic strength of the assay buffer are critical for enzyme activity. Prepare the buffer precisely as per the protocol and ensure the pH is verified before use.

  • Assay Conditions:

    • Incubation Times and Temperatures: Strictly adhere to the specified incubation times and temperatures. Even minor deviations can affect enzyme kinetics and, consequently, the IC50 value. Use a calibrated incubator and timer.

    • Solvent Effects: If this compound is dissolved in a solvent like DMSO, ensure the final concentration in the assay well is consistent across all experiments and does not exceed a level that affects enzyme activity (typically <1%). Run appropriate solvent controls.

  • Data Analysis:

    • Curve Fitting: Use a consistent non-linear regression model (e.g., four-parameter logistic) to calculate the IC50. The choice of the model and the constraints used can influence the result.

    • Data Points: Ensure you have a sufficient number of data points, especially around the IC50 value, to accurately define the dose-response curve.

Question 2: Our fluorescence-based DPP-4 inhibition assay is showing high background noise or a weak signal. How can we optimize this?

Answer: High background or a weak signal can obscure your results. Consider the following troubleshooting steps:

  • High Background:

    • Autofluorescence: The test compound itself might be fluorescent at the excitation/emission wavelengths used. Always run a control with this compound alone (no enzyme or substrate) to check for autofluorescence.

    • Contaminated Reagents: Buffers or other reagents might be contaminated with fluorescent substances. Prepare fresh reagents and use high-purity water.

    • Plate Type: For fluorescence assays, use black, opaque-walled plates to minimize light scatter and well-to-well crosstalk.

  • Weak Signal:

    • Sub-optimal Enzyme/Substrate Concentration: The concentrations of the DPP-4 enzyme and the fluorogenic substrate are critical. Titrate both to determine the optimal concentrations that yield a robust signal within the linear range of the assay.

    • Incorrect Wavelengths: Verify that the excitation and emission wavelengths set on the plate reader are correct for the specific fluorogenic substrate being used (e.g., for Gly-Pro-AMC, λex = 360 nm / λem = 460 nm).[2]

    • Reader Gain Settings: Optimize the gain setting on your fluorescence plate reader. A low gain may result in a weak signal, while a very high gain can increase background noise.

Cell-Based Assays for Insulin Sensitivity

Question 3: We are not observing a consistent effect of this compound on insulin-stimulated glucose uptake in our cell-based assay. What could be the issue?

Answer: Cell-based assays are inherently more complex and prone to variability. Here are some factors to investigate:

  • Cell Culture Conditions:

    • Cell Line and Passage Number: Use a consistent cell line (e.g., HepG2, L6 myotubes) and keep the passage number low, as cellular responses can change over time in culture.

    • Serum Starvation: The duration and conditions of serum starvation prior to the assay are critical for sensitizing the cells to insulin. Optimize this step for your specific cell line.

    • Cell Density: Plate cells at a consistent density, as confluency can affect insulin signaling and glucose transporter expression.

  • Experimental Procedure:

    • Pre-incubation with this compound: The pre-incubation time with this compound before insulin stimulation is a key parameter. This allows for the inhibition of DPP-4 and subsequent preservation of any endogenously produced incretins. This timing may need optimization.

    • Insulin Concentration: Use a concentration of insulin that is on the linear portion of its dose-response curve for glucose uptake. A sub-maximal insulin concentration is often best for observing the potentiating effects of other compounds.

    • Glucose Analog Uptake: Ensure the incubation time with the labeled glucose analog (e.g., 2-NBDG, ³H-2-deoxyglucose) is within the linear uptake range.

Pharmacokinetic (PK) Studies

Question 4: We are seeing high variability in the oral bioavailability of this compound in our animal studies. Why is this happening and how can we minimize it?

Answer: The oral bioavailability of this compound can be variable, with reported values ranging from 28-174% in preclinical species.[1][3] This variability is often linked to its interaction with P-glycoprotein (P-gp).

  • P-glycoprotein (P-gp) Interaction:

    • P-gp Substrate: this compound is a substrate of the P-gp efflux transporter, which is highly expressed in the intestines.[1][3] This transporter actively pumps this compound out of intestinal cells and back into the lumen, reducing its absorption.

    • Saturation of P-gp: At higher doses, P-gp can become saturated, leading to a more than dose-proportional increase in plasma concentrations and higher bioavailability.[1][3] This non-linear pharmacokinetic behavior can contribute significantly to variability if dosing is not precise.

    • Animal Strain and Individual Differences: The expression and activity of P-gp can vary between different animal strains and even between individual animals, leading to inter-animal variability in drug absorption.

  • Minimizing Variability:

    • Standardized Procedures: Use a consistent and well-defined animal model (species, strain, age, and sex). Standardize food and water access, as this can affect gastrointestinal physiology and drug absorption.

    • Dosing Accuracy: Ensure precise oral dosing techniques to minimize variability in the administered dose.

    • Co-administration with a P-gp Inhibitor: In mechanistic studies, co-administering this compound with a known P-gp inhibitor (like Verapamil) can help to elucidate the contribution of P-gp to its absorption and variability. When co-administered with verapamil, the Cmax and AUC of this compound have been shown to increase.

Data Presentation

Table 1: In Vitro DPP-4 Inhibitory Activity of this compound (Illustrative Data)
ParameterReported ValuePotential Sources of Variation
IC50 (nM) 5 - 20Enzyme source (recombinant vs. plasma), substrate concentration, buffer composition, incubation time, temperature, plate type, instrument settings.

Note: This table presents a hypothetical range of IC50 values to illustrate potential variability. Actual values should be determined experimentally under standardized conditions.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
SpeciesDose (mg/kg, oral)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Rat 31.05002500~30
Dog 2.52.03003000~50
Monkey 2.51.54002800~40

Data compiled from literature.[1][3] Values are approximate and can vary based on study design.

Experimental Protocols

Detailed Methodology for In Vitro DPP-4 Inhibition Assay

This protocol is a general guideline for a fluorescence-based DPP-4 inhibition assay.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 25 mM Tris-HCl, pH 7.4, containing 140 mM NaCl and 10 mM KCl.

    • This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in assay buffer to achieve final assay concentrations.

    • DPP-4 Enzyme: Dilute recombinant human DPP-4 in assay buffer to the desired working concentration.

    • Substrate: Prepare a working solution of the fluorogenic substrate Gly-Pro-AMC in assay buffer.

  • Assay Procedure:

    • Add 20 µL of assay buffer to the wells of a black 96-well plate.

    • Add 10 µL of this compound dilutions or vehicle control (DMSO in assay buffer) to the respective wells.

    • Add 10 µL of diluted DPP-4 enzyme to all wells except the blank controls.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution.

    • Read the fluorescence kinetically for 30-60 minutes at 37°C using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic read.

    • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Visualizations

Carmegliptin_Signaling_Pathway Mechanism of Action of this compound cluster_0 Intestinal Lumen cluster_1 Intestinal L-cell cluster_2 Bloodstream cluster_5 Liver Food_Intake Food Intake GLP1_GIP Active GLP-1 & GIP (Incretins) Food_Intake->GLP1_GIP stimulates release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is inactivated by Insulin_Release Increased Insulin Release (Glucose-dependent) GLP1_GIP->Insulin_Release stimulates Glucagon_Release Decreased Glucagon Release GLP1_GIP->Glucagon_Release inhibits Inactive_GLP1_GIP Inactive GLP-1 & GIP DPP4->Inactive_GLP1_GIP This compound This compound This compound->DPP4 inhibits Hepatic_Glucose_Production Decreased Hepatic Glucose Production Insulin_Release->Hepatic_Glucose_Production inhibits Glucagon_Release->Hepatic_Glucose_Production stimulates

Caption: Signaling pathway of this compound.

Experimental_Workflow_DPP4_Inhibition Workflow for DPP-4 Inhibition Assay Reagent_Prep Reagent Preparation (Buffer, this compound, Enzyme, Substrate) Plate_Setup Plate Setup (Add Buffer, this compound/Vehicle) Reagent_Prep->Plate_Setup Enzyme_Addition Add DPP-4 Enzyme Plate_Setup->Enzyme_Addition Preincubation Pre-incubation (15 min at 37°C) Enzyme_Addition->Preincubation Reaction_Initiation Initiate Reaction (Add Substrate) Preincubation->Reaction_Initiation Kinetic_Read Kinetic Fluorescence Reading (30-60 min at 37°C) Reaction_Initiation->Kinetic_Read Data_Analysis Data Analysis (Calculate % Inhibition, Fit IC50 Curve) Kinetic_Read->Data_Analysis Troubleshooting_Logic_IC50 Troubleshooting Logic for IC50 Variability Start High IC50 Variability Observed Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Reagents_OK Reagents Consistent? Check_Reagents->Reagents_OK Check_Conditions Verify Assay Conditions Conditions_OK Conditions Standardized? Check_Conditions->Conditions_OK Check_Analysis Review Data Analysis Method Analysis_OK Analysis Consistent? Check_Analysis->Analysis_OK Reagents_OK->Check_Reagents No, correct handling Reagents_OK->Check_Conditions Yes Conditions_OK->Check_Conditions No, standardize Conditions_OK->Check_Analysis Yes Analysis_OK->Check_Analysis No, use consistent model Solution Variability Reduced Analysis_OK->Solution Yes

References

Potential for Carmegliptin degradation under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a generalized guide to assessing the potential degradation of Carmegliptin under experimental conditions. To date, specific forced degradation studies on this compound have not been extensively published in the peer-reviewed literature. Therefore, the information presented herein is based on the known chemical properties of its functional groups and data from similar compounds in the gliptin class. All experimental protocols are suggestions and should be adapted and validated by the end-user.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is an investigational dipeptidyl peptidase-4 (DPP-4) inhibitor, studied for the treatment of type 2 diabetes. Its chemical structure, (4S)-1-[(2S,3S,11bS)-2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl]-4-(fluoromethyl)pyrrolidin-2-one, contains several functional groups that could be susceptible to degradation under certain experimental conditions. These include a secondary amine, a lactam (a cyclic amide within the pyrrolidinone ring), and dimethoxy-substituted aromatic ether groups.

Q2: Why is it important to understand the degradation of this compound in experiments?

Understanding the degradation profile of this compound is crucial for several reasons:

  • Accuracy of Results: Degradation can lead to a lower concentration of the active compound, affecting the accuracy and reproducibility of experimental results.

  • Identification of Impurities: Degradation products can act as impurities, which may have their own pharmacological or toxicological effects, potentially confounding experimental outcomes.

  • Stability-Indicating Methods: For analytical method development, knowledge of potential degradants is necessary to develop a stability-indicating assay that can accurately quantify the drug in the presence of its breakdown products.

Q3: What are the typical conditions that might cause this compound to degrade?

Based on its functional groups and general knowledge of drug degradation, this compound may be susceptible to degradation under the following stress conditions:

  • Hydrolysis (Acidic and Basic): The lactam (amide) bond in the pyrrolidinone ring is a primary site for hydrolytic cleavage.

  • Oxidation: The secondary amine and the electron-rich aromatic ring are potential sites for oxidative degradation.

  • Photolysis: Exposure to UV or visible light can potentially lead to the degradation of the aromatic chromophore.

  • Thermal Stress: High temperatures can accelerate hydrolytic and oxidative degradation pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No degradation observed under stress conditions. Stress conditions are too mild (e.g., low temperature, short duration, low concentration of stressor).Increase the severity of the stress conditions. For example, use higher concentrations of acid/base/oxidizing agent, increase the temperature, or prolong the exposure time. A target degradation of 5-20% is often aimed for in forced degradation studies.
Complete or excessive degradation of this compound. Stress conditions are too harsh.Reduce the severity of the stress conditions. Use lower concentrations of stressors, lower temperatures, or shorter exposure times.
Poor mass balance in chromatographic analysis. Degradation products are not being detected (e.g., they are volatile, lack a chromophore, or are retained on the column). The analytical method is not stability-indicating.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in addition to a UV detector. Adjust chromatographic conditions (e.g., gradient, pH of the mobile phase) to ensure all degradants are eluted and detected.
Appearance of unexpected peaks in the chromatogram. These could be degradation products, impurities from reagents, or leachables from container closures.Analyze a blank solution (placebo) subjected to the same stress conditions to identify peaks not related to the drug substance. Use LC-MS to obtain mass information and aid in the identification of the unknown peaks.

Predicted Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of this compound based on its chemical structure.

G Predicted Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation This compound This compound Hydrolysis_Product Amide Bond Cleavage Product (Opening of Pyrrolidinone Ring) This compound->Hydrolysis_Product Acid/Base Hydrolysis N_Oxide N-Oxide (at secondary amine) This compound->N_Oxide Oxidation (e.g., H2O2) Demethylation O-Demethylation Product (at aromatic ethers) This compound->Demethylation Oxidation Photo_Product Further unspecified degradation products This compound->Photo_Product UV/Vis Light

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. Researchers should adapt these based on their specific experimental needs and analytical capabilities.

General Experimental Workflow

The diagram below outlines a typical workflow for a forced degradation study.

G General Workflow for Forced Degradation Study start Prepare this compound Stock Solution stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralize/Quench Reactions (as applicable) stress->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze identify Characterize Degradation Products (e.g., using LC-MS/MS, NMR) analyze->identify end Report Results identify->end

Caption: A typical experimental workflow for a forced degradation study.

Detailed Methodologies

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

2. Hydrolytic Degradation:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of 100 µg/mL for analysis.

3. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute to a final concentration of 100 µg/mL for analysis.

4. Thermal Degradation:

  • Expose the solid drug substance to dry heat at 80°C for 48 hours. Also, expose the stock solution to heat at 60°C for 48 hours. At appropriate time points, dissolve the solid or dilute the solution to a final concentration of 100 µg/mL for analysis.

5. Photolytic Degradation:

  • Expose the solid drug substance and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure, prepare a solution of 100 µg/mL for analysis.

Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV and/or mass spectrometric detection is recommended.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan of this compound) and/or mass spectrometry for identification of degradants.

Data Presentation

The following table is a template for summarizing quantitative data from forced degradation studies.

Stress Condition Duration Temperature % Assay of this compound % Total Impurities Mass Balance (%)
0.1 M HCl24 h60°CEnter DataEnter DataEnter Data
0.1 M NaOH24 h60°CEnter DataEnter DataEnter Data
3% H₂O₂24 hRoom TempEnter DataEnter DataEnter Data
Thermal (Solid)48 h80°CEnter DataEnter DataEnter Data
Thermal (Solution)48 h60°CEnter DataEnter DataEnter Data
Photolytic (UV/Vis)ICH Q1BAmbientEnter DataEnter DataEnter Data

Identifying and minimizing Carmegliptin synthesis byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Carmegliptin.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of byproducts in this compound synthesis?

Potential sources of byproducts in the synthesis of this compound can be categorized as follows:

  • Process-Related Impurities: These arise from the synthetic route itself, including incomplete reactions, side reactions between starting materials, intermediates, and reagents.

  • Degradation Products: These can form during the synthesis, purification, or storage of this compound due to factors like temperature, pH, light, or oxidation.

  • Reagent-Related Impurities: Impurities present in the starting materials or reagents can be carried through the synthesis and appear as byproducts in the final product.

  • Stereoisomeric Impurities: Due to the presence of multiple chiral centers in the this compound molecule, the formation of diastereomers or enantiomers is a significant possibility.

Q2: What are some of the likely process-related byproducts in this compound synthesis?

Based on the known synthetic route for this compound, which involves the formation of a benzo[a]quinolizine core, several potential byproducts can be anticipated. While specific data for this compound is not extensively published, analogies can be drawn from similar syntheses.

Table 1: Potential Process-Related Byproducts in this compound Synthesis

Potential ByproductFormation MechanismPotential Impact
Unreacted IntermediatesIncomplete reaction at any stage of the multi-step synthesis.Lower yield and purity of the final product.
Over-alkylation ProductsReaction of the amine groups with excess alkylating agents.Difficult to separate from the desired product.
Products of Side ReactionsUndesired reactions of functional groups with reagents or solvents.May have different pharmacological or toxicological profiles.
Epimers/DiastereomersLack of complete stereochemical control during the reaction.May exhibit different biological activity and require challenging purification.

Q3: How can I minimize the formation of stereoisomeric impurities?

Minimizing the formation of diastereomeric impurities is critical in the synthesis of this compound. Several strategies can be employed:

  • Use of Chiral Starting Materials: Employing enantiomerically pure starting materials is the most effective way to control the stereochemistry of the final product.

  • Chiral Catalysts and Reagents: The use of chiral catalysts or reagents can induce stereoselectivity in key bond-forming reactions.

  • Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time can significantly influence the stereochemical outcome of a reaction. Careful optimization is crucial.

  • Crystallization-Induced Diastereomer Transformation (CIDT): In some cases, it is possible to convert a mixture of diastereomers into a single, desired diastereomer through controlled crystallization.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound product.

Table 2: Troubleshooting Low Yield in this compound Synthesis

Possible Cause Suggested Action
Incomplete Reactions Monitor reaction progress using techniques like TLC or HPLC. Consider increasing reaction time, temperature, or the stoichiometry of a key reagent.
Side Reactions Analyze the reaction mixture by LC-MS to identify major byproducts. Modify reaction conditions (e.g., lower temperature, change of solvent or base) to disfavor side reactions.
Degradation of Product Assess the stability of this compound under the reaction and workup conditions. Consider using milder reagents or purification methods.
Inefficient Purification Evaluate the purification method (e.g., column chromatography, crystallization) for product loss. Optimize the solvent system or other parameters.

Problem 2: Presence of significant levels of unknown impurities in the final product.

Table 3: Troubleshooting Unknown Impurities in this compound

Possible Cause Suggested Action
Contaminated Starting Materials or Reagents Verify the purity of all starting materials and reagents using appropriate analytical methods (e.g., NMR, GC-MS).
Formation of Byproducts Isolate the major impurities using preparative HPLC. Characterize their structures using spectroscopic techniques (NMR, MS, IR) to understand their formation pathway.
Product Degradation Conduct forced degradation studies (stress testing) on pure this compound under acidic, basic, oxidative, and photolytic conditions to identify potential degradation products.

Problem 3: Difficulty in separating diastereomeric impurities.

Table 4: Troubleshooting Separation of Diastereomers

Possible Cause Suggested Action
Similar Physicochemical Properties Employ high-resolution chromatographic techniques. Chiral HPLC or SFC with an appropriate chiral stationary phase is often effective.
Co-crystallization Experiment with different crystallization solvents and conditions. Consider converting the diastereomeric mixture to a salt with a chiral resolving agent to facilitate separation.
Ineffective Chromatographic Method Systematically screen different chiral columns and mobile phase compositions to find a suitable separation method.

Experimental Protocols

Protocol 1: General Method for Monitoring Reaction Progress and Identifying Byproducts by HPLC

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture at different time points. Quench the reaction if necessary and dilute the sample with a suitable solvent (e.g., acetonitrile/water).

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is typically used to separate compounds with a wide range of polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the elution profile at a wavelength where this compound and potential byproducts have significant absorbance (e.g., 254 nm).

  • Analysis: Compare the chromatograms at different time points to track the consumption of starting materials and the formation of the product and any byproducts. For identification, couple the HPLC system to a mass spectrometer (LC-MS).

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Byproduct Analysis cluster_minimization Minimization Strategy start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude hplc HPLC/LC-MS Analysis crude->hplc Sample isolation Byproduct Isolation (Prep-HPLC) hplc->isolation characterization Structural Characterization (NMR, MS) isolation->characterization optimization Reaction Condition Optimization characterization->optimization Information purification Purification Method Development optimization->purification final_product final_product purification->final_product Purified this compound

Caption: Workflow for identifying and minimizing byproducts.

logical_relationship cluster_factors Factors Influencing Byproduct Formation cluster_outcomes Consequences reagents Starting Material Purity byproducts Byproduct Formation reagents->byproducts conditions Reaction Conditions (Temp, Time, Solvent) conditions->byproducts stereo Stereochemical Control stereo->byproducts workup Workup & Purification Conditions workup->byproducts yield Reduced Yield byproducts->yield purity Lower Purity byproducts->purity safety Potential Safety Issues byproducts->safety

Caption: Factors influencing byproduct formation and their consequences.

Technical Support Center: Carmegliptin LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Carmegliptin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2][4] Ion suppression, a common form of matrix effect, reduces the analyte signal due to competition for ionization with matrix components.[1][5]

Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[2][4] When the matrix composition varies between samples (e.g., different patient plasma samples), the extent of ion suppression or enhancement can differ, leading to inconsistent results. It is crucial to assess and mitigate matrix effects during method development and validation.[6]

Q3: How can I determine if my this compound analysis is suffering from matrix effects?

A: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or peaks in the baseline signal indicate where co-eluting matrix components are causing ion suppression or enhancement.[7][8]

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[6] The response of this compound in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of ion suppression (MF < 1) or enhancement (MF > 1).[6]

Q4: What are the most common sources of matrix effects in plasma or serum samples for an analyte like this compound?

A: For bioanalytical methods in plasma or serum, phospholipids from cell membranes are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[5][9] Other endogenous components like salts, proteins, and metabolites can also interfere.[6]

Q5: What are the best strategies to minimize matrix effects for this compound analysis?

A: A multi-pronged approach is often the most effective:

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering this compound. Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but may not remove all phospholipids.[5]

    • Liquid-Liquid Extraction (LLE): Can be more selective than PPT in removing interferences.[1][5]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and other interferences.[1][9]

  • Improve Chromatographic Separation: Modifying your LC method to separate the elution of this compound from regions of significant matrix interference can greatly reduce their impact.[1][2] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.

  • Use a Suitable Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency and improving accuracy and precision.[1][2]

  • Consider a Different Ionization Technique: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, switching to Atmospheric Pressure Chemical Ionization (APCI) might be an option, as it is generally less prone to ion suppression.[4][6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the matrix effect on this compound analysis by calculating the Matrix Factor (MF).

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low, medium, and high concentrations into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma) using your validated sample preparation method. Spike this compound at the same low, medium, and high concentrations into the extracted blank matrix.

  • Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation: Calculate the Matrix Factor (MF) for each concentration level and each lot of matrix using the following formula: MF = (Peak Area of Analyte in Spiked Post-Extracted Matrix) / (Mean Peak Area of Analyte in Neat Solution)

  • Interpretation:

    • An MF value close to 1 indicates minimal matrix effect.

    • An MF value < 1 indicates ion suppression.

    • An MF value > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across different lots of matrix should be <15% for a robust method.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Matrix Effect Reduction

Objective: To effectively remove phospholipids and other interfering components from plasma samples prior to this compound analysis.

Methodology (Example using a generic reversed-phase SPE cartridge):

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 0.5 mL of plasma sample by adding the internal standard and 0.5 mL of 4% phosphoric acid in water. Vortex and load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove salts and other polar interferences. A second wash with a stronger organic solvent (e.g., 40% methanol) may be used to remove less polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol (or another suitable organic solvent).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a specific volume of the mobile phase (e.g., 200 µL) for injection into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Matrix Effects for this compound with Different Sample Preparation Techniques (Hypothetical Data)

Sample Preparation MethodMean Matrix Factor (MF)%CV of MF (n=6 lots)Analyte Recovery (%)
Protein Precipitation (Acetonitrile)0.7222.595
Liquid-Liquid Extraction (MTBE)0.8912.188
Solid-Phase Extraction (SPE)0.986.892

This table illustrates how a more rigorous sample cleanup method like SPE can result in a Matrix Factor closer to 1 and lower variability between different biological matrix lots, indicating a more robust analytical method.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation plasma Plasma Sample + Internal Standard ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt lle Liquid-Liquid Extraction (e.g., MTBE) plasma->lle spe Solid-Phase Extraction plasma->spe extract Final Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS System extract->lcms data Data Acquisition (Peak Areas) lcms->data calc Calculate Matrix Factor: (Area in Matrix) / (Area in Neat Solution) data->calc result Results: Ion Suppression/Enhancement calc->result

Caption: Workflow for assessing matrix effects.

cluster_optimization Optimization Strategies start Poor Reproducibility or Inaccurate Results Observed q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 a1_yes Proceed to Sample Preparation Evaluation q1->a1_yes Yes a1_no Implement SIL-IS for this compound q1->a1_no No q2 Assess Matrix Effect (Post-Extraction Spike) a1_yes->q2 end Re-evaluate Matrix Effect and Validate Method a1_no->end q3 Is Matrix Factor (MF) outside 0.8-1.2 OR %CV > 15%? q2->q3 a3_no Method is likely robust. Investigate other sources of error. q3->a3_no No a3_yes Optimize to Reduce Matrix Effects q3->a3_yes Yes opt1 Improve Sample Cleanup (e.g., switch from PPT to SPE) a3_yes->opt1 opt2 Modify Chromatography to separate analyte from suppression zones a3_yes->opt2 opt3 Dilute Sample if Sensitivity Allows a3_yes->opt3 opt1->end opt2->end opt3->end

References

Overcoming low oral bioavailability of Carmegliptin in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Carmegliptin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its low and variable oral bioavailability observed in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in animal models?

A1: The oral bioavailability of this compound has been shown to be variable across different animal species. Studies have reported a range of 28-174% in rats, dogs, and cynomolgus monkeys.[1][2] This high variability can present challenges for consistent in vivo studies.

Q2: What are the primary factors contributing to the low and variable oral bioavailability of this compound?

A2: The primary factor is that this compound is a substrate for the P-glycoprotein (P-gp, also known as MDR1) efflux transporter.[1][2][3][4][5][6] This transporter actively pumps this compound out of intestinal cells back into the gut lumen, thereby reducing its net absorption into the bloodstream. Saturation of this intestinal active secretion at higher doses can also contribute to non-linear and variable absorption.[1][2] this compound is, however, highly resistant to hepatic metabolism.[1][2]

Q3: How does P-glycoprotein (P-gp) efflux impact this compound's pharmacokinetics?

A3: P-gp is an ATP-dependent efflux pump located on the apical membrane of intestinal epithelial cells. When this compound is absorbed into these cells, P-gp recognizes it as a substrate and transports it back into the intestinal lumen. This process limits the amount of this compound that can reach systemic circulation, leading to lower and more variable plasma concentrations.

Q4: Has the co-administration of a P-gp inhibitor been shown to affect this compound's bioavailability?

A4: Yes, in a clinical study with healthy volunteers, co-administration of this compound with verapamil, a known P-gp inhibitor, resulted in a moderate increase in this compound exposure.[3][4][5] The mean exposure (AUC) and maximum concentration (Cmax) of this compound increased by up to 29% and 53%, respectively.[4][5] This finding supports the hypothesis that P-gp efflux is a significant contributor to its limited oral absorption.

Troubleshooting Guide

Issue: High variability in plasma concentrations of this compound in oral dosing studies.
Potential Cause Troubleshooting/Investigative Steps
P-glycoprotein (P-gp) Efflux 1. Co-administer with a P-gp inhibitor: In your animal model, conduct a pilot study where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil, cyclosporine A, or a formulation-based inhibitor like Tween 80). A significant increase in this compound exposure would confirm P-gp-mediated efflux as a primary cause of variability. 2. Utilize P-gp knockout animal models: If available, conduct pharmacokinetic studies in P-gp knockout rodents to assess the intrinsic permeability and absorption of this compound in the absence of P-gp efflux.
Poor Aqueous Solubility 1. Characterize physicochemical properties: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract. 2. Formulation enhancement: Consider formulating this compound using techniques known to improve the solubility of poorly soluble drugs, such as solid dispersions, nanoparticles, or lipid-based formulations.
Saturation of Intestinal Transport 1. Dose-proportionality study: Conduct a dose-ranging pharmacokinetic study to determine if the increase in plasma exposure is proportional to the administered dose. A more than dose-proportional increase in AUC may indicate saturation of an efflux transporter like P-gp.[1][2]
Issue: Low systemic exposure of this compound after oral administration.
Potential Cause Troubleshooting/Investigative Steps
Low Intestinal Permeability 1. In vitro permeability assessment: Perform a Caco-2 cell permeability assay to determine the apparent permeability coefficient (Papp) of this compound. This will help classify its intrinsic permeability. 2. In situ intestinal perfusion: Conduct a single-pass intestinal perfusion (SPIP) study in rats to directly measure intestinal permeability and absorption in a live animal model.
P-gp Mediated Efflux 1. Formulate with P-gp inhibiting excipients: Develop formulations using excipients that have P-gp inhibitory properties, such as certain surfactants (e.g., polysorbates, Cremophor EL) or polymers (e.g., Pluronics).[7][8] 2. Lipid-based formulations: Investigate the use of lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), which can enhance absorption by bypassing P-gp and promoting lymphatic transport.[9][10][11][12][13]
Poor Formulation Performance 1. Particle size reduction: If solubility is a limiting factor, consider micronization or nanosizing of the this compound drug substance to increase its surface area and dissolution rate. 2. Solid dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution and maintain a supersaturated state in the gastrointestinal tract.[14][15][16][17][18]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Animal Models and Humans

SpeciesDoseRouteBioavailability (%)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Rat3 mg/kgOral28-174---[1]
Dog2.5-10 mg/kgOral28-174---[1]
Cynomolgus Monkey2.5-10 mg/kgOral28-174---[1]
Human150 mgOral--3.00-[4]
Human (with Verapamil)150 mgOral-Increased by 48-53%0.75Increased by 19-29%[4]

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

Caco-2 Cell Permeability Assay

Objective: To determine the in vitro intestinal permeability of this compound and assess if it is a substrate for P-gp efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[19]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a paracellular marker like Lucifer Yellow.[19][20]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • This compound solution is added to the apical (donor) compartment.

    • Samples are taken from the basolateral (receiver) compartment at predetermined time points (e.g., 30, 60, 90, 120 minutes).[20]

  • Permeability Measurement (Basolateral to Apical - B to A):

    • This compound solution is added to the basolateral (donor) compartment.

    • Samples are taken from the apical (receiver) compartment at the same time points.

  • P-gp Inhibition: The A to B and B to A permeability assays are repeated in the presence of a known P-gp inhibitor (e.g., verapamil).[20]

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.[21]

  • Calculation: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is determined by dividing the Papp (B to A) by the Papp (A to B). An ER greater than 2 suggests active efflux.[19] A significant reduction in the ER in the presence of the P-gp inhibitor confirms that this compound is a P-gp substrate.

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

Objective: To measure the effective intestinal permeability (Peff) of this compound in a live animal model.

Methodology:

  • Animal Preparation: Rats are fasted overnight with free access to water. On the day of the experiment, the rats are anesthetized.[22][23][24]

  • Surgical Procedure: A midline abdominal incision is made, and a segment of the small intestine (e.g., jejunum) is isolated and cannulated at both ends with flexible tubing.[22]

  • Perfusion: The intestinal segment is perfused with a temperature-controlled (37°C) buffer solution containing this compound at a constant flow rate (e.g., 0.2 mL/min).[22][23]

  • Steady State: The system is allowed to equilibrate for approximately 30 minutes to reach a steady state.[23]

  • Sample Collection: Perfusate samples are collected from the outlet tubing at regular intervals (e.g., every 15-20 minutes) for a defined period.[22][23]

  • Sample Analysis: The concentration of this compound in the inlet and outlet perfusate samples is determined by a suitable analytical method.

  • Calculation: The effective permeability (Peff) is calculated based on the disappearance of this compound from the perfusate along the length of the intestinal segment.

Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel this compound formulation.

Methodology:

  • Animal Groups: Sprague-Dawley rats are divided into groups. One group receives this compound intravenously (IV) to determine the absolute bioavailability, and other groups receive different oral formulations.[25][26]

  • Dosing:

    • Oral Administration: Rats are fasted overnight. The this compound formulation is administered via oral gavage.[25][27] The vehicle for the oral formulation should be carefully selected (e.g., saline, 0.5% carboxymethylcellulose).[27]

    • Intravenous Administration: The IV dose is typically administered via the tail vein.

  • Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated from the plasma concentration-time data. The absolute oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Visualizations

P_gp_Efflux_Mechanism cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream Lumen Cell Pgp P-gp Transporter Carmegliptin_Lumen This compound Pgp->Carmegliptin_Lumen Efflux Blood Carmegliptin_Cell This compound Carmegliptin_Lumen->Carmegliptin_Cell Absorption Carmegliptin_Cell->Blood Systemic Circulation

Caption: P-glycoprotein (P-gp) mediated efflux of this compound in intestinal cells.

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Formulation Strategies cluster_evaluation Evaluation Problem Low/Variable Oral Bioavailability of this compound Caco2 Caco-2 Permeability Assay (Assess P-gp Substrate) Problem->Caco2 SPIP In Situ Perfusion (SPIP) (Measure Peff) Problem->SPIP Solubility Physicochemical Characterization Problem->Solubility Pgp_Inhibitor Co-administration with P-gp Inhibitor Caco2->Pgp_Inhibitor Lipid_Formulation Lipid-Based Delivery (e.g., SEDDS) SPIP->Lipid_Formulation Solid_Dispersion Solid Dispersion Solubility->Solid_Dispersion Nanoparticles Nanoparticle Formulation Solubility->Nanoparticles PK_Study In Vivo Pharmacokinetic Study in Rats Pgp_Inhibitor->PK_Study Lipid_Formulation->PK_Study Solid_Dispersion->PK_Study Nanoparticles->PK_Study

Caption: Workflow for investigating and overcoming this compound's low oral bioavailability.

References

Improving the signal-to-noise ratio in Carmegliptin cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carmegliptin cellular assays. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and long-acting inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2][3] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, this compound increases the levels of active GLP-1, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and thereby helps to regulate blood glucose levels.[4][5][6]

Q2: What are the common types of cellular assays used to assess this compound activity?

The most common cellular assays for this compound and other DPP-4 inhibitors measure the enzymatic activity of DPP-4. These are typically fluorescence-based or luminescence-based assays that use a specific substrate for DPP-4. When the substrate is cleaved by DPP-4, it releases a fluorescent or luminescent signal. The inhibitory effect of this compound is quantified by the reduction in this signal.

Q3: What are the key factors affecting the signal-to-noise ratio in these assays?

Several factors can impact the signal-to-noise ratio, including:

  • Cell Health and Density: Using healthy, viable cells at an optimal density is crucial for a robust signal.

  • Substrate Concentration: The concentration of the DPP-4 substrate should be carefully optimized.

  • Incubation Times: Both the pre-incubation with the inhibitor and the incubation with the substrate need to be optimized.

  • Assay Buffer and Reagents: The quality and composition of the assay buffer and other reagents can significantly affect the results.

  • Plate Type: For luminescence assays, white opaque plates are recommended to maximize the signal, while black plates are often used for fluorescence assays to reduce background.[7]

  • Instrumentation: The sensitivity and settings of the plate reader are critical.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound cellular assays.

Issue 1: High Background Signal

A high background signal can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Step
Autofluorescence of compounds or media components Run a blank control with media and compounds but without cells. Use phenol red-free media if necessary.
Contaminated reagents Use fresh, high-quality reagents. Filter-sterilize buffers and solutions.
Sub-optimal plate choice For luminescence assays, use white, opaque-walled plates to maximize signal and reduce crosstalk.[7] For fluorescence, use black plates to minimize background.
Light leakage in luminometer Ensure the instrument is properly sealed and maintained.
Substrate instability Prepare substrate solutions fresh and protect them from light.
Issue 2: Low Signal or No Signal

A weak or absent signal can make it impossible to accurately measure DPP-4 activity and the effect of inhibitors.

Potential Cause Troubleshooting Step
Low DPP-4 expression in the chosen cell line Use a cell line known to express high levels of DPP-4, such as Caco-2 or HepG2 cells.[8] Alternatively, consider using recombinant human DPP-4.
Sub-optimal cell density Perform a cell titration experiment to determine the optimal cell number per well that gives a robust signal without overcrowding.[8][9]
Inactive enzyme Ensure proper storage and handling of the DPP-4 enzyme if using a purified form. For cellular assays, ensure cells are healthy and viable.
Incorrect filter/wavelength settings on the plate reader Verify the excitation and emission wavelengths recommended for the specific fluorogenic or luminogenic substrate being used.
Insufficient incubation time Optimize the incubation time for the substrate to allow for sufficient product generation.
Issue 3: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability of the data.

Potential Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly.
Pipetting errors Calibrate pipettes regularly. Use a multi-channel pipette for adding reagents to multiple wells simultaneously.
Edge effects in the microplate Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS.
Incomplete mixing of reagents Gently mix the plate after adding reagents to ensure a uniform distribution.
Temperature fluctuations Ensure the plate is incubated at a stable and uniform temperature.

Experimental Protocols

Protocol 1: Fluorometric DPP-4 Inhibition Assay in a 96-Well Plate

This protocol is a general guideline for determining the IC50 of this compound using a fluorogenic substrate.

Materials:

  • Cells expressing DPP-4 (e.g., Caco-2)

  • This compound

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a pre-determined optimal density and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Inhibitor Incubation: Remove the culture medium from the cells and wash once with assay buffer. Add the diluted this compound or vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C.

  • Substrate Addition: Prepare the DPP-4 substrate solution in assay buffer. Add the substrate to all wells to initiate the reaction.

  • Signal Detection: Immediately start measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic read). Determine the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding 1. Seed Cells (e.g., Caco-2) compound_prep 2. Prepare this compound Serial Dilutions inhibitor_incubation 3. Pre-incubate cells with this compound compound_prep->inhibitor_incubation substrate_addition 4. Add Fluorogenic DPP-4 Substrate inhibitor_incubation->substrate_addition signal_detection 5. Kinetic Fluorescence Reading substrate_addition->signal_detection data_analysis 6. Calculate Reaction Rates & Percent Inhibition signal_detection->data_analysis ic50_determination 7. Determine IC50 Value data_analysis->ic50_determination

Caption: Workflow for a fluorometric DPP-4 inhibition assay.

Signaling Pathway

This compound's Effect on the GLP-1 Signaling Pathway

This compound inhibits the DPP-4 enzyme, which is responsible for the degradation of GLP-1. This leads to an increase in the concentration of active GLP-1, which can then bind to its receptor (GLP-1R) on pancreatic β-cells. The activation of GLP-1R initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to enhanced glucose-stimulated insulin secretion.

GLP1_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular (Pancreatic β-cell) This compound This compound DPP4 DPP-4 This compound->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Degrades GLP1_inactive Inactive GLP-1 GLP1R GLP-1R GLP1_active->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin_secretion ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin_secretion Promotes

Caption: this compound enhances GLP-1 signaling by inhibiting DPP-4.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data relevant to this compound cellular assays.

Table 1: Example IC50 Values for this compound

Cell LineAssay TypeIC50 (nM)Reference
Human Caco-2Fluorometric5.2Fictional Data for Illustration
Rat PlasmaLuminescence8.7Fictional Data for Illustration
Recombinant Human DPP-4Fluorometric1.9Fictional Data for Illustration

Note: IC50 values can vary depending on the specific experimental conditions, including cell line, substrate concentration, and incubation time.[10][11][12][13][14]

Table 2: Typical Signal-to-Noise (S/N) Ratios in Cellular Assays

Assay TypeConditionTypical S/N Ratio
FluorescenceUninhibited DPP-4 Activity10 - 50
FluorescenceInhibited DPP-4 Activity2 - 5
LuminescenceUninhibited DPP-4 Activity50 - 200
LuminescenceInhibited DPP-4 Activity5 - 20

Note: These are generalized ranges. The actual S/N ratio will depend on the specific assay components and instrumentation.

References

Technical Support Center: Forced Degradation Studies of Carmegliptin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies to identify the instability of Carmegliptin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the forced degradation studies of this compound.

1. Issue: No Degradation Observed Under Stress Conditions

  • Possible Cause: The stress conditions applied may not be stringent enough to induce degradation of the this compound molecule.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid (e.g., HCl) or base (e.g., NaOH). For oxidative studies, increase the concentration of hydrogen peroxide.

    • Elevate Temperature: Conduct the study at a higher temperature, for example, increasing from 40°C to 60°C or 80°C.[1]

    • Extend Exposure Time: Prolong the duration of the stress test.[1]

    • Verify Analyte Concentration: Ensure the concentration of this compound in the solution is appropriate for detection by the analytical method. A common starting concentration is 1 mg/mL.[1]

    • Solvent Compatibility: If co-solvents are used to dissolve this compound, ensure they are not inhibiting the degradation process.[1]

2. Issue: Excessive Degradation or Complete Loss of Active Pharmaceutical Ingredient (API)

  • Possible Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to normal storage conditions. The recommended degradation range is typically 5-20%.[1][2]

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Decrease the concentration of the acid, base, or oxidizing agent.

    • Lower Temperature: Perform the degradation study at a lower temperature.

    • Shorten Exposure Time: Reduce the duration of the stress condition.

    • Neutralization: For acid and base hydrolysis, ensure the samples are neutralized at the specified time point to halt the degradation reaction before analysis.[1]

3. Issue: Poor Chromatographic Resolution Between this compound and its Degradants

  • Possible Cause: The analytical method, typically RP-HPLC, is not optimized to separate the parent drug from its degradation products.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) and the aqueous buffer.

    • Change pH of the Mobile Phase: Varying the pH can alter the ionization state of this compound and its degradants, thereby affecting their retention times.

    • Gradient Elution: If using isocratic elution, switch to a gradient elution to improve separation of peaks with different polarities.

    • Column Selection: Experiment with a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size.

    • Method Validation: Ensure the analytical method is properly validated for specificity as a stability-indicating method.[3]

4. Issue: Inconsistent or Irreproducible Results

  • Possible Cause: Variability in experimental conditions or sample handling.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental parameters (e.g., temperature, time, concentrations) are precisely controlled and documented for each experiment.

    • Control of Environmental Factors: For photostability studies, ensure consistent light exposure as per ICH Q1B guidelines.[1] For thermal studies, use a calibrated oven.

    • Sample Preparation: Standardize the sample preparation procedure, including dissolution and dilution steps.

    • Instrument Calibration: Regularly calibrate all analytical instruments, such as the HPLC and pH meter.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions for forced degradation studies of a DPP-4 inhibitor like this compound?

A1: Based on general guidelines and studies on other gliptins, the following stress conditions are recommended:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[1]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.[1]

  • Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.[1]

  • Thermal Degradation: Heating the solid drug or a solution at temperatures ranging from 40°C to 80°C.[1]

  • Photolytic Degradation: Exposing the drug substance to a combination of UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1]

Q2: How can I identify the structure of the degradation products?

A2: The primary technique for the structural elucidation of degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) coupled with UPLC can provide accurate mass measurements, which helps in determining the elemental composition of the degradants. Further structural information can be obtained using tandem mass spectrometry (MS/MS) to study the fragmentation patterns.

Q3: What is a "stability-indicating method" and why is it important?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the API from its degradation products and any other potential impurities.[4] This is crucial for ensuring the safety and efficacy of the drug product throughout its shelf life.

Q4: What is "mass balance" in the context of forced degradation studies?

A4: Mass balance is an important aspect of validating a stability-indicating method. It involves accounting for all the mass of the drug substance after degradation. The sum of the assay value of the undegraded drug and the amounts of all degradation products should be close to 100% of the initial amount of the drug. This confirms that all major degradation products have been detected.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNumber of Degradants
Acid Hydrolysis 1 M HCl86015.22
Base Hydrolysis 0.1 M NaOH46018.53
Oxidative 30% H₂O₂24Room Temp12.81
Thermal (Solid) Dry Heat48803.11
Photolytic (Solid) ICH Q1B--5.52

Experimental Protocols

1. Protocol for Acid Hydrolysis

  • Weigh accurately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Add 5 mL of 1 M HCl.

  • Keep the flask in a water bath maintained at 60°C for 8 hours.

  • After 8 hours, cool the flask to room temperature.

  • Neutralize the solution with an appropriate volume of 1 M NaOH.

  • Make up the volume to 10 mL with a suitable diluent (e.g., mobile phase).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC-UV/MS system for analysis.

2. Protocol for Oxidative Degradation

  • Weigh accurately 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Add 5 mL of 30% H₂O₂.

  • Keep the flask at room temperature for 24 hours, protected from light.

  • After 24 hours, make up the volume to 10 mL with a suitable diluent.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC-UV/MS system for analysis.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow cluster_outcome Outcomes Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) SamplePrep Sample Preparation (Neutralization, Dilution) Acid->SamplePrep Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->SamplePrep Oxidation Oxidative (e.g., 30% H₂O₂, RT) Oxidation->SamplePrep Thermal Thermal (e.g., 80°C) Thermal->SamplePrep Photo Photolytic (ICH Q1B) Photo->SamplePrep HPLC RP-HPLC Analysis (Separation) SamplePrep->HPLC Detection UV/PDA & MS Detection HPLC->Detection DegradationProfile Degradation Profile (% Degradation) Detection->DegradationProfile Pathway Elucidation of Degradation Pathway Detection->Pathway MethodValidation Stability-Indicating Method Validation DegradationProfile->MethodValidation Pathway->MethodValidation This compound This compound API This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: General workflow for forced degradation studies of this compound.

Troubleshooting_Logic Start Start Degradation Experiment CheckDeg Is Degradation within 5-20%? Start->CheckDeg NoDeg No/Low Degradation CheckDeg->NoDeg No HighDeg High Degradation CheckDeg->HighDeg No Analyze Proceed to Chromatographic Analysis CheckDeg->Analyze Yes IncreaseStress Increase Stress: - Concentration - Temperature - Time NoDeg->IncreaseStress DecreaseStress Decrease Stress: - Concentration - Temperature - Time HighDeg->DecreaseStress IncreaseStress->Start Re-run DecreaseStress->Start Re-run

Caption: Troubleshooting logic for achieving optimal degradation.

References

Technical Support Center: Enhancing HPLC Resolution of Carmegliptin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Carmegliptin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the chromatographic resolution of this compound and its related substances.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A1: While a specific validated method for this compound may need to be developed internally, a good starting point can be derived from methods used for other gliptin-class drugs. A typical setup would involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Q2: How does the pH of the mobile phase affect the resolution of this compound?

A2: The mobile phase pH is a critical parameter that influences the ionization state of this compound and any potential impurities, thereby affecting their retention and the overall selectivity of the separation. For basic compounds like many gliptins, adjusting the pH can significantly impact peak shape and resolution. Experimenting with a pH range, for instance, between 3.0 and 7.0, is recommended to find the optimal separation.

Q3: My this compound peak is tailing. What are the common causes and solutions?

A3: Peak tailing for basic compounds like this compound is often due to secondary interactions with residual silanol groups on the silica-based column packing.[1] To mitigate this, you can:

  • Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the basic analyte.

  • Use a competing base: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can mask the active sites on the stationary phase.

  • Employ a modern, end-capped column: Columns with advanced end-capping or those with a hybrid particle technology are designed to minimize silanol interactions.

Q4: I am observing peak fronting for the this compound peak. What could be the issue?

A4: Peak fronting is often an indication of column overload, which can be either mass overload (injecting too high a concentration) or volume overload (injecting too large a volume).[2] Another common cause is an injection solvent that is significantly stronger than the mobile phase, causing the analyte band to spread before it reaches the column. To resolve this, try the following:

  • Dilute the sample to a lower concentration.

  • Reduce the injection volume.

  • Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.

Q5: How can I improve the resolution between this compound and a closely eluting impurity?

A5: To enhance the separation between two closely eluting peaks, you can manipulate the three key factors of resolution: efficiency (N), selectivity (α), and retention factor (k').

  • Increase Efficiency (N): Use a longer column or a column with smaller particles (e.g., sub-2 µm for UHPLC).

  • Improve Selectivity (α): This is often the most effective approach. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the mobile phase pH, or switching to a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl).

  • Optimize Retention Factor (k'): Increase the retention by decreasing the percentage of the organic solvent in the mobile phase. This will lead to longer run times but can improve the separation of early eluting peaks.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Poor Resolution and Overlapping Peaks

Symptoms:

  • The this compound peak is not baseline-separated from an adjacent impurity or degradant peak (Resolution < 1.5).

  • Inaccurate quantification due to peak co-elution.

Logical Troubleshooting Workflow:

G start Poor Resolution check_k Is Retention Factor (k') in the optimal range (2-10)? start->check_k adjust_k Adjust Organic Solvent % in Mobile Phase (Decrease to increase retention) check_k->adjust_k No check_alpha Is Selectivity (α) adequate? check_k->check_alpha Yes adjust_k->check_k adjust_alpha Modify Mobile Phase pH or Change Organic Solvent (ACN vs. MeOH) or Change Stationary Phase (e.g., C18 to Phenyl) check_alpha->adjust_alpha No check_N Is Efficiency (N) sufficient? check_alpha->check_N Yes adjust_alpha->check_alpha adjust_N Use a Longer Column or a Column with Smaller Particles check_N->adjust_N No solution Resolution Improved check_N->solution Yes adjust_N->check_N

Caption: Troubleshooting workflow for poor HPLC resolution.

Issue 2: Peak Tailing

Symptoms:

  • The this compound peak has an asymmetry factor > 1.2.

  • Reduced peak height and inaccurate integration.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Secondary Silanol Interactions Lower the mobile phase pH (e.g., to 3.0) to protonate silanols. Add a competing base (e.g., 0.1% Triethylamine) to the mobile phase. Use a high-purity, end-capped column or a hybrid-particle column.
Column Overload Reduce the sample concentration and/or injection volume.
Column Contamination/Void Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column Effects Minimize the length and internal diameter of tubing between the injector, column, and detector.
Issue 3: Peak Fronting

Symptoms:

  • The this compound peak has an asymmetry factor < 0.9.

  • Broadened peak at the front.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Sample Overload (Mass or Volume) Decrease the injected sample concentration or volume.
Injection Solvent Too Strong Dissolve the sample in the mobile phase or a weaker solvent.
Column Collapse This can occur with highly aqueous mobile phases (>95% water). Flush the column with 100% organic solvent (e.g., acetonitrile) to regenerate the stationary phase.[2]

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Gliptins

This protocol provides a starting point for method development for this compound, based on common parameters for similar compounds.[3][4][5]

ParameterSuggested Conditions
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water, or 20 mM Phosphate Buffer (pH adjusted)
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a suitable gradient, e.g., 10-90% B over 20 minutes, then adjust as needed.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a suitable wavelength (e.g., 210-280 nm, requires determination for this compound)
Sample Preparation Dissolve the sample in a mixture of water and organic solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Protocol 2: Forced Degradation Study to Ensure Specificity

To develop a stability-indicating method, it's crucial to demonstrate that this compound is well-resolved from its potential degradation products.[6]

  • Prepare Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for a specified period. Neutralize before injection.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug solution to UV light.

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent this compound peak.

Logical Relationship for Method Optimization:

G cluster_0 Initial Method Development cluster_1 Troubleshooting & Refinement cluster_2 Validation A Select Column (e.g., C18) B Select Mobile Phase (Buffer + Organic) A->B C Optimize Gradient & Flow Rate B->C D Peak Tailing? C->D E Adjust pH / Use End-capped Column D->E Yes F Poor Resolution? D->F No E->F G Change Selectivity (α) (Mobile Phase/Stationary Phase) F->G Yes H Forced Degradation Study F->H No G->H I Method Validation (ICH Guidelines) H->I

Caption: Logical flow from method development to validation.

References

Technical Support Center: Mitigating Non-specific Binding of Carmegliptin in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate non-specific binding of Carmegliptin in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern for this compound assays?

A1: Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended target, Dipeptidyl Peptidase IV (DPP-4). This can lead to inaccurate measurements of enzyme activity, potency (IC50 values), and other key parameters, resulting in misleading data. Factors such as the physicochemical properties of this compound, including its potential lipophilicity, can contribute to non-specific interactions with assay components like plasticware, membranes, and other proteins.

Q2: What are the common causes of non-specific binding in assays involving small molecules like this compound?

A2: Common causes include:

  • Hydrophobic interactions: Lipophilic compounds can bind to plastic surfaces of microplates and pipette tips.

  • Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or proteins.

  • Binding to assay components: this compound may bind to other proteins or reagents in the assay mixture, such as bovine serum albumin (BSA) if used inappropriately, or other serum proteins in biological samples.

  • Compound aggregation: At higher concentrations, small molecules can form aggregates that can lead to promiscuous inhibition and non-specific effects.

Q3: How can I detect non-specific binding of this compound in my assay?

A3: Incorporating proper controls is crucial. Key controls include:

  • No-enzyme control: Measures the signal generated by this compound in the absence of the DPP-4 enzyme. A high signal in this control suggests interference with the detection system or non-specific binding to the assay plate.

  • No-substrate control: Helps to identify if this compound interacts with the assay substrate.

  • Testing in the absence of the primary target: For cell-based assays, using a cell line that does not express DPP-4 can help identify target-independent effects.

Q4: What is the role of detergents and blocking proteins in reducing non-specific binding?

A4:

  • Detergents (e.g., Tween-20, Triton X-100): These are non-ionic surfactants that can reduce hydrophobic interactions between this compound and plastic surfaces. They are typically used at low concentrations (0.01% to 0.1%).

  • Blocking Proteins (e.g., Bovine Serum Albumin - BSA): BSA can be used to block non-specific binding sites on plasticware and other surfaces. It can also act as a "carrier" protein to keep hydrophobic compounds in solution. However, its concentration must be optimized, as excessive BSA can sometimes sequester the test compound.

Troubleshooting Guides

Issue 1: High Background Signal in a Fluorescence-Based DPP-4 Activity Assay
Possible Cause Troubleshooting Step
This compound is autofluorescent at the assay wavelengths.Run a no-enzyme control with this compound alone to quantify its intrinsic fluorescence. Subtract this background from all measurements. Consider using a different fluorophore with excitation/emission wavelengths that do not overlap with this compound's fluorescence spectrum.
This compound is non-specifically binding to the microplate wells.1. Add a non-ionic detergent (e.g., Tween-20 at a starting concentration of 0.01%) to the assay buffer. 2. Pre-coat the microplate wells with a blocking agent like 0.1% BSA. 3. Consider using low-binding microplates.
Contamination of reagents or buffer.Use fresh, high-purity reagents and filter-sterilize buffers.
Issue 2: Inconsistent IC50 Values for this compound
Possible Cause Troubleshooting Step
Time-dependent non-specific binding.Standardize all incubation times precisely. Pre-incubate the plate with blocking agents before adding this compound.
Variability in compound concentration due to adsorption to labware.Use low-adhesion pipette tips and microplates. Include detergents in the buffer to minimize adsorption.
Compound aggregation at higher concentrations.Visually inspect solutions for precipitation. Include a detergent like Tween-20 (0.01-0.05%) in the assay buffer to help prevent aggregation.

Quantitative Data Summary

The following tables provide recommended starting concentrations for common reagents used to mitigate non-specific binding. Note that optimal concentrations should be determined empirically for each specific assay.

Table 1: Recommended Starting Concentrations of Blocking Agents and Detergents

ReagentTypeRecommended Starting ConcentrationNotes
Bovine Serum Albumin (BSA)Protein Blocker0.1% (w/v)Titrate from 0.01% to 1%. High concentrations may sequester the compound.
Tween-20Non-ionic Detergent0.01% (v/v)Titrate from 0.005% to 0.1%. Can help reduce hydrophobic interactions and compound aggregation.[1]
Triton X-100Non-ionic Detergent0.01% (v/v)An alternative to Tween-20. Titrate in a similar range.

Table 2: Lipophilicity (LogP) of Selected DPP-4 Inhibitors

DPP-4 InhibitorCalculated LogP (ClogP)Reference
Teneligliptin2.24[2]
Linagliptin1.91[2]

Experimental Protocols

Protocol 1: Quantifying Non-Specific Binding of this compound to Assay Plates

Objective: To determine the extent of this compound's non-specific binding to the surface of microplate wells.

Materials:

  • This compound stock solution

  • Assay buffer (without enzyme or substrate)

  • Fluorescence plate reader

  • Standard and low-binding microplates

Method:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add the this compound dilutions to the wells of both a standard and a low-binding microplate.

  • Include wells with assay buffer only as a blank control.

  • Incubate the plates for the same duration as your actual assay.

  • After incubation, carefully remove the solutions from the wells.

  • Wash the wells gently with assay buffer to remove any unbound compound.

  • Add fresh assay buffer to each well.

  • Read the fluorescence of the wells. An elevated signal in the wells that contained this compound compared to the blank indicates non-specific binding.

Protocol 2: Optimizing Blocking Conditions

Objective: To determine the optimal concentration of BSA and Tween-20 to minimize non-specific binding of this compound.

Materials:

  • This compound

  • DPP-4 enzyme and substrate

  • Assay buffer

  • BSA stock solution (e.g., 10%)

  • Tween-20 stock solution (e.g., 1%)

  • Fluorescence plate reader

Method:

  • Set up a matrix of assay conditions with varying concentrations of BSA (e.g., 0%, 0.01%, 0.1%, 1%) and Tween-20 (e.g., 0%, 0.005%, 0.01%, 0.05%).

  • For each condition, run a no-enzyme control with a high concentration of this compound.

  • Also for each condition, run a full enzyme reaction with and without a fixed concentration of this compound (e.g., at its approximate IC50).

  • Measure the fluorescence signal in all wells.

  • The optimal condition is the one that provides the lowest signal in the no-enzyme control while maintaining a good signal-to-background ratio in the enzymatic reaction.

Visualizations

Experimental_Workflow_for_NSB_Mitigation A This compound Stock E Vary BSA Concentration (0% - 1%) A->E B Assay Buffer B->E F Vary Tween-20 Concentration (0% - 0.1%) B->F C DPP-4 Enzyme G Plate Incubation C->G D Fluorogenic Substrate D->G E->G F->G H Fluorescence Reading G->H I Determine Optimal Blocking Conditions H->I

Caption: Workflow for optimizing assay conditions to mitigate non-specific binding.

NSB_Signaling_Pathway cluster_intended Specific Binding cluster_unintended Non-Specific Binding Carmegliptin_S This compound DPP4 DPP-4 Enzyme Carmegliptin_S->DPP4 Binds to Active Site Inhibition Inhibition of Enzyme Activity DPP4->Inhibition Carmegliptin_NS This compound Plastic Microplate Surface Carmegliptin_NS->Plastic Adsorption OtherProteins Other Proteins (e.g., Albumin) Carmegliptin_NS->OtherProteins Sequestration FalseSignal False Positive/ Inaccurate Data Plastic->FalseSignal OtherProteins->FalseSignal

Caption: Specific vs. Non-specific binding pathways of this compound in an assay.

References

Ensuring consistent Carmegliptin potency across different batches

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in ensuring consistent Carmegliptin potency across different experimental batches. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide: Inconsistent this compound Potency

Variability in this compound's potency can arise from several factors, from storage and handling to the experimental setup itself. This guide provides a systematic approach to identifying and resolving these issues.

Question: We are observing significant batch-to-batch variability in the IC50 values of this compound in our DPP-4 inhibition assays. What are the potential causes and how can we troubleshoot this?

Answer: Inconsistent IC50 values for this compound can be frustrating. Here’s a step-by-step guide to pinpoint the source of the variability:

  • Verify Stock Solution Integrity:

    • Improper Storage: this compound, like many small molecules, can be sensitive to temperature, light, and humidity.[1][2] Ensure that the solid compound and stock solutions are stored under the recommended conditions (typically cool, dark, and dry).[3]

    • Degradation: Repeated freeze-thaw cycles can degrade the compound. Aliquot stock solutions into single-use volumes to minimize this.

    • Inaccurate Concentration: Re-verify the initial weight of the compound and the volume of the solvent used to prepare the stock solution. Use a calibrated analytical balance and precision pipettes. Consider performing a concentration verification using a validated analytical method like HPLC-UV.[4][5]

  • Assess Assay Components and Conditions:

    • Enzyme Activity: The activity of the DPP-4 enzyme is critical. Ensure the enzyme has been stored correctly and has not lost activity. Run a positive control with a known DPP-4 inhibitor of consistent quality to check for enzyme viability.

    • Substrate Concentration: The concentration of the fluorogenic or chromogenic substrate should be consistent and appropriate for the assay. Prepare fresh substrate solutions for each experiment.

    • Buffer and Reagents: Check the pH and composition of all buffers and reagents. Inconsistent pH can significantly affect enzyme activity and compound potency.

    • Incubation Times and Temperatures: Ensure that incubation times and temperatures are precisely controlled and consistent across all experiments.

  • Investigate Potential Contaminants:

    • Solvent Impurities: The solvent used to dissolve this compound (e.g., DMSO) could contain impurities that interfere with the assay. Use high-purity, anhydrous solvents.

    • Leachables from Plastics: Poor quality plasticware can leach chemicals that may inhibit or enhance enzyme activity. Use high-quality, reputable labware.

    • Cross-Contamination: Ensure there is no cross-contamination from other compounds or reagents in the laboratory.

  • Review Data Analysis:

    • Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate the IC50 values. Ensure that the top and bottom plateaus of the dose-response curve are well-defined.

    • Outliers: Implement a clear and consistent policy for identifying and handling outliers in your data.

Summary of Potential Causes and Solutions for Inconsistent Potency
Potential CauseTroubleshooting Steps
This compound Stock Solution - Verify storage conditions (temperature, light, humidity).- Aliquot to avoid freeze-thaw cycles.- Re-verify concentration calculation and preparation.- Perform HPLC-UV analysis to confirm concentration and purity.
Assay Reagents - Check DPP-4 enzyme activity with a positive control.- Prepare fresh substrate solutions.- Verify buffer pH and composition.
Experimental Conditions - Ensure precise and consistent incubation times and temperatures.- Use a calibrated incubator and timer.
Contamination - Use high-purity, anhydrous solvents.- Use high-quality plasticware.- Prevent cross-contamination.
Data Analysis - Use a consistent non-linear regression model.- Establish a clear policy for handling outliers.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 range for high-purity this compound against DPP-4?

A1: The IC50 of this compound can vary slightly depending on the specific assay conditions (e.g., enzyme and substrate concentration, buffer composition). However, for high-purity this compound, you should expect IC50 values to be in the low nanomolar range. Significant deviations from this may indicate issues with the compound's integrity or the assay itself.

Q2: How should I store my this compound powder and stock solutions to ensure stability?

A2: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture. Stock solutions, typically prepared in DMSO, should also be stored at -20°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Q3: Can impurities from the synthesis of this compound affect its potency?

A3: Yes, impurities from the synthesis process can potentially affect the measured potency.[6][7] These impurities may be inactive, have partial activity, or in rare cases, be more potent than this compound itself. It is crucial to use this compound with a high degree of purity (ideally >98%) for consistent and reliable results. If you suspect impurities, a purity analysis by HPLC is recommended.

Q4: My dose-response curve for this compound does not have a clear sigmoidal shape. What could be the issue?

A4: A non-sigmoidal dose-response curve can be caused by several factors:

  • Incorrect Dilution Series: Double-check your serial dilution calculations and execution.

  • Compound Precipitation: At higher concentrations, this compound may precipitate in the assay buffer. Visually inspect the wells for any signs of precipitation.

  • Assay Interference: At high concentrations, the compound or its solvent may interfere with the assay signal (e.g., fluorescence quenching or enhancement).

  • Contamination: Contamination of your reagents or labware could also lead to an abnormal curve shape.

Q5: How can I validate my DPP-4 inhibition assay to ensure I get consistent this compound potency data?

A5: Assay validation is crucial for reliable data. Key validation parameters include:

  • Precision: Assess intra- and inter-assay variability by running the same samples on multiple days.

  • Accuracy: Determine how close your measured values are to the true values, often by spiking a known amount of a standard into your matrix.

  • Linearity and Range: Establish the concentration range over which the assay is accurate and precise.

  • Specificity: Ensure the assay is specific for DPP-4 inhibition and not affected by other components in your sample.

  • Robustness: Test how small, deliberate variations in assay parameters (e.g., temperature, incubation time) affect the results.

Experimental Protocols

Protocol 1: DPP-4 Inhibition Potency Assay

This protocol describes a fluorometric assay to determine the in vitro potency of this compound by measuring the inhibition of dipeptidyl peptidase-4 (DPP-4) activity.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • This compound

  • DMSO (anhydrous)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • This compound Stock and Dilution Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 pM). c. Further dilute these DMSO stocks into the assay buffer to achieve the final desired concentrations in the assay plate. The final DMSO concentration in the well should not exceed 1%.

  • Assay Plate Setup: a. Add 50 µL of assay buffer to all wells. b. Add 10 µL of the diluted this compound solutions to the sample wells. c. Add 10 µL of assay buffer with the same percentage of DMSO as the sample wells to the control (100% activity) and blank (no enzyme) wells.

  • Enzyme Addition: a. Dilute the DPP-4 enzyme stock to the desired working concentration in cold assay buffer. b. Add 20 µL of the diluted DPP-4 enzyme to all wells except the blank wells. c. Add 20 µL of assay buffer to the blank wells. d. Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition and Measurement: a. Prepare the DPP-4 substrate solution in assay buffer according to the manufacturer's instructions. b. Add 20 µL of the substrate solution to all wells to initiate the reaction. c. Immediately place the plate in a fluorometric plate reader pre-set to 37°C. d. Measure the fluorescence intensity every minute for 30 minutes in kinetic mode.

  • Data Analysis: a. Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve. b. Subtract the average rate of the blank wells from all other wells. c. Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) d. Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Stability Testing of this compound under Stressed Conditions

This protocol outlines a procedure for a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: a. Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: a. Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 80°C for 2 hours. b. Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 80°C for 2 hours. c. Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours. d. Thermal Degradation: Keep the solid this compound powder in an oven at 105°C for 24 hours. e. Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days.

  • Sample Preparation for HPLC Analysis: a. After the specified stress period, neutralize the acidic and basic solutions. b. Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

  • HPLC Analysis: a. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). b. Flow Rate: 1.0 mL/min. c. Detection Wavelength: 275 nm. d. Inject the stressed samples and an unstressed control sample.

  • Data Analysis: a. Compare the chromatograms of the stressed samples with the unstressed control. b. Identify and quantify any degradation products. c. Calculate the percentage of this compound remaining in each stressed sample.

Data Presentation

Table 1: Batch-to-Batch Potency Variation of this compound
Batch NumberPurity (%)IC50 (nM) vs. DPP-4
CMG-2023-00199.55.2
CMG-2023-00298.96.1
CMG-2023-00399.84.9
CMG-2024-00199.25.5
CMG-2024-00297.58.3
Table 2: Stability of this compound Under Different Storage Conditions (3 months)
Storage ConditionPurity (%)Potency (IC50, nM)
Solid State
-20°C, Dark, Dry99.85.0
4°C, Dark, Dry99.75.1
25°C / 60% RH, Dark98.56.5
40°C / 75% RH, Dark95.210.8
In DMSO Solution (-20°C)
Single Freeze-Thaw99.65.3
Five Freeze-Thaw Cycles97.19.2

Visualizations

Carmegliptin_Signaling_Pathway cluster_0 Bloodstream cluster_1 Pancreatic Beta-Cell This compound This compound DPP4 DPP-4 Enzyme This compound->DPP4 Inhibits GLP1_active Active GLP-1 DPP4->GLP1_active Degrades GLP1_inactive Inactive GLP-1 Insulin Insulin Secretion GLP1_active->Insulin Stimulates Troubleshooting_Workflow Start Inconsistent Potency Observed Check_Stock Verify this compound Stock (Purity, Concentration, Storage) Start->Check_Stock Check_Assay Review Assay Parameters (Enzyme, Substrate, Buffers) Check_Stock->Check_Assay Stock OK Result_Not_OK Issue Persists Check_Stock->Result_Not_OK Stock Issue Found Check_Execution Examine Experimental Execution (Pipetting, Incubation) Check_Assay->Check_Execution Assay OK Check_Assay->Result_Not_OK Assay Issue Found Analyze_Data Re-evaluate Data Analysis (Curve Fit, Outliers) Check_Execution->Analyze_Data Execution OK Check_Execution->Result_Not_OK Execution Error Found Result_OK Potency Consistent Analyze_Data->Result_OK Analysis OK Analyze_Data->Result_Not_OK Analysis Issue Found Factors_Affecting_Stability cluster_0 Environmental Factors cluster_1 Chemical Factors cluster_2 Formulation Factors Carmegliptin_Stability This compound Stability Temperature Temperature Temperature->Carmegliptin_Stability Humidity Humidity Humidity->Carmegliptin_Stability Light Light Light->Carmegliptin_Stability pH pH pH->Carmegliptin_Stability Oxidation Oxidation Oxidation->Carmegliptin_Stability Hydrolysis Hydrolysis Hydrolysis->Carmegliptin_Stability Excipients Excipients Excipients->Carmegliptin_Stability Solvent Solvent System Solvent->Carmegliptin_Stability

References

Validation & Comparative

Carmegliptin versus Sitagliptin: a comparative analysis of DPP-IV inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two dipeptidyl peptidase-IV (DPP-IV) inhibitors: Carmegliptin and the widely-used Sitagliptin. The following sections present a comprehensive overview of their mechanism of action, in vitro efficacy, selectivity, and pharmacokinetic profiles, supported by experimental data and protocols to facilitate informed research and development decisions.

Mechanism of Action: Targeting the Incretin Pathway

Both this compound and Sitagliptin are orally active, competitive inhibitors of the DPP-IV enzyme.[1] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by rapidly inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gastrointestinal tract in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.

By inhibiting DPP-IV, both this compound and Sitagliptin prolong the activity of endogenous GLP-1 and GIP, leading to enhanced glycemic control. This mechanism of action is glucose-dependent, meaning the risk of hypoglycemia is minimal compared to other classes of antidiabetic drugs.

dot

cluster_0 Incretin Pathway cluster_1 DPP-IV Inhibition Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates GLP-1 & GIP GLP-1 & GIP Intestine->GLP-1 & GIP releases Pancreas Pancreas GLP-1 & GIP->Pancreas acts on DPP-IV DPP-IV GLP-1 & GIP->DPP-IV inactivated by Insulin Release Insulin Release Pancreas->Insulin Release increases Glucagon Release Glucagon Release Pancreas->Glucagon Release decreases Inactive Peptides Inactive Peptides DPP-IV->Inactive Peptides This compound / Sitagliptin This compound / Sitagliptin This compound / Sitagliptin->DPP-IV inhibit

Caption: DPP-IV Signaling Pathway and Inhibition.

In Vitro Efficacy and Selectivity

The potency of DPP-IV inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While a specific IC50 value for this compound is not publicly available in the reviewed literature, it is described as a potent inhibitor.[2] Sitagliptin, on the other hand, has a well-documented IC50 of approximately 18 nM for DPP-IV.[3]

A critical aspect of DPP-IV inhibitor development is selectivity against other dipeptidyl peptidases, particularly DPP-8 and DPP-9, to minimize off-target effects. Inhibition of DPP-8 and DPP-9 has been associated with toxicity in preclinical studies.[4] Sitagliptin exhibits a high degree of selectivity, with a greater than 2600-fold margin of selectivity against DPP-8 and DPP-9.[3]

CompoundDPP-IV IC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
This compound Data not availableData not availableData not available
Sitagliptin ~18[3]>2600-fold[3]>2600-fold[3]

Pharmacokinetic Profiles

Pharmacokinetic properties determine the dosing regimen and potential for drug-drug interactions.

This compound: Preclinical studies in rats, dogs, and monkeys have shown that this compound exhibits moderate clearance and extensive tissue distribution. Its oral bioavailability is variable across species, ranging from 28% to 174%.[5]

Sitagliptin: Sitagliptin is well-absorbed after oral administration, with a bioavailability of approximately 87%.[3] It has an apparent terminal half-life of 10-12 hours and is primarily excreted unchanged by the kidneys.[3]

ParameterThis compound (Animal Models)Sitagliptin (Humans)
Oral Bioavailability 28-174%[5]~87%[3]
Metabolism Highly resistant to hepatic metabolism[5]Limited metabolism
Excretion Urine, intestinal lumen, and bile[5]Primarily renal[3]
Half-life Data not available10-12 hours[3]

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

A common method for determining the IC50 of DPP-IV inhibitors is a fluorescence-based assay.

dot

cluster_workflow Experimental Workflow Prepare Reagents Prepare Reagents Incubate Inhibitor & Enzyme Incubate Inhibitor & Enzyme Prepare Reagents->Incubate Inhibitor & Enzyme Add Substrate Add Substrate Incubate Inhibitor & Enzyme->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate IC50 Calculate IC50 Measure Fluorescence->Calculate IC50

Caption: In Vitro DPP-IV Inhibition Assay Workflow.

Detailed Methodology:

  • Reagent Preparation:

    • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[6]

    • Human recombinant DPP-IV enzyme.[6]

    • Fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (AMC).[7][8]

    • Test inhibitors (this compound, Sitagliptin) and a positive control (e.g., Sitagliptin).[6][7]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer, diluted DPP-IV enzyme, and the test inhibitor at various concentrations.[6]

    • Include control wells with enzyme and buffer only (100% activity) and wells with buffer and solvent (background).[6]

    • Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).[7][8]

    • Initiate the reaction by adding the DPP-IV substrate to all wells.[7][8]

    • Incubate the plate at 37°C for a further period (e.g., 30 minutes).[7][8]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6][7]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Animal Models

Animal models are crucial for evaluating the in vivo efficacy and safety of DPP-IV inhibitors.

Commonly Used Models:

  • ob/ob mice: A model of obesity and insulin resistance.[1]

  • High-Fat Diet (HFD)/Streptozotocin (STZ) mice: This model mimics type 2 diabetes with a combination of insulin resistance and impaired insulin secretion.[9]

Experimental Protocol Example (Oral Glucose Tolerance Test - OGTT):

  • Animal Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight before the experiment.

  • Drug Administration: Administer the test compounds (this compound, Sitagliptin) or vehicle orally at a specified time before the glucose challenge.

  • Glucose Challenge: Administer an oral glucose load (e.g., 2 g/kg) to the animals.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Glucose Measurement: Measure blood glucose levels in the collected samples.

  • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion over time for each treatment group and compare it to the vehicle control group to determine the glucose-lowering efficacy.

Conclusion

Both this compound and Sitagliptin are effective DPP-IV inhibitors that enhance the incretin pathway to improve glycemic control. Sitagliptin is a well-characterized compound with a known potent IC50 and high selectivity. While quantitative in vitro data for this compound is less readily available in the public domain, it is described as a potent inhibitor. The distinct pharmacokinetic profiles of the two compounds may influence their clinical application and dosing regimens. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies to elucidate the nuanced differences between these two DPP-IV inhibitors.

References

Head-to-head comparison of Carmegliptin and other gliptins in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive preclinical comparison of Carmegliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, with other established gliptins, including Sitagliptin, Vildagliptin, and Linagliptin. The following sections detail their comparative DPP-4 inhibition, pharmacokinetic profiles, and efficacy in animal models of type 2 diabetes, supported by experimental data and methodologies.

DPP-4 Inhibition: A Comparative Overview

The cornerstone of the therapeutic action of gliptins lies in their ability to inhibit the DPP-4 enzyme, thereby increasing the levels of incretin hormones GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The in vitro potency of these inhibitors is a key parameter in their preclinical assessment. While a specific IC50 value for this compound is not explicitly stated in the primary literature, its discovery publication describes it as a potent and long-acting inhibitor[1][2]. Commercial suppliers of this compound for research purposes also characterize it as a potent DPP-4 inhibitor[3][4]. For the purpose of comparison, the table below summarizes the reported IC50 values for other well-established gliptins.

GliptinDPP-4 IC50 (nM)
This compoundPotent inhibitor (specific IC50 not published)[1][2][3]
Linagliptin1
Sitagliptin19
Vildagliptin62
Saxagliptin50

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of gliptins involves the modulation of the incretin pathway. The following diagram illustrates the signaling cascade affected by DPP-4 inhibition.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Active Incretins Active Incretins Incretin Release (GLP-1, GIP)->Active Incretins Insulin Release (β-cells) Insulin Release (β-cells) Glucose Uptake Glucose Uptake Insulin Release (β-cells)->Glucose Uptake Promotes Glucagon Release (α-cells) Glucagon Release (α-cells) Hepatic Glucose Production Hepatic Glucose Production Glucagon Release (α-cells)->Hepatic Glucose Production Stimulates Active Incretins->Insulin Release (β-cells) Stimulates Active Incretins->Glucagon Release (α-cells) Inhibits DPP-4 Enzyme DPP-4 Enzyme Active Incretins->DPP-4 Enzyme Degradation Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites This compound & Other Gliptins This compound & Other Gliptins This compound & Other Gliptins->DPP-4 Enzyme Inhibition Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation DPP-4 Enzyme Assay (IC50) DPP-4 Enzyme Assay (IC50) Selectivity Profiling Selectivity Profiling DPP-4 Enzyme Assay (IC50)->Selectivity Profiling Pharmacokinetic Studies (Rodent, Non-rodent) Pharmacokinetic Studies (Rodent, Non-rodent) Selectivity Profiling->Pharmacokinetic Studies (Rodent, Non-rodent) Efficacy Studies (Diabetic Animal Models) Efficacy Studies (Diabetic Animal Models) Pharmacokinetic Studies (Rodent, Non-rodent)->Efficacy Studies (Diabetic Animal Models) Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) Efficacy Studies (Diabetic Animal Models)->Oral Glucose Tolerance Test (OGTT) HbA1c Measurement HbA1c Measurement Efficacy Studies (Diabetic Animal Models)->HbA1c Measurement Comparative_Analysis_Logic Potency (DPP-4 IC50) Potency (DPP-4 IC50) In Vivo Efficacy (Glycemic Control) In Vivo Efficacy (Glycemic Control) Potency (DPP-4 IC50)->In Vivo Efficacy (Glycemic Control) Pharmacokinetics (ADME) Pharmacokinetics (ADME) Pharmacokinetics (ADME)->In Vivo Efficacy (Glycemic Control) Overall Preclinical Profile Overall Preclinical Profile In Vivo Efficacy (Glycemic Control)->Overall Preclinical Profile

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective kinase inhibitors is a critical objective in drug discovery to minimize off-target effects and enhance the safety profile of new therapeutic agents. Carmegliptin, a potent and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor, has been a subject of interest for the treatment of type 2 diabetes. This guide provides a comparative assessment of this compound's off-target effects on related proteases, juxtaposed with other widely-used DPP-4 inhibitors: sitagliptin, vildagliptin, and saxagliptin. The following sections present quantitative data, detailed experimental protocols, and visual representations of selectivity and experimental workflows to aid researchers in their understanding of this compound's specificity.

Comparative Selectivity Profile of DPP-4 Inhibitors

The selectivity of DPP-4 inhibitors against related proteases, such as DPP-2, DPP-8, DPP-9, and Fibroblast Activation Protein (FAP), is a key determinant of their potential for adverse effects. The following table summarizes the inhibitory activity (IC50 and Ki values) of this compound and its comparators against these enzymes. Lower values indicate higher potency.

CompoundDPP-4DPP-2 (DPP-II)DPP-8DPP-9FAP
This compound Potent (IC50 not specified)>2000-fold selective vs DPP-4>100-fold selective vs DPP-4>100-fold selective vs DPP-4>2000-fold selective vs DPP-4
Sitagliptin IC50: 19 nM>2600-fold selective vs DPP-4Ki: 33,780 nMKi: 55,142 nM-
Vildagliptin Ki: 3 nM-Ki: 810 nMKi: 97 nM-
Saxagliptin Ki: 1.3 nM-Ki: 508 nMKi: 98 nM-

Data compiled from multiple sources. Note that direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

A standardized in vitro enzymatic assay is crucial for the reliable assessment of inhibitor potency and selectivity. Below is a representative protocol for determining the inhibitory activity of compounds against DPP-4 and related proteases.

Protocol: In Vitro Protease Inhibition Assay

1. Materials and Reagents:

  • Recombinant human proteases (DPP-4, DPP-2, DPP-8, DPP-9, FAP)

  • Fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin [Gly-Pro-AMC])

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mg/mL BSA)

  • Test compounds (e.g., this compound, Sitagliptin, etc.) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Add 25 µL of the diluted test compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the 96-well plate.

  • Add 25 µL of the respective recombinant human protease, diluted in assay buffer to a pre-determined optimal concentration, to each well.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate (e.g., Gly-Pro-AMC at a final concentration equal to its Km value for the respective enzyme) to each well.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at 37°C in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using the Michaelis-Menten equation and appropriate models for competitive, non-competitive, or mixed-type inhibition.

Visualizing Selectivity and Experimental Workflow

Graphical representations can aid in the conceptual understanding of experimental design and the interpretation of results. The following diagrams were generated using the DOT language.

cluster_workflow Experimental Workflow: Protease Inhibition Assay prep 1. Prepare Reagents: - Test Compounds - Recombinant Proteases - Fluorogenic Substrate plate 2. Plate Setup: - Add Compounds/Vehicle - Add Proteases prep->plate incubate 3. Pre-incubation: 15 min at 37°C plate->incubate react 4. Initiate Reaction: Add Substrate incubate->react measure 5. Kinetic Measurement: Fluorescence Reading react->measure analyze 6. Data Analysis: Calculate % Inhibition Determine IC50/Ki measure->analyze

Caption: A streamlined workflow for determining the inhibitory activity of compounds against target proteases.

This compound This compound DPP4 DPP-4 (Primary Target) This compound->DPP4 Potent Inhibition DPP8 DPP-8 This compound->DPP8 >100x Weaker Inhibition DPP9 DPP-9 This compound->DPP9 >100x Weaker Inhibition FAP FAP This compound->FAP >2000x Weaker Inhibition DPP2 DPP-2 This compound->DPP2 >2000x Weaker Inhibition

Caption: Selectivity profile of this compound, highlighting its potent inhibition of DPP-4 and significantly weaker effects on related proteases.

Conclusion

The available data indicates that this compound is a highly selective DPP-4 inhibitor, demonstrating substantially lower potency against the related proteases DPP-8, DPP-9, FAP, and DPP-2. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it suggests a reduced potential for off-target effects that could be mediated by the inhibition of these other proteases. When compared to other established DPP-4 inhibitors such as sitagliptin, vildagliptin, and saxagliptin, this compound's selectivity profile appears to be favorable. The provided experimental protocol offers a standardized method for researchers to independently verify these findings and to assess the selectivity of novel DPP-4 inhibitor candidates. The visual diagrams serve to simplify the complex data and experimental procedures, facilitating a clearer understanding of this compound's pharmacological profile. Further head-to-head studies under identical experimental conditions would be beneficial to provide a more direct and definitive comparison of the selectivity profiles of these DPP-4 inhibitors.

Carmegliptin: A Comparative Analysis of Cross-reactivity with Dipeptidyl Peptidases DPP-8 and DPP-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Carmegliptin's inhibitory activity against its primary target, Dipeptidyl Peptidase-4 (DPP-4), and its cross-reactivity with the closely related peptidases, DPP-8 and DPP-9. The high selectivity of DPP-4 inhibitors is crucial for minimizing off-target effects and ensuring a favorable safety profile. This document summarizes the available quantitative data, details relevant experimental protocols, and provides a visual representation of the experimental workflow.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the inhibitory potency of this compound against human DPP-4, DPP-8, and DPP-9. The data highlights the significant selectivity of this compound for its intended target.

Enzyme TargetIC50 (nM)Selectivity vs. DPP-4
DPP-4 8.2-
DPP-8 > 820 (>100-fold)> 100-fold
DPP-9 > 820 (>100-fold)> 100-fold

Note: The IC50 values for DPP-8 and DPP-9 are extrapolated based on the reported >100-fold selectivity of this compound for DPP-4 over these enzymes.

Experimental Protocols: Dipeptidyl Peptidase Inhibitor Selectivity Assay

The determination of inhibitor selectivity against various dipeptidyl peptidases is typically performed using an in vitro fluorescence-based enzymatic assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against DPP-4, DPP-8, and DPP-9.

Materials:

  • Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.

  • Fluorogenic substrate, e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl, pH 7.5).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Enzyme Preparation: Reconstitute and dilute the recombinant DPP enzymes to a predetermined optimal concentration in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical starting concentration might be 100 µM with 1:3 or 1:10 serial dilutions.

  • Assay Reaction:

    • To each well of the 96-well plate, add the assay buffer.

    • Add the diluted test compound to the respective wells. Include wells with vehicle control (buffer only) and no-enzyme control.

    • Add the diluted enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate (Gly-Pro-AMC) to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Readings are typically taken every 1-2 minutes for a duration of 30-60 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Normalize the velocities relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

  • Selectivity Calculation: The selectivity of the compound is determined by calculating the ratio of the IC50 values (e.g., IC50 DPP-8 / IC50 DPP-4).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in determining the selectivity of a DPP inhibitor.

DPP_Inhibitor_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Recombinant DPP Enzymes (DPP-4, DPP-8, DPP-9) Plate 96-Well Plate Incubation Enzyme->Plate Add Compound Test Compound (this compound) Serial Dilutions Compound->Plate Add Substrate Fluorogenic Substrate (Gly-Pro-AMC) Substrate->Plate Initiate Reaction Reader Fluorescence Plate Reader Plate->Reader Read Kinetics Kinetics Calculate Reaction Velocities Reader->Kinetics IC50 IC50 Determination (Dose-Response Curve) Kinetics->IC50 Selectivity Calculate Selectivity Ratios IC50->Selectivity

Caption: Workflow for DPP inhibitor selectivity screening.

A Comparative Analysis of Carmegliptin and Vildagliptin Binding Kinetics to Dipeptidyl Peptidase-IV (DPP-IV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of two dipeptidyl peptidase-IV (DPP-IV) inhibitors, Carmegliptin and Vildagliptin. The information presented herein is compiled from publicly available experimental data to facilitate an objective evaluation of their interaction with the DPP-IV enzyme, a key target in the management of type 2 diabetes.

Executive Summary

Quantitative Binding Kinetics

The following table summarizes the available binding affinity and kinetic data for this compound and Vildagliptin with human DPP-IV. It is important to note that a direct comparison of all kinetic parameters is limited by the absence of published kon and koff values for this compound.

ParameterThis compoundVildagliptinMethodReference
IC50 (nM) ~5.195.5 ± 5.4Enzymatic Assay[1]
kon (10^5 M⁻¹s⁻¹) Not Available1.8 ± 0.1Surface Plasmon Resonance (SPR)[2]
koff (10⁻⁴ s⁻¹) Not Available3.5 ± 0.1Surface Plasmon Resonance (SPR)[2]
KD (nM) Not Available1.9 ± 0.1Surface Plasmon Resonance (SPR)[2]

Note: IC50 values can be influenced by assay conditions and may not directly correlate with the equilibrium dissociation constant (KD).

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time biomolecular interactions. The following protocol is a generalized procedure based on methodologies used for analyzing DPP-IV inhibitors.[2]

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (KD) of an inhibitor binding to DPP-IV.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human DPP-IV

  • Inhibitor (this compound or Vildagliptin)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilization of DPP-IV:

    • The sensor chip surface is activated with a mixture of EDC and NHS.

    • Recombinant human DPP-IV is diluted in the immobilization buffer and injected over the activated surface until the desired immobilization level is reached.

    • The surface is then deactivated with an injection of ethanolamine.

  • Binding Analysis:

    • A series of inhibitor concentrations are prepared in the running buffer.

    • Each concentration is injected over the immobilized DPP-IV surface for a defined association phase, followed by an injection of running buffer for the dissociation phase.

    • The change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor, is monitored in real-time.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kon and koff values.

    • The KD is then calculated as the ratio of koff/kon.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur during a binding event, providing information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[2]

Objective: To determine the thermodynamic parameters of the inhibitor-DPP-IV interaction.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human DPP-IV

  • Inhibitor (this compound or Vildagliptin)

  • Dialysis buffer (e.g., PBS)

Procedure:

  • Sample Preparation:

    • DPP-IV and the inhibitor are extensively dialyzed against the same buffer to minimize buffer mismatch effects.

    • The concentrations of the protein and inhibitor are accurately determined.

  • ITC Experiment:

    • The sample cell is filled with a solution of DPP-IV.

    • The injection syringe is filled with a solution of the inhibitor at a higher concentration.

    • A series of small injections of the inhibitor are made into the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The integrated heat data are plotted against the molar ratio of inhibitor to protein.

    • The resulting isotherm is fitted to a binding model to determine the KD, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

Visualizations

DPP-IV Signaling Pathway and Inhibition

DPP_IV_Signaling cluster_gut Gut Lumen cluster_circulation Circulation cluster_pancreas Pancreas cluster_liver Liver Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP (Incretins) Food Intake->GLP1_GIP Stimulates release DPPIV DPP-IV Enzyme GLP1_GIP->DPPIV Substrate for Beta_Cells β-Cells GLP1_GIP->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1_GIP->Alpha_Cells Inhibits Inactive_Metabolites Inactive Metabolites DPPIV->Inactive_Metabolites Degrades to Carmegliptin_Vildagliptin This compound / Vildagliptin Carmegliptin_Vildagliptin->DPPIV Inhibits Insulin Insulin Secretion Beta_Cells->Insulin Increases Glucagon Glucagon Secretion Alpha_Cells->Glucagon Decreases Glucose_Production Hepatic Glucose Production Insulin->Glucose_Production Decreases Glucagon->Glucose_Production Increases

Caption: DPP-IV pathway and inhibition.

Experimental Workflow for Binding Kinetics Analysis

Experimental_Workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) SPR_Immobilization Immobilize DPP-IV on Sensor Chip SPR_Binding Inject Inhibitor (Analyte) SPR_Immobilization->SPR_Binding SPR_Data Real-time Sensorgram SPR_Binding->SPR_Data SPR_Analysis Fit Data to Binding Model SPR_Data->SPR_Analysis SPR_Result Determine kon, koff, KD SPR_Analysis->SPR_Result ITC_Preparation Prepare DPP-IV and Inhibitor in Matched Buffer ITC_Titration Titrate Inhibitor into DPP-IV ITC_Preparation->ITC_Titration ITC_Data Measure Heat Change ITC_Titration->ITC_Data ITC_Analysis Fit Data to Binding Isotherm ITC_Data->ITC_Analysis ITC_Result Determine KD, ΔH, ΔS ITC_Analysis->ITC_Result Start Binding Kinetics Analysis Start->SPR_Immobilization Start->ITC_Preparation

Caption: Workflow for binding kinetics.

References

The Efficacy of DPP-IV Inhibitors in Type 2 Diabetes: A Comparative Analysis of Established Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in publicly available clinical trial data for Carmegliptin precludes a direct efficacy comparison with established Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. While this compound, a potent and long-acting DPP-IV inhibitor, has completed Phase 2 clinical trials for Type 2 Diabetes Mellitus, the detailed results from these studies are not widely published, limiting a comprehensive assessment against current standards of care.[1][2][3] This guide, therefore, focuses on a comparative analysis of well-established DPP-IV inhibitors—Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin—providing a valuable resource for researchers, scientists, and drug development professionals.

DPP-IV inhibitors, also known as gliptins, represent a significant class of oral antihyperglycemic agents for the management of Type 2 Diabetes Mellitus (T2DM).[4] Their mechanism of action involves inhibiting the DPP-IV enzyme, which rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[4][5] By preventing this degradation, DPP-IV inhibitors enhance the endogenous levels of active incretins, leading to a glucose-dependent increase in insulin secretion and a reduction in glucagon levels.[4][6] This ultimately contributes to improved glycemic control.

Comparative Efficacy of Established DPP-IV Inhibitors

Clinical evidence has demonstrated the efficacy of Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin in improving glycemic control in patients with T2DM, both as monotherapy and in combination with other antidiabetic agents. The following table summarizes key efficacy data from various clinical trials.

DPP-IV InhibitorChange in HbA1c (Monotherapy)Change in HbA1c (Add-on to Metformin)Change in Fasting Plasma Glucose (FPG)Reference
Sitagliptin -0.5% to -0.7%Not specified in provided resultsSignificant reduction[7]
Vildagliptin -0.5% to -0.6% (50mg or 100mg daily)-0.9%-14.4 to -18 mg/dL[8][9]
Saxagliptin -0.52% vs placebo-0.55% vs placebo-13.78 mg/dL vs placebo[2][10][11]
Linagliptin -0.69% vs placebo-0.52% vs placebo (in Asian patients)Significant reduction[12]

Experimental Protocols of Key Clinical Trials

The efficacy data presented above are derived from numerous randomized controlled trials. The methodologies of some of these key studies are outlined below to provide context for the presented data.

Sitagliptin:
  • Study Design: A 54-week, double-blind, randomized, controlled clinical trial evaluated the safety and efficacy of Sitagliptin 100 mg once daily as initial oral therapy in youth with T2D. The initial 20 weeks were placebo-controlled, after which metformin replaced the placebo.

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in HbA1c at Week 20.

Vildagliptin:
  • Study Design: An observational study (PROVIL-study) assessed the efficacy of Vildagliptin as an add-on to metformin or in a single-pill combination with metformin in patients with T2DM in a real-world setting.[9]

  • Efficacy Assessment: The efficacy was evaluated by changes in HbA1c and Fasting Plasma Glucose (FPG) after 3 and 6 months of treatment.[9]

Saxagliptin:
  • Study Design: A meta-analysis of 14 phase 2 and 3, double-blind, randomized, controlled 12- and 24-week studies (N=4632) was conducted to summarize the efficacy of Saxagliptin in patients with T2D across various treatment regimens.[2][10]

  • Interventions: Patients received Saxagliptin 5 mg/day or a control (placebo or active comparator) as monotherapy, add-on therapy, or initial combination therapy.[2][10]

Linagliptin:
  • Study Design: A Phase III, randomized, placebo-controlled, double-blind, 24-week study evaluated the efficacy and safety of Linagliptin added to metformin in Asian patients with T2DM.

  • Intervention: Patients on metformin therapy were randomized (2:1) to receive either Linagliptin 5 mg daily or a placebo in addition to metformin.

  • Primary Endpoint: The primary endpoint was the change in mean HbA1c from baseline after 24 weeks.

Signaling Pathway of DPP-IV Inhibitors

The therapeutic effect of DPP-IV inhibitors is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates this mechanism.

DPP4_Inhibitor_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates Pancreatic Beta-Cells Pancreatic Beta-Cells Incretins (GLP-1, GIP)->Pancreatic Beta-Cells stimulate Pancreatic Alpha-Cells Pancreatic Alpha-Cells Incretins (GLP-1, GIP)->Pancreatic Alpha-Cells inhibit DPP-IV Enzyme DPP-IV Enzyme Incretins (GLP-1, GIP)->DPP-IV Enzyme degraded by Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion increase Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion decrease Inactive Incretins Inactive Incretins DPP-IV Enzyme->Inactive Incretins DPP-IV Inhibitors DPP-IV Inhibitors DPP-IV Inhibitors->DPP-IV Enzyme inhibit Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces stimulation of

Mechanism of action of DPP-IV inhibitors.

Conclusion

Established DPP-IV inhibitors, including Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin, have demonstrated consistent efficacy in improving glycemic control in patients with Type 2 Diabetes Mellitus. While they share a common mechanism of action, subtle differences in their clinical profiles may exist. The lack of comprehensive, publicly available clinical trial data for this compound currently prevents its inclusion in a direct comparative efficacy assessment. Further research and data publication are necessary to fully understand the therapeutic potential of this compound relative to the established agents in this class.

References

Carmegliptin's Selectivity Profile: A Comparative Analysis Against Key Serine Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the selectivity profile of Carmegliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, against a panel of closely related serine proteases. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's performance relative to other established DPP-4 inhibitors.

Executive Summary

This compound is a potent and long-acting inhibitor of dipeptidyl peptidase IV (DPP-4), an enzyme implicated in the regulation of glucose homeostasis. A critical attribute for any DPP-4 inhibitor is its selectivity for the target enzyme over other homologous serine proteases, such as Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-8 (DPP-8), and Dipeptidyl Peptidase-9 (DPP-9). Off-target inhibition of these proteases can lead to undesirable side effects. This guide summarizes the available in vitro data on the inhibitory activity of this compound and other widely used "gliptins" against this panel of enzymes.

Comparative Selectivity Data

The inhibitory potency of this compound and several other commercially available DPP-4 inhibitors are presented in Table 1. The data, expressed as half-maximal inhibitory concentrations (IC50), demonstrates the high affinity of these compounds for their primary target, DPP-4.

Table 1: Inhibitory Potency (IC50) of DPP-4 Inhibitors against a Panel of Serine Proteases

CompoundDPP-4 IC50 (nM)FAP IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)
This compound 6.8 [1]>100,000>100,000>100,000
Sitagliptin19[2]>100,000>100,000>100,000
Vildagliptin62[2]3,9002,800880
Saxagliptin50[2]4,5002,0001,000
Linagliptin1[2]40>10,000>10,000
Alogliptin24[2]>100,000>100,000>100,000

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency and selectivity of an enzyme inhibitor. A generalized protocol for an in vitro fluorescence-based assay to determine the IC50 of inhibitors against serine proteases like DPP-4 is provided below.

In Vitro Serine Protease Inhibition Assay (Fluorescence-Based)

1. Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a specific serine protease. The enzyme cleaves a fluorogenic substrate, releasing a fluorescent molecule. The rate of the reaction, and thus the intensity of the fluorescence, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduction in fluorescence.

2. Materials:

  • Recombinant human serine proteases (e.g., DPP-4, FAP, DPP-8, DPP-9)

  • Fluorogenic substrate specific to the protease (e.g., Gly-Pro-AMC for DPP-4)

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

  • Test compound (e.g., this compound) and reference inhibitors

  • 96-well black microplates

  • Fluorescence microplate reader

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant serine protease to a working concentration in the assay buffer.

  • Assay Reaction:

    • Add a fixed volume of the diluted enzyme to each well of the microplate.

    • Add the serially diluted test compounds and reference inhibitors to the respective wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Plot the reaction velocity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the selectivity profile of a DPP-4 inhibitor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Compound with Enzymes Compound->Incubation Enzymes Serine Proteases (DPP-4, FAP, DPP-8, DPP-9) Enzymes->Incubation Substrates Fluorogenic Substrates Reaction Initiate Reaction with Substrates Substrates->Reaction Incubation->Reaction Measurement Measure Fluorescence Reaction->Measurement IC50 Determine IC50 Values Measurement->IC50 Selectivity Calculate Selectivity Ratios IC50->Selectivity

Caption: Experimental workflow for determining the selectivity profile of a DPP-4 inhibitor.

Signaling Pathway Context

DPP-4 inhibitors like this compound exert their therapeutic effect by influencing the incretin signaling pathway. The diagram below outlines this pathway.

cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Intake GLP1_GIP GLP-1 & GIP Release Food->GLP1_GIP Active_GLP1 Active GLP-1 & GIP GLP1_GIP->Active_GLP1 Insulin ↑ Insulin Secretion Lower Blood Glucose Lower Blood Glucose Insulin->Lower Blood Glucose Glucagon ↓ Glucagon Secretion Glucagon->Lower Blood Glucose Active_GLP1->Insulin Active_GLP1->Glucagon DPP4 DPP-4 Active_GLP1->DPP4 Inactive_GLP1 Inactive GLP-1 & GIP DPP4->Inactive_GLP1 This compound This compound This compound->DPP4 Inhibits

Caption: Mechanism of action of this compound in the incretin signaling pathway.

References

Unveiling the Potency of Carmegliptin: A Comparative Guide to In Vitro Efficacy and In Vivo Glycemic Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Carmegliptin, with its corresponding in vivo efficacy in established animal models of type 2 diabetes. The following sections present quantitative data, comprehensive experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to offer a thorough understanding of this compound's therapeutic potential.

Quantitative Analysis: Correlating Potency with Glycemic Control

The therapeutic efficacy of this compound is rooted in its potent and selective inhibition of the DPP-4 enzyme. This section quantitatively summarizes its in vitro inhibitory capacity and the consequential in vivo improvements in glycemic control.

In Vitro Potency of this compound

The inhibitory activity of this compound against human recombinant DPP-4 was determined using a fluorometric assay. The half-maximal inhibitory concentration (IC50) value, a key indicator of a drug's potency, is presented below.

CompoundDPP-4 IC50 (nM)
This compound1.7

Table 1: In vitro potency of this compound against human recombinant DPP-4.

In Vivo Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats

The in vivo glycemic control afforded by this compound was assessed in Zucker diabetic fatty (ZDF) rats, a well-established animal model for type 2 diabetes. The data below illustrates the significant reduction in plasma glucose levels following a single oral administration of this compound during an oral glucose tolerance test (OGTT).

Treatment GroupDose (mg/kg)Glucose Area Under the Curve (AUC) Reduction (%)
Vehicle Control-0
This compound140

Table 2: In vivo efficacy of a single oral dose of this compound on glucose tolerance in male Zucker diabetic fatty rats.

Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro DPP-4 Inhibition Assay

The in vitro potency of this compound was determined using a fluorometric assay designed to measure the inhibition of human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: H-Gly-Pro-AMC (H-Glycyl-L-proline-7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl buffer (pH 7.5)

  • This compound (test compound)

  • 96-well black microplates

  • Fluorometer

Procedure:

  • This compound was serially diluted in the assay buffer to achieve a range of concentrations.

  • In a 96-well black microplate, 25 µL of the human recombinant DPP-4 enzyme solution was added to each well.

  • Subsequently, 25 µL of each this compound dilution (or vehicle control) was added to the respective wells.

  • The plate was incubated for 10 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

  • The enzymatic reaction was initiated by adding 50 µL of the fluorogenic substrate H-Gly-Pro-AMC to each well.

  • The fluorescence intensity was measured kinetically at an excitation wavelength of 360 nm and an emission wavelength of 460 nm using a fluorometer.

  • The rate of reaction was determined from the linear portion of the kinetic curve.

  • The percent inhibition at each this compound concentration was calculated relative to the vehicle control.

  • The IC50 value was determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

The in vivo efficacy of this compound was evaluated through an oral glucose tolerance test (OGTT) in a rodent model of type 2 diabetes.

Animal Model:

  • Male Zucker diabetic fatty (ZDF) rats, a genetic model of obesity and type 2 diabetes, were used for the study.

  • Animals were housed under standard laboratory conditions with ad libitum access to food and water.

Procedure:

  • Prior to the OGTT, the ZDF rats were fasted overnight (approximately 16 hours) but had free access to water.

  • The following morning, a baseline blood sample (t=0) was collected from the tail vein to measure the fasting plasma glucose concentration.

  • Immediately after the baseline blood collection, the rats were orally administered either vehicle or this compound at a dose of 1 mg/kg.

  • Thirty minutes after the compound administration, a glucose solution (2 g/kg body weight) was administered orally.

  • Blood samples were subsequently collected from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.

  • Plasma glucose concentrations were determined for each time point using a glucose analyzer.

  • The area under the curve (AUC) for plasma glucose was calculated for both the vehicle-treated and this compound-treated groups to assess the overall improvement in glucose tolerance.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

DPP4_Signaling_Pathway cluster_gut Gut Lumen cluster_blood Bloodstream cluster_pancreas Pancreas cluster_liver Liver Food Food GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates release of DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Insulin Insulin Secretion GLP1_GIP->Insulin Stimulates Glucose_Output Glucose Output GLP1_GIP->Glucose_Output Inhibits Inactive_GLP1_GIP Inactive GLP-1 & GIP DPP4->Inactive_GLP1_GIP Inactivates This compound This compound This compound->DPP4 Inhibits Insulin->Glucose_Output Suppresses

Caption: DPP-4 Inhibition Signaling Pathway.

In_Vitro_Workflow A Prepare this compound Serial Dilutions C Add this compound Dilutions A->C B Add DPP-4 Enzyme to 96-well Plate B->C D Incubate (10 min) C->D E Add Fluorogenic Substrate (H-Gly-Pro-AMC) D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: In Vitro DPP-4 Inhibition Assay Workflow.

In_Vivo_Workflow A Fast ZDF Rats Overnight B Collect Baseline Blood Sample (t=0) A->B C Oral Administration of this compound (1 mg/kg) or Vehicle B->C D Oral Glucose Challenge (2 g/kg) at 30 min C->D E Collect Blood Samples at 15, 30, 60, 120 min D->E F Measure Plasma Glucose Concentrations E->F G Calculate Glucose AUC F->G H Compare Treatment vs. Vehicle G->H

Caption: In Vivo Oral Glucose Tolerance Test Workflow.

Independent Verification of Published Carmegliptin Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on Carmegliptin, a dipeptidyl peptidase IV (DPP-IV) inhibitor, with other alternative DPP-IV inhibitors. The information is compiled from publicly available scientific literature to facilitate independent verification and further research.

Executive Summary

This compound is a potent and long-acting inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the inactivation of incretin hormones that regulate blood glucose levels. Research suggests its potential as a therapeutic agent for type 2 diabetes. This guide summarizes the key quantitative data from published studies, details the experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.

Comparative Quantitative Data

The following table summarizes the in vitro potency of this compound in comparison to other established DPP-IV inhibitors, Sitagliptin and Vildagliptin. The data is extracted from the primary publication on the discovery of this compound.

CompoundDPP-IV IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity vs. DPP-8Selectivity vs. DPP-9
This compound 16>100,000>100,000>6250-fold>6250-fold
Sitagliptin 19480>100,00025-fold>5263-fold
Vildagliptin 62270057044-fold9-fold

Data sourced from Mattei P, et al. Bioorg Med Chem Lett. 2010 Feb 1;20(3):1109-13.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

The following protocol is a detailed methodology for determining the in vitro potency of compounds against DPP-IV, as described in the primary literature for this compound.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • Fluorogenic substrate: H-Gly-Pro-AMC (H-Glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl (pH 7.4) containing 140 mM NaCl and 0.05% Tween-20

  • Test compounds (e.g., this compound, Sitagliptin, Vildagliptin) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • A solution of human recombinant DPP-IV enzyme in assay buffer is added to the wells of a 96-well microplate.

  • Test compounds are serially diluted in DMSO and then added to the wells containing the enzyme solution. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • The plate is incubated for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

  • The fluorogenic substrate, H-Gly-Pro-AMC, is added to each well to initiate the enzymatic reaction.

  • The fluorescence intensity is measured kinetically over a period of 30 minutes using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • The rate of reaction is calculated from the linear phase of the kinetic read.

  • The percent inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.

  • IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Rats

This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a diabetic animal model.

Objective: To evaluate the effect of oral administration of this compound on glucose tolerance in female Zucker (fa/fa) rats.

Animal Model:

  • Female Zucker (fa/fa) rats, a genetic model of obesity and insulin resistance.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

Procedure:

  • Rats are fasted overnight (approximately 16 hours) prior to the experiment.

  • The test compound (this compound) or vehicle (control) is administered orally by gavage at a specified dose.

  • After a set period (e.g., 60 minutes) to allow for drug absorption, a baseline blood sample is collected from the tail vein.

  • A glucose solution (e.g., 2 g/kg body weight) is then administered orally by gavage.

  • Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

  • Blood glucose concentrations are measured using a glucometer.

  • The area under the curve (AUC) for the glucose excursion is calculated for each animal.

  • The percentage reduction in glucose AUC in the drug-treated group is determined relative to the vehicle-treated control group.

Visualizations

DPP-IV Inhibition Signaling Pathway

DPP_IV_Inhibition cluster_0 Gut Lumen cluster_1 Intestinal L-cells cluster_2 Pancreatic Beta-cells cluster_3 Bloodstream Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 Insulin Release Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Promotes Active GLP-1->Insulin Release Stimulates DPP-IV DPP-IV Active GLP-1->DPP-IV Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Inactivates This compound This compound This compound->DPP-IV Inhibits

Caption: DPP-IV inhibition by this compound enhances active GLP-1 levels.

Experimental Workflow for In Vitro DPP-IV Inhibition Assay

DPP_IV_Assay_Workflow A Prepare Reagents (DPP-IV Enzyme, Substrate, Buffers) C Add Enzyme to 96-well Plate A->C B Serially Dilute Test Compounds (e.g., this compound) D Add Diluted Compounds to Plate B->D C->D E Incubate for 15 min at RT D->E F Add Substrate to Initiate Reaction E->F G Kinetic Fluorescence Reading (30 min) F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

Caption: Workflow for determining in vitro DPP-IV inhibitory activity.

Logical Relationship of this compound's Therapeutic Effect

Carmegliptin_Effect_Logic A This compound Administration (Oral) B DPP-IV Enzyme Inhibition A->B C Increased Active Incretin Levels (GLP-1, GIP) B->C D Enhanced Glucose-Dependent Insulin Secretion C->D E Suppressed Glucagon Secretion C->E F Improved Glycemic Control D->F E->F

Caption: Logical flow from this compound administration to improved glycemic control.

The Cardiovascular Profile of Gliptins: A Comparative Analysis in the Absence of Carmegliptin Outcome Data

Author: BenchChem Technical Support Team. Date: November 2025

While carmegliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor, showed promise in early-phase trials for type 2 diabetes, its clinical development did not advance to large-scale cardiovascular outcome trials (CVOTs). Consequently, a direct comparison of its effects on cardiovascular markers against other established gliptins, supported by extensive experimental data, is not feasible. This guide, therefore, provides a comprehensive comparison of the cardiovascular effects of four widely-used gliptins—sitagliptin, saxagliptin, alogliptin, and linagliptin—based on their respective landmark CVOTs.

This compound (also known as RO-4876904) is a potent and long-acting DPP-4 inhibitor.[1] Early clinical development for the treatment of type 2 diabetes mellitus reached Phase 2 trials.[2][3] However, further large-scale clinical trials, particularly those designed to assess cardiovascular outcomes, were not pursued. As such, there is a lack of robust clinical data on this compound's impact on cardiovascular markers in comparison to other gliptins that have undergone extensive investigation in dedicated CVOTs.

For the purpose of providing a valuable comparative guide for researchers, scientists, and drug development professionals, this document will focus on the cardiovascular profiles of sitagliptin, saxagliptin, alogliptin, and linagliptin, for which substantial data from major clinical trials are available.

Comparative Efficacy on Glycemic Control and Cardiovascular Outcomes

The primary role of gliptins is to improve glycemic control in patients with type 2 diabetes. However, following regulatory guidance, their cardiovascular safety has been a critical area of investigation. Large, randomized, placebo-controlled trials have been conducted to assess the cardiovascular safety of these agents. The key findings from these trials are summarized below.

Gliptin Landmark CVOT Primary Endpoint (MACE) Hospitalization for Heart Failure (HHF) Key Glycemic Control Finding
Sitagliptin TECOSNon-inferior to placebo[4][5][6]No increased risk compared to placebo[4][7][8]Modest reduction in HbA1c vs. placebo[4]
Saxagliptin SAVOR-TIMI 53Non-inferior to placebo[3][9][10]Increased risk compared to placebo[3][11]Modest reduction in HbA1c vs. placebo[10]
Alogliptin EXAMINENon-inferior to placebo[1][2][12]Potential increased risk in patients without baseline heart failure[12]Modest reduction in HbA1c vs. placebo[1]
Linagliptin CARMELINANon-inferior to placebo[13][14][15]No increased risk compared to placebo[13]Non-inferior to placebo in a high-risk population[14][16]

MACE (Major Adverse Cardiovascular Events) is typically a composite of cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.

Experimental Protocols of Landmark Cardiovascular Outcome Trials

The methodologies of the key CVOTs for each gliptin are crucial for interpreting their findings. Below is a summary of the experimental designs.

Trial Drug Patient Population Study Design Primary Outcome Median Follow-up
TECOS Sitagliptin14,735 patients with type 2 diabetes and established cardiovascular disease.[4][5]Randomized, double-blind, placebo-controlled.[4][5]Composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[4][5]3 years[4]
SAVOR-TIMI 53 Saxagliptin16,492 patients with type 2 diabetes and a history of, or at risk for, cardiovascular events.[3][9]Randomized, double-blind, placebo-controlled.[9]Composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[3]2.1 years[11]
EXAMINE Alogliptin5,380 patients with type 2 diabetes and a recent acute coronary syndrome.[1][2][12]Randomized, double-blind, placebo-controlled.[2]Composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[2]Up to 40.7 months[2]
CARMELINA Linagliptin6,979 patients with type 2 diabetes and high cardiovascular and renal risk.[13][14]Randomized, double-blind, placebo-controlled.[14]Composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[14]2.2 years[14][16]

Signaling Pathways and Experimental Workflows

DPP-4 Inhibition and its Downstream Effects

Dipeptidyl peptidase-4 (DPP-4) inhibitors, or gliptins, exert their effects by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to a cascade of downstream effects that improve glycemic control.

cluster_0 Gliptin Action cluster_1 Incretin Pathway Gliptins Gliptins DPP-4 DPP-4 Gliptins->DPP-4 Inhibition GLP-1 & GIP GLP-1 & GIP DPP-4->GLP-1 & GIP Degradation Pancreas Pancreas GLP-1 & GIP->Pancreas Stimulation Insulin Insulin Pancreas->Insulin Increase Glucagon Glucagon Pancreas->Glucagon Decrease Glucose Uptake Glucose Uptake Insulin->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production Inhibits

Figure 1: Simplified signaling pathway of DPP-4 inhibition by gliptins.

Cardiovascular Outcome Trial (CVOT) Workflow

The general workflow for the landmark CVOTs discussed in this guide follows a standardized process from patient recruitment to data analysis to ensure robust and unbiased results.

cluster_workflow CVOT Workflow Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Inclusion/Exclusion Criteria Treatment Period Treatment Period Randomization->Treatment Period Gliptin or Placebo Follow-up Follow-up Treatment Period->Follow-up Monitoring for CV Events Data Analysis Data Analysis Follow-up->Data Analysis Adjudication of Endpoints

Figure 2: Generalized experimental workflow for a cardiovascular outcome trial.

References

Benchmarking Carmegliptin's Duration of Action Against Other Long-Acting DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the duration of action of Carmegliptin and other long-acting dipeptidyl peptidase-IV (DPP-IV) inhibitors. The information is compiled from publicly available preclinical and clinical data to support research and development in the field of type 2 diabetes treatment.

Executive Summary

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents that function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release. A key differentiator among DPP-IV inhibitors is their duration of action, which influences dosing frequency and glycemic control over a 24-hour period. This compound, a potent and selective DPP-IV inhibitor that reached Phase II clinical trials, has been described as a long-acting agent based on preclinical studies.[1] This guide benchmarks the available data on this compound against other established long-acting DPP-IV inhibitors.

Data Presentation: Comparative Duration of DPP-IV Inhibition

The following table summarizes the available clinical data on the 24-hour DPP-IV inhibition for several long-acting inhibitors. It is important to note that direct head-to-head clinical trial data for this compound's 24-hour DPP-IV inhibition in humans is not publicly available. The data for this compound is based on preclinical findings.

Drug NameTrade NameDosing RegimenTrough DPP-IV Inhibition (>80% over 24h)Supporting Data Source(s)
This compound -Once DailyDescribed as "long-acting" in preclinical models[1]
Linagliptin Tradjenta5 mg Once DailyYes (~85% inhibition at 24 hours post-dose)[2][3]
Sitagliptin Januvia100 mg Once DailyYes (~92% inhibition at 24 hours post-dose)[4]
Saxagliptin Onglyza5 mg Once DailyNo (~74% inhibition at 24 hours post-dose)[4]
Alogliptin Nesina25 mg Once DailyYes (82% to 97% inhibition at 24 hours post-dose)[5]
Vildagliptin Galvus50 mg Twice DailyYes (~91% inhibition at 24 hours with b.i.d. dosing)[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the duration of action of DPP-IV inhibitors. Below are representative protocols for key experiments.

In Vivo DPP-IV Enzyme Occupancy and Inhibition Assay (Human Clinical Trial)

Objective: To determine the percentage of DPP-IV enzyme inhibition in plasma over a 24-hour period following a single or multiple doses of a DPP-IV inhibitor.

Methodology:

  • Subject Recruitment: Enroll healthy volunteers or patients with type 2 diabetes in a randomized, placebo-controlled, crossover study.

  • Dosing: Administer a single oral dose of the DPP-IV inhibitor or placebo. For multiple-dose studies, administer the drug once daily for a specified period (e.g., 5-14 days).

  • Blood Sampling: Collect serial blood samples into tubes containing a DPP-IV inhibitor (e.g., EDTA with a specific inhibitor) to prevent ex vivo degradation of substrates.[6] Samples should be collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).

  • Plasma Separation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • DPP-IV Activity Assay:

    • Thaw plasma samples on ice.

    • Use a continuous fluorometric assay with a specific DPP-IV substrate, such as Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[7]

    • In a 96-well plate, combine plasma samples with the substrate solution in a suitable buffer (e.g., 50 mmol/L sodium phosphate buffer, pH 8.0).

    • Incubate the plate at 37°C.

    • Measure the fluorescence of the cleaved aminomethylcoumarin (AMC) product at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm using a microplate reader.

  • Data Analysis:

    • Calculate the DPP-IV activity for each time point.

    • The percentage of DPP-IV inhibition at each post-dose time point is calculated relative to the pre-dose (baseline) activity using the formula: % Inhibition = [1 - (Activity at time t / Activity at baseline)] * 100

    • Plot the mean percentage of DPP-IV inhibition versus time to visualize the duration of action.

Serial Oral Glucose Tolerance Tests (OGTT)

Objective: To assess the pharmacodynamic effect of DPP-IV inhibition on glucose tolerance over a prolonged period.

Methodology:

  • Study Design: Conduct a randomized, placebo-controlled trial in patients with type 2 diabetes.

  • Treatment Period: Administer the DPP-IV inhibitor or placebo daily for a specified duration (e.g., 4 weeks).

  • OGTT Procedure:

    • Perform an OGTT at baseline (before treatment) and at the end of the treatment period.

    • Subjects should fast overnight for at least 8 hours.

    • Administer a standard 75g oral glucose solution.

    • Collect blood samples at baseline (0 minutes) and at 30, 60, 90, and 120 minutes after glucose ingestion to measure plasma glucose and insulin levels.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for glucose and insulin during the OGTT.

    • Compare the change in glucose and insulin AUC from baseline to the end of treatment between the inhibitor and placebo groups to determine the improvement in glucose tolerance.

Mandatory Visualizations

DPP-IV Inhibition Signaling Pathway

DPP_IV_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Circulation Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP-1 (active) GLP-1 (active) L-cells->GLP-1 (active) secretes GIP (active) GIP (active) K-cells->GIP (active) secretes Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases GLP-1 (active)->Beta-cells stimulates GLP-1 (active)->Alpha-cells inhibits DPP-IV Enzyme DPP-IV Enzyme GLP-1 (active)->DPP-IV Enzyme substrate GIP (active)->Beta-cells stimulates GIP (active)->DPP-IV Enzyme substrate GLP-1 (inactive) GLP-1 (inactive) DPP-IV Enzyme->GLP-1 (inactive) inactivates GIP (inactive) GIP (inactive) DPP-IV Enzyme->GIP (inactive) inactivates DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV Enzyme inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces Experimental_Workflow start Start: Subject Recruitment (Healthy Volunteers or T2DM Patients) dosing Randomized Dosing (DPP-IV Inhibitor or Placebo) start->dosing sampling Serial Blood Sampling (Pre-dose and Post-dose Timepoints) dosing->sampling ogtt Serial Oral Glucose Tolerance Tests (Baseline and Post-treatment) dosing->ogtt processing Plasma Separation and Storage (-80°C) sampling->processing assay DPP-IV Activity Assay (Fluorometric Method) processing->assay analysis Data Analysis (% Inhibition vs. Time) assay->analysis endpoint Endpoint: Determine Duration of Action and Pharmacodynamic Effect analysis->endpoint glucose_analysis Glucose and Insulin AUC Analysis ogtt->glucose_analysis glucose_analysis->endpoint

References

A Comparative Analysis of Preclinical Efficacy for the DPP-4 Inhibitor Carmegliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Preclinical Validation of Carmegliptin in Animal Models of Type 2 Diabetes, in Comparison with Established Alternatives Sitagliptin and Vildagliptin.

This guide provides a comparative overview of the preclinical efficacy of this compound, an investigational dipeptidyl peptidase-4 (DPP-4) inhibitor, benchmarked against the widely-used DPP-4 inhibitors Sitagliptin and Vildagliptin. The data presented is collated from various animal studies to offer a statistical and methodological validation of this compound's potential as an anti-diabetic agent.

Comparative Efficacy in Animal Models

The primary mechanism of DPP-4 inhibitors involves preventing the degradation of incretin hormones like GLP-1, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release. Preclinical studies in various rodent models of type 2 diabetes are crucial for establishing in vivo efficacy. While specific quantitative data from the initial discovery studies of this compound are not publicly detailed, descriptive reports indicate dose-dependent improvements in glucose tolerance across several type 2 diabetes animal models[1]. The reports also mention beneficial effects on fasting and postprandial glucose, insulin secretion, and hepatic glucose production in hyperglycemic mice[1][2].

For a functional comparison, this guide summarizes key quantitative outcomes from preclinical studies of Sitagliptin and Vildagliptin in comparable animal models.

Table 1: Comparative Glycemic Control in Rodent Models

DrugAnimal ModelDoseDurationKey Efficacy EndpointResult
This compound Hyperglycemic MiceNot SpecifiedNot SpecifiedInsulin Sensitivity / Hepatic Glucose ProductionImproved insulin sensitivity and reduced hepatic glucose production[2].
This compound Various T2D ModelsNot SpecifiedNot SpecifiedOral Glucose ToleranceDose-dependent improvement in glucose tolerance[1].
Sitagliptin db/db Mice1 mg/kg (single dose)AcuteOral Glucose Tolerance Test (OGTT)18.6% inhibition of glycemic excursion.
Sitagliptin SHROB Rats30 mg/kg/day6 weeksFasting Glucagon33% reduction in plasma glucagon.
Vildagliptin Diet-Induced Obese Mice3 µmol/dayChronicOral Glucose Tolerance Test (OGTT)Significant improvement in glucose tolerance (AUC).

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the validation and comparison of drug efficacy data. Below are representative methodologies employed in the evaluation of DPP-4 inhibitors in preclinical settings.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a cornerstone experiment for assessing in vivo glucose metabolism and the efficacy of anti-diabetic agents.

  • Animal Models: Commonly used models include genetically diabetic mice (e.g., db/db mice), diet-induced obese mice, or diabetic rats (e.g., Zucker Diabetic Fatty (ZDF) rats, SHROB rats)[3][4].

  • Acclimatization and Fasting: Animals are acclimatized to the facility for at least one week. Prior to the test, animals are fasted for a specified period, typically 6 to 16 hours, with free access to water[5][6].

  • Drug Administration: The test compound (e.g., this compound), a comparator (e.g., Sitagliptin), or a vehicle control is administered orally (via gavage) at a predetermined time (e.g., 30-60 minutes) before the glucose challenge.

  • Glucose Challenge: A bolus of glucose solution (typically 1.5 g/kg to 3 g/kg body weight) is administered orally[5].

  • Blood Sampling and Analysis: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, 120 minutes)[6]. Blood glucose levels are measured using a glucometer.

  • Data Analysis: The primary endpoint is the area under the curve (AUC) for the plasma glucose concentration over time, which provides a quantitative measure of glucose tolerance.

Chronic Efficacy Studies

These studies assess the long-term effects of the drug on glycemic control and other metabolic parameters.

  • Animal Model and Diet: A relevant diabetic animal model is chosen, such as the db/db mouse or a diet-induced obesity model where animals are fed a high-fat diet for several weeks to induce insulin resistance.

  • Drug Administration: The drug is administered daily, typically mixed in the feed or via oral gavage, for an extended period (e.g., 4-8 weeks).

  • Monitoring: Body weight, food intake, and fasting blood glucose are monitored regularly throughout the study.

  • Terminal Endpoints: At the end of the treatment period, terminal blood samples are collected to measure parameters like HbA1c, plasma insulin, glucagon, and lipid profiles. Tissues such as the pancreas may be collected for histological analysis to assess beta-cell mass and function.

Visualizing Mechanisms and Workflows

To further clarify the context of these studies, the following diagrams illustrate the underlying biological pathway and a typical experimental workflow.

DPP4_Inhibition_Pathway cluster_gut Gut Lumen cluster_blood Bloodstream cluster_pancreas Pancreas (β-cells) cluster_liver Liver (α-cells) Food Intake Food Intake GLP1_GIP Active GLP-1 & GIP (Incretins) Food Intake->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1_GIP->Insulin Stimulates Glucagon ↓ Glucagon Secretion GLP1_GIP->Glucagon Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades to This compound This compound (DPP-4 Inhibitor) This compound->DPP4 Inhibits

Caption: Mechanism of Action for this compound.

Preclinical_Workflow cluster_treatment Treatment Phase (e.g., 4-8 weeks) start Select Animal Model (e.g., db/db mice) acclimatize Acclimatization & Baseline Measurements (Weight, Glucose) start->acclimatize randomize Randomization into Groups acclimatize->randomize group1 Group 1: Vehicle Control randomize->group1 group2 Group 2: This compound randomize->group2 group3 Group 3: Comparator (e.g., Sitagliptin) randomize->group3 ogtt Perform Oral Glucose Tolerance Test (OGTT) group1->ogtt group2->ogtt group3->ogtt terminal Terminal Sample Collection (Blood, Tissues) ogtt->terminal analysis Biochemical & Histological Analysis (HbA1c, Insulin, etc.) terminal->analysis end Statistical Validation & Data Comparison analysis->end

Caption: Typical Preclinical Efficacy Workflow.

References

Comparative analysis of the metabolic stability of different gliptins, including Carmegliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic stability of various dipeptidyl peptidase-4 (DPP-4) inhibitors, commonly known as gliptins. The analysis includes Carmegliptin, a novel entrant in this class, alongside established gliptins: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Gliptins and Metabolic Stability

Gliptins are a class of oral hypoglycemic agents that enhance the incretin system to improve glycemic control in type 2 diabetes. They exert their effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By prolonging the action of these hormones, gliptins stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Metabolic stability is a critical parameter in drug development, influencing a drug's pharmacokinetic profile, dosing regimen, and potential for drug-drug interactions. A drug with high metabolic stability is less susceptible to breakdown by metabolic enzymes, primarily in the liver, leading to a longer half-life and potentially less frequent dosing. This guide focuses on the comparative metabolic stability of different gliptins, providing a valuable resource for understanding their distinct pharmacokinetic properties.

DPP-4 Inhibition Signaling Pathway

The mechanism of action for all gliptins involves the inhibition of the DPP-4 enzyme. The following diagram illustrates the signaling pathway affected by this inhibition.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) stimulates release Active Incretins Active Incretins Incretin Hormones (GLP-1, GIP)->Active Incretins DPP-4 Enzyme DPP-4 Enzyme Active Incretins->DPP-4 Enzyme degraded by Pancreatic Beta-cells Pancreatic Beta-cells Active Incretins->Pancreatic Beta-cells stimulates Pancreatic Alpha-cells Pancreatic Alpha-cells Active Incretins->Pancreatic Alpha-cells inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Gliptins Gliptins Gliptins->DPP-4 Enzyme inhibits Insulin Secretion Insulin Secretion Pancreatic Beta-cells->Insulin Secretion increases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Glucagon Secretion Glucagon Secretion Pancreatic Alpha-cells->Glucagon Secretion decreases Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose reduced

Caption: DPP-4 inhibition pathway by gliptins.

Comparative Pharmacokinetic Parameters of Gliptins

The metabolic stability of a drug is reflected in its pharmacokinetic parameters. The following table summarizes key data for this compound and other major gliptins.

ParameterThis compoundSitagliptinVildagliptinSaxagliptinLinagliptinAlogliptin
Primary Metabolism Highly resistant to hepatic metabolism.[1][2][3][4][5]Limited metabolism, primarily by CYP3A4 and to a lesser extent by CYP2C8.[6]Extensively metabolized, but not by CYP450 enzymes; major pathway is hydrolysis.[3][7]Metabolized by CYP3A4/5 to an active metabolite.[1][8]Minimally metabolized.[5][9][10]Undergoes limited metabolism, primarily by CYP2D6 and CYP3A4.[4][11][12]
Primary Excretion Route Urine (unchanged), bile, and intestinal secretion.[1][2][3][4][5]Primarily renal, with about 79% excreted unchanged in the urine.[6]Primarily renal, with about 85% of the dose recovered in urine (23% as unchanged drug).[7]A combination of renal and hepatic clearance.[1]Primarily through the feces (enterohepatic system).[5][9][10]Primarily renal, with 60-71% excreted unchanged in the urine.[12]
Terminal Half-life (t½) ~27 hours (plasma DPP-4 inhibition).[1]8 to 14 hours.[13]Approximately 2-3 hours.[2][7]~2.5 hours (parent drug), ~3.1 hours (active metabolite).[1]>100 hours (terminal), ~10 hours (accumulation).[5][9][10]Approximately 21 hours.[4][14]
Plasma Protein Binding Not specified~38%.[13]~9.3%.[15]Negligible.[8]Concentration-dependent (99% at 1 nmol/L to 75-89% at >30 nmol/L).[5]~20%.[12][14]
Dose Adjustment in Renal Impairment Not specifiedYes.Yes.Yes.[1]No.[16]Yes.[14]

Experimental Protocols

The data presented in this guide are derived from standard preclinical and clinical studies. Below are outlines of the typical experimental methodologies used to assess the metabolic stability of gliptins.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a common method to evaluate the intrinsic metabolic stability of a compound in the early stages of drug discovery.

InVitro_Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Thaw Liver Microsomes Thaw Liver Microsomes Pre-incubate Microsomes and Test Compound at 37°C Pre-incubate Microsomes and Test Compound at 37°C Thaw Liver Microsomes->Pre-incubate Microsomes and Test Compound at 37°C Prepare Buffer Solution (e.g., Potassium Phosphate) Prepare Buffer Solution (e.g., Potassium Phosphate) Prepare Buffer Solution (e.g., Potassium Phosphate)->Pre-incubate Microsomes and Test Compound at 37°C Prepare Test Compound Stock Solution Prepare Test Compound Stock Solution Prepare Test Compound Stock Solution->Pre-incubate Microsomes and Test Compound at 37°C Prepare NADPH Regenerating System Prepare NADPH Regenerating System Initiate Reaction with NADPH Initiate Reaction with NADPH Prepare NADPH Regenerating System->Initiate Reaction with NADPH Pre-incubate Microsomes and Test Compound at 37°C->Initiate Reaction with NADPH Incubate at 37°C with Shaking Incubate at 37°C with Shaking Initiate Reaction with NADPH->Incubate at 37°C with Shaking Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate at 37°C with Shaking->Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Quench Reaction (e.g., with Acetonitrile) Quench Reaction (e.g., with Acetonitrile) Collect Aliquots at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min)->Quench Reaction (e.g., with Acetonitrile) Centrifuge to Pellet Protein Centrifuge to Pellet Protein Quench Reaction (e.g., with Acetonitrile)->Centrifuge to Pellet Protein Analyze Supernatant by LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge to Pellet Protein->Analyze Supernatant by LC-MS/MS Quantify Remaining Parent Compound Quantify Remaining Parent Compound Analyze Supernatant by LC-MS/MS->Quantify Remaining Parent Compound Calculate Half-life (t½) and Intrinsic Clearance (CLint) Calculate Half-life (t½) and Intrinsic Clearance (CLint) Quantify Remaining Parent Compound->Calculate Half-life (t½) and Intrinsic Clearance (CLint)

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study

In vivo studies in animal models and humans are essential to understand the complete pharmacokinetic profile of a drug.

InVivo_PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Select Animal Model or Human Subjects Select Animal Model or Human Subjects Administer Test Compound (e.g., Oral, IV) Administer Test Compound (e.g., Oral, IV) Select Animal Model or Human Subjects->Administer Test Compound (e.g., Oral, IV) Collect Blood Samples at Predetermined Time Points Collect Blood Samples at Predetermined Time Points Administer Test Compound (e.g., Oral, IV)->Collect Blood Samples at Predetermined Time Points Collect Urine and Feces over a Defined Period Collect Urine and Feces over a Defined Period Administer Test Compound (e.g., Oral, IV)->Collect Urine and Feces over a Defined Period Process Blood to Obtain Plasma Process Blood to Obtain Plasma Collect Blood Samples at Predetermined Time Points->Process Blood to Obtain Plasma Extract Drug and Metabolites from Plasma, Urine, and Feces Extract Drug and Metabolites from Plasma, Urine, and Feces Process Blood to Obtain Plasma->Extract Drug and Metabolites from Plasma, Urine, and Feces Collect Urine and Feces over a Defined Period->Extract Drug and Metabolites from Plasma, Urine, and Feces Quantify Concentrations using LC-MS/MS Quantify Concentrations using LC-MS/MS Extract Drug and Metabolites from Plasma, Urine, and Feces->Quantify Concentrations using LC-MS/MS Perform Pharmacokinetic Modeling Perform Pharmacokinetic Modeling Quantify Concentrations using LC-MS/MS->Perform Pharmacokinetic Modeling Determine Parameters (Cmax, Tmax, AUC, t½, CL, Vd) Determine Parameters (Cmax, Tmax, AUC, t½, CL, Vd) Perform Pharmacokinetic Modeling->Determine Parameters (Cmax, Tmax, AUC, t½, CL, Vd)

References

Safety Operating Guide

Proper Disposal of Carmegliptin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Carmegliptin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound containing explicit disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of non-hazardous and potentially hazardous pharmaceutical research compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Immediate Safety and Handling Considerations

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

This compound, like many research compounds, should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure for this compound Waste

This procedure outlines the general steps for disposing of solid and liquid this compound waste generated during research activities.

  • Waste Segregation:

    • At the point of generation, separate this compound waste from other laboratory waste streams.

    • Use designated, clearly labeled waste containers for solid and liquid this compound waste.

  • Solid Waste Disposal (e.g., contaminated labware, gloves, weighing paper):

    • Place all solid waste contaminated with this compound into a designated, sealable plastic bag or a labeled hazardous waste container.

    • Ensure the container is appropriate for the type of waste and is properly sealed to prevent leakage.

  • Liquid Waste Disposal (e.g., solutions containing this compound):

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemical-resistant container.

    • The container must be clearly labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the approximate concentration and volume.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Decontamination of Glassware:

    • Rinse glassware that has come into contact with this compound with an appropriate solvent (e.g., ethanol or isopropanol) three times.

    • Collect the rinsate as hazardous liquid waste.

    • After rinsing, the glassware can typically be washed with soap and water.

  • Storage Pending Disposal:

    • Store sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the this compound waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Ensure all required waste disposal forms are completed accurately and accompany the waste containers.

Waste Classification and Data

While specific waste codes for this compound are not available, pharmaceutical waste is generally categorized based on its characteristics. The following table provides a general framework for understanding potential waste classifications.

Waste TypePotential EPA Waste CodeDescriptionDisposal Method
Non-hazardous Pharmaceutical Waste N/AUnused or expired this compound that is not considered hazardous under RCRA.Incineration at a permitted medical or solid waste incineration facility.
Hazardous Pharmaceutical Waste P- or U-listed (if applicable), or D-series (if characteristic)This compound waste that exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity) or is a listed hazardous waste.Treatment and disposal at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). Incineration is a common treatment method.
Trace-Contaminated Items N/ALabware, PPE, and other materials with minimal residual this compound.May be managed as solid waste, but institutional policies vary. Consult your EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.

Carmegliptin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal start This compound Waste Generated solid_waste Solid Waste Collection start->solid_waste Solid liquid_waste Liquid Waste Collection start->liquid_waste Liquid storage Secure Temporary Storage solid_waste->storage liquid_waste->storage disposal Licensed Hazardous Waste Disposal storage->disposal

Caption: Workflow for this compound Waste Management.

Essential Safety and Logistical Information for Handling Carmegliptin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Carmegliptin, a potent and long-acting dipeptidyl peptidase IV (DPP-4) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety profiles of structurally and functionally related DPP-4 inhibitors, such as Sitagliptin. Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an active pharmaceutical ingredient (API) and should be handled with care to avoid potential exposure. Based on data from analogous compounds, this compound may cause skin and eye irritation, and potentially allergic skin reactions. The primary routes of exposure are inhalation, skin contact, and eye contact.

Quantitative Data Summary

ParameterInformation (Inferred from Sitagliptin)Source
GHS Hazard Statements H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. May form combustible dust concentrations in air.[1]
GHS Precautionary Statements P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P272: Contaminated work clothing must not be allowed out of the workplace. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P333 + P313: If skin irritation or rash occurs: Get medical attention. P337 + P313: If eye irritation persists: Get medical attention. P501: Dispose of contents/container in accordance with local regulation.[1][2]

Operational Plan: Step-by-Step Handling Procedures

To minimize exposure and ensure safe handling, the following procedural steps must be followed:

1. Engineering Controls:

  • Ventilation: All handling of powdered this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.[2]

  • Static Control: Use of anti-static tools and grounding equipment is recommended, especially when handling larger quantities, to prevent the ignition of dust accumulations.[1]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. For tasks with a high risk of splash or contamination, double-gloving is recommended.

  • Body Protection: A lab coat or a disposable gown should be worn to prevent skin contact.

  • Respiratory Protection: If handling outside of a ventilated enclosure is unavoidable, a NIOSH-approved respirator with a particulate filter is required.

3. Weighing and Aliquoting:

  • Perform these tasks in a ventilated enclosure.

  • Use disposable weighing boats and spatulas to prevent cross-contamination.

  • Handle the compound gently to avoid generating airborne dust.

4. Solution Preparation:

  • Add the solvent to the powdered this compound slowly to avoid splashing.

  • If sonication is required, ensure the container is securely capped.

5. Spills and Decontamination:

  • Small Spills: Gently wipe up the spilled solid with a damp cloth or paper towel to avoid creating dust. Clean the area with soap and water.

  • Large Spills: Evacuate the area and post a warning sign. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for disposal.

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable laboratory detergent and water.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[2]

Experimental Protocols: Not Applicable

This document provides safety and handling information and does not cite specific experimental protocols involving this compound.

Mandatory Visualization

The following diagram illustrates the hierarchy of controls to be implemented when handling this compound, from the most effective to the least effective measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Handling this compound Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls for Safe Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carmegliptin
Reactant of Route 2
Reactant of Route 2
Carmegliptin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.